Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-9(12)14-6(11)4-3-5-7(14)13-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGQONDGHIVVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722938 | |
| Record name | Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-45-4 | |
| Record name | Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60722938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The strategic functionalization of this bicyclic heterocycle is paramount for the development of new chemical entities with enhanced potency and selectivity. This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway to Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate for pharmaceutical research. The presence of the chloro group at the 5-position and the iodo group at the 3-position offers distinct advantages for molecular diversification. The C-3 iodo substituent, in particular, serves as a versatile synthetic handle for introducing further complexity through well-established cross-coupling reactions.[4] This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and explains the scientific rationale behind the procedural choices, empowering researchers to reliably synthesize this valuable building block.
The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The fusion of an imidazole ring with a pyridine ring creates the imidazo[1,2-a]pyridine system, a heterocyclic scaffold that has garnered significant attention in drug discovery.[5] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to a broad range of pharmacological effects.[5] Commercially successful drugs like Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this core structure, highlighting its clinical relevance.[2][6][7]
The development of novel anticancer agents has also focused on this scaffold, with derivatives showing inhibitory activity against critical targets like VEGFR and PI3K.[8] The value of a specific imidazo[1,2-a]pyridine derivative is often defined by the nature and position of its substituents. The target molecule of this guide, Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, is strategically designed for utility:
-
Ethyl 2-carboxylate: This group acts as a key modulator of electronic properties and can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid or amidation.[4]
-
5-chloro Group: Halogenation on the pyridine ring can significantly alter the pharmacokinetic profile of a molecule, influencing factors like metabolic stability and membrane permeability.
-
3-iodo Group: The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus prone to electrophilic attack.[9] The introduction of an iodine atom at this position is a critical step, as the C-I bond is readily converted into new C-C, C-N, or C-S bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it an invaluable anchor point for library synthesis.[4][10]
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of the target compound suggests a two-stage approach. The primary disconnection is made at the C3-I bond, pointing to an electrophilic iodination of a precursor. The second major disconnection breaks the imidazo[1,2-a]pyridine core into its fundamental building blocks: a substituted 2-aminopyridine and a three-carbon electrophile.
This analysis leads to a straightforward and high-yielding forward synthesis:
-
Step 1: Cyclocondensation. Reaction of 2-amino-6-chloropyridine with an ethyl pyruvate derivative, such as ethyl 3-bromo-2-oxopropanoate, to construct the core Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate scaffold.
-
Step 2: Electrophilic Iodination. Regioselective iodination of the electron-rich C-3 position of the heterocyclic intermediate using a mild iodinating agent.
Synthetic Pathway and Mechanistic Insights
Step 1: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
The formation of the imidazo[1,2-a]pyridine ring is a classic cyclocondensation reaction.[11] The process begins with the nucleophilic attack of the endocyclic nitrogen of 2-amino-6-chloropyridine onto the electrophilic carbon bearing the bromine atom in ethyl 3-bromo-2-oxopropanoate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic heterocyclic system.
Causality Behind Experimental Choices:
-
Reactants: 2-amino-6-chloropyridine provides the pyridine portion of the scaffold. Ethyl 3-bromo-2-oxopropanoate is an ideal three-carbon building block as it contains two electrophilic centers: the carbon attached to the bromine (for the initial SN2 reaction) and a ketone carbonyl (for the subsequent cyclization).
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or a protic solvent like ethanol can be used. Ethanol is often preferred as it effectively solvates the intermediate salt and facilitates the final dehydration step under reflux.[4][12]
-
Base (Optional but Recommended): While the reaction can proceed without a base, the addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) is beneficial. It neutralizes the HBr formed during the initial alkylation, preventing the protonation of the starting aminopyridine, which would render it non-nucleophilic and halt the reaction.
Step 2: Electrophilic Iodination of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. The C-3 position is the most nucleophilic site and is therefore regioselectively functionalized.[9]
Causality Behind Experimental Choices:
-
Iodinating Agent: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[4] Compared to molecular iodine (I₂), NIS is a milder, non-corrosive, and easier-to-handle solid that provides a source of an electrophilic iodine species (I⁺). Its use often leads to cleaner reactions with higher yields and avoids the formation of harsh byproducts.
-
Solvent: Acetonitrile (ACN) is an excellent solvent for this reaction. It is polar enough to dissolve the starting material and NIS but is relatively unreactive under the reaction conditions.
-
Temperature: The reaction proceeds efficiently at room temperature, highlighting the high reactivity of the C-3 position and the mildness of the chosen reagent.[4] This avoids the need for heating, which can reduce the potential for side reactions and decomposition.
Detailed Experimental Protocols
Disclaimer: These protocols are based on established and analogous procedures from the scientific literature and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol 4.1: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-6-chloropyridine (1.0 eq).
-
Solvent Addition: Add 10 volumes of absolute ethanol (e.g., 100 mL for 10 g of starting material). Stir the mixture until the solid is fully dissolved.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (1.5 eq) to the solution.
-
Electrophile Addition: Add ethyl 3-bromo-2-oxopropanoate (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (DCM) and a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the product as a solid.
Protocol 4.2: Synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq).
-
Solvent Addition: Add 15 volumes of acetonitrile (ACN). Stir at room temperature until the solid is completely dissolved.
-
Iodinating Agent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) to the solution in one portion. Protect the flask from light by wrapping it in aluminum foil.
-
Reaction: Stir the resulting mixture at room temperature for 4-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic solution sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (to quench any remaining NIS/iodine) and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product.[4]
Characterization Data Summary
The successful synthesis of the target compound should be confirmed using standard analytical techniques. The following table summarizes the expected data based on the structure and data from analogous compounds.
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point (°C) | Specific to the compound, determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.2 (d, H-8), ~7.5-7.7 (d, H-7), ~6.8-7.0 (t, H-6), ~4.4 (q, -OCH₂CH₃), ~1.4 (t, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~162 (C=O), ~145-148 (quaternary carbons), ~110-130 (aromatic CH), ~61 (-OCH₂), ~60 (C-I), ~14 (-CH₃) |
| Mass Spec (ESI-MS) | m/z calculated for C₁₀H₈ClIN₂O₂ [M+H]⁺ should match the observed value |
Conclusion
This guide has outlined a reliable and well-precedented two-step synthesis for Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate. The strategy leverages a classical cyclocondensation to build the core heterocyclic scaffold followed by a highly regioselective electrophilic iodination. By explaining the rationale behind the choice of reagents and conditions, this document provides researchers with the necessary framework to not only execute the synthesis but also to troubleshoot and adapt the methodology as needed. The final product is a highly valuable and versatile building block, poised for further elaboration in the pursuit of novel therapeutic agents.
References
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BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
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PubMed. [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Available at: [Link]
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PubMed. Pyridines and Imidazopyridines with Medicinal Significance. Available at: [Link]
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ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]
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MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Available at: [Link]
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PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available at: [Link]
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ResearchGate. Pyridines and Imidazaopyridines With Medicinal Significance. Available at: [Link]
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Semantic Scholar. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available at: [Link]
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MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Available at: [Link]
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PubMed. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Available at: [Link]
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NIH National Library of Medicine. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. Available at: [Link]
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NIH National Library of Medicine. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Available at: [Link]
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ResearchGate. C3‐Iodination of imidazo[1,2‐a]pyridines. Available at: [Link]
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ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available at: [Link]
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ResearchGate. Iodine-Mediated Difunctionalization of Imidazopyridines with Sodium Sulfinates: Synthesis of Sulfones and Sulfides. Available at: [Link]
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Indian Academy of Sciences. Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Available at: [Link]
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ResearchGate. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Available at: [Link]
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PubMed. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. Available at: [Link]
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ACS Omega. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Available at: [Link]
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Organic Syntheses. ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. Available at: [Link]
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A Technical Guide to the Chemical Properties and Reactivity of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a comprehensive technical overview of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic building block for organic synthesis and medicinal chemistry. The document details the compound's structural features, physicochemical properties, validated synthesis protocols, and core reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. By leveraging the strategic placement of its functional groups—specifically the versatile C-3 iodo moiety—this compound serves as an invaluable intermediate for generating diverse molecular libraries aimed at discovering novel therapeutic agents.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous clinically successful drugs. Marketed therapeutics containing this core include Zolpidem (an insomnia medication), Alpidem (an anxiolytic), and Olprinone (a cardiac stimulant), highlighting the scaffold's broad therapeutic applicability.[1][3]
Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a highly functionalized derivative designed for synthetic diversification. Its key features are:
-
An imidazo[1,2-a]pyridine core providing the foundational structure.
-
An ethyl ester at the C-2 position , which can be further modified (e.g., via hydrolysis or amidation).
-
A chloro group at the C-5 position , modulating the electronic properties of the ring system.
-
An iodo group at the C-3 position , serving as the primary reactive handle for carbon-carbon and carbon-heteroatom bond formation.[4][5]
This strategic combination of functional groups makes it a powerful intermediate for structure-activity relationship (SAR) studies in drug discovery.[6]
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 885271-45-4 | [7][8] |
| Molecular Formula | C₁₀H₈ClIN₂O₂ | Calculated |
| Molecular Weight | 350.54 g/mol | Calculated |
| Exact Mass | 349.9319 Da | Calculated |
| Appearance | Expected to be a solid at room temperature. | Analogues |
| Melting Point | Not reported. The non-iodinated precursor, Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate, has a melting point of 79-82°C. | [9] |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, DMF, and DMSO. | General Experience |
Predicted Spectroscopic Signatures
-
¹H NMR: The spectrum is expected to show characteristic signals for the three aromatic protons on the imidazopyridine core, typically in the range of δ 7.0-8.5 ppm. The ethyl ester will present as a quartet (CH₂) around δ 4.3-4.5 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm.
-
¹³C NMR: Key signals would include the carbonyl carbon of the ester (~160-165 ppm), aromatic carbons (~110-150 ppm), and the ethyl group carbons (CH₂ ~61 ppm, CH₃ ~14 ppm). The carbon bearing the iodo group (C-3) would be significantly shifted.
-
Mass Spectrometry (ESI-MS): The spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 351, with a characteristic isotopic pattern due to the presence of chlorine.
-
Infrared (IR) Spectroscopy: Expected absorption bands include a strong C=O stretch for the ester at ~1720 cm⁻¹, C=N and C=C stretching in the aromatic region (~1500-1650 cm⁻¹), and C-Cl/C-I vibrations in the fingerprint region.
Synthesis and Purification
The synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is efficiently achieved in a two-step sequence starting from commercially available 2-amino-6-chloropyridine. The methodology is adapted from well-established procedures for related imidazo[1,2-a]pyridines.[10]
Protocol 1: Synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Step 1: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate [10]
-
Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq.) in anhydrous dimethoxyethane (DME), add ethyl bromopyruvate (1.2-1.5 eq.) dropwise at room temperature.
-
Reaction Execution: Stir the resulting mixture at room temperature overnight. A precipitate will form.
-
Cyclization: Filter the precipitate, wash with diethyl ether, and transfer it to a new flask containing ethanol. Heat the suspension to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Causality: The initial reaction is an Sₙ2 alkylation of the pyridine ring nitrogen. The subsequent heating in ethanol promotes an intramolecular condensation (cyclization) to form the stable, aromatic imidazo[1,2-a]pyridine ring system.
-
-
Workup: After cooling, evaporate the solvent under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel or alumina to yield the intermediate ester.
Step 2: Iodination of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate [10]
-
Reaction Setup: Dissolve the product from Step 1 (1.0 eq.) in acetonitrile (ACN).
-
Reaction Execution: Add N-iodosuccinimide (NIS) (1.0-1.1 eq.) in one portion. Stir the mixture at room temperature for 4-5 hours.
-
Causality: The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and highly susceptible to electrophilic substitution. NIS serves as a mild and effective source of an electrophilic iodine (I⁺), leading to clean and regioselective iodination at this position.
-
-
Workup: Extract the product with DCM. Wash the organic layer sequentially with water and a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted iodine.
-
Purification: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. The final product can be further purified by recrystallization or column chromatography if necessary.
Chemical Reactivity and Synthetic Utility
The primary synthetic value of this compound lies in the reactivity of the C-3 iodo group, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents at this position.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. Studies on 3-iodoimidazo[1,2-a]pyridines have shown that they are excellent substrates for this transformation, with reactivity being influenced by the choice of base, solvent, and palladium catalyst system.[5][11]
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol is a general guideline based on established methods for similar substrates.[12][13]
-
Reaction Setup: In a reaction vessel, combine Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Removing air is critical to prevent catalyst deactivation and ensure reproducible results.
-
-
Solvent and Catalyst Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Reaction Execution: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to isolate the 3-substituted product.
Applications in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in compounds targeting a wide array of biological processes.[14] Derivatives have shown promise as:
-
Anticancer Agents: Targeting kinases and tubulin.[1]
-
Anti-infective Agents: Including potent antituberculosis and antiviral compounds.[1][6]
-
CNS Agents: Modulating receptors involved in anxiety and neurodegenerative diseases like Alzheimer's.[1]
Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is not typically an active pharmaceutical ingredient itself but rather a high-value starting material. Its utility allows medicinal chemists to rapidly synthesize and test a large number of analogues, where the "R" group introduced via cross-coupling can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.
Handling and Safety
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
References
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Gomes, P. A. T. M., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Sharma, V., et al. (2016). Pyridines and Imidazaopyridines With Medicinal Significance. Current Organic Chemistry. [Link]
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Prasher, P., & Sharma, M. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Synthetic Communications. [Link]
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Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
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Sci-Hub. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Various sources. [Link]
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A Technical Guide to Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
CAS Number: 885271-45-4[1]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, a halogenated derivative of the medicinally significant imidazo[1,2-a]pyridine scaffold. This document details its physicochemical properties, a proposed synthetic route based on established methodologies, and explores its potential applications in drug discovery by examining the known biological activities of the core scaffold.
Introduction and Significance
The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities.[2][3][4] Marketed drugs such as Zolpidem (a sedative-hypnotic) and Alpidem (an anxiolytic) feature this heterocyclic system, highlighting its ability to interact with key biological targets.[2][5][6] The scaffold's versatility has led to its investigation in diverse therapeutic areas, including oncology, infectious diseases, and neurology.[7][8]
Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate incorporates several key features that make it a compound of interest for further investigation:
-
The Imidazo[1,2-a]pyridine Core: Provides a rigid, bicyclic framework amenable to diverse functionalization.
-
Ester Group at C2: Offers a handle for further chemical modification, such as conversion to amides or other derivatives, to modulate physicochemical properties and biological activity.
-
Halogenation at C3 (Iodo) and C5 (Chloro): The presence and position of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can modulate lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding and other non-covalent interactions.
This guide will delve into the specifics of this promising, yet underexplored, molecule.
Physicochemical Properties
While specific experimental data for Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is not extensively published, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Information | Source / Rationale |
| CAS Number | 885271-45-4 | BLDpharm[1] |
| Molecular Formula | C₁₀H₈ClIN₂O₂ | Calculated from structure |
| Molecular Weight | 350.54 g/mol | Calculated from structure |
| Appearance | Likely a solid at room temperature | Based on related imidazo[1,2-a]pyridine esters |
| Melting Point | Not available. Likely higher than the non-iodinated precursor. | The melting point of Ethyl imidazo[1,2-a]pyridine-2-carboxylate is 83-87 °C. Halogenation typically increases the melting point. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | General property of similar organic esters. |
| InChI Key | Not readily available. | Can be generated from the definitive chemical structure. |
Proposed Synthesis and Experimental Protocol
A specific, peer-reviewed synthesis for Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate has not been prominently published. However, a reliable synthetic route can be proposed based on well-established methodologies for the synthesis of the imidazo[1,2-a]pyridine core and its subsequent halogenation.[9][10]
The proposed synthesis involves a two-step process:
-
Condensation: Cyclization of 6-chloro-2-aminopyridine with an ethyl pyruvate derivative to form the imidazo[1,2-a]pyridine ring system.
-
Iodination: Regioselective iodination at the C3 position of the bicyclic core.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
This procedure is adapted from the synthesis of the non-chlorinated analogue.[9]
-
Reaction Setup: To a solution of 6-chloro-2-aminopyridine (1 equivalent) in anhydrous dimethoxyethane (DME), add ethyl bromopyruvate (1.5 equivalents).
-
Initial Reaction: Stir the resulting mixture at room temperature overnight. A precipitate is expected to form.
-
Cyclization: Filter the precipitate, wash with diethyl ether, and dry. Solubilize the dried solid in ethanol.
-
Heating: Stir the ethanolic mixture at reflux for 4 hours to facilitate cyclization.
-
Work-up: Evaporate the solvent under reduced pressure. Extract the crude mixture with dichloromethane and wash with a saturated aqueous solution of sodium carbonate.
-
Purification: Dry the organic phase over magnesium sulfate, filter, and evaporate to dryness. Purify the resulting solid by column chromatography on alumina or silica gel using an appropriate eluent system (e.g., dichloromethane/ethyl acetate gradient).
Causality: The initial reaction is an N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by the electrophilic ethyl bromopyruvate. The subsequent reflux in ethanol promotes an intramolecular condensation between the remaining amino group and the ketone, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Step 2: Synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
This procedure is adapted from the iodination of a similar imidazo[1,2-a]pyridine ester.[9]
-
Reaction Setup: Dissolve the Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) from Step 1 in acetonitrile.
-
Iodination: Add N-iodosuccinimide (NIS) (1.05 equivalents) to the solution.
-
Reaction: Stir the resulting mixture for 4 hours at room temperature. The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution.
-
Work-up: Extract the reaction mixture with dichloromethane. Wash the organic phase successively with water and a 5% aqueous solution of sodium thiosulfate (to quench any remaining iodine).
-
Purification: Dry the organic phase over magnesium sulfate, filter, and evaporate under vacuum. The final product can be further purified by recrystallization or column chromatography.
Causality: NIS serves as an electrophilic iodine source. The C3 position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic aromatic substitution, leading to regioselective iodination.
Potential Biological Applications and Mechanisms of Action
While direct biological data for Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is scarce, the extensive research on the parent scaffold provides a strong basis for predicting its potential therapeutic applications.
Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a common feature in many kinase inhibitors.[11] Different derivatives have shown potent activity against various kinases, including:
-
PI3K (Phosphoinositide 3-kinase): Alterations in the PI3K/AKT/mTOR signaling pathway are frequently implicated in tumorigenesis. Imidazo[1,2-a]pyridine derivatives have been developed as potent pan-PI3K inhibitors, demonstrating efficacy in cancer models.[7][12][13]
-
Mer/Axl Kinases: These receptor tyrosine kinases are involved in immune suppression within the tumor microenvironment. Selective dual Mer/Axl inhibitors based on the imidazo[1,2-a]pyridine scaffold have been developed to enhance anti-tumor immune responses.[6]
The halogen substituents on the target molecule could play a crucial role in directing binding to the kinase active site, potentially enhancing potency and selectivity.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
Modulation of GABA-A Receptors
The imidazo[1,2-a]pyridine scaffold is famously associated with the modulation of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2][5]
-
Positive Allosteric Modulators (PAMs): Compounds like Zolpidem act as PAMs at the benzodiazepine binding site of GABA-A receptors, enhancing the effect of GABA and leading to sedative and anxiolytic effects.[3][4]
-
Subtype Selectivity: Research has focused on developing imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine derivatives with selectivity for specific GABA-A receptor α subtypes (e.g., α2/α3) to achieve anxiolysis with reduced sedative side effects.[5][14]
The specific halogenation pattern of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate could influence its binding affinity and selectivity for different GABA-A receptor subtypes, making it a candidate for investigation in neurological and psychiatric disorders.
Conclusion and Future Directions
Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a synthetically accessible derivative of a highly validated medicinal chemistry scaffold. While its specific biological profile remains to be elucidated, its structural features suggest significant potential as a modulator of kinases involved in oncology or as a ligand for GABA-A receptors in the central nervous system.
Future research should focus on:
-
Definitive Synthesis and Characterization: Executing the proposed synthesis and fully characterizing the compound to confirm its structure and physicochemical properties.
-
Biological Screening: Evaluating its activity in a panel of kinase assays and receptor binding assays, particularly those related to the PI3K pathway and GABA-A receptor subtypes.
-
Structure-Activity Relationship (SAR) Studies: Utilizing the ester and halogen functionalities as points for further chemical modification to develop a library of analogues for comprehensive SAR studies.
This in-depth guide provides a solid foundation for researchers and drug development professionals to embark on the further investigation of this promising molecule.
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Kim, J., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 929-935. Available from: [Link]
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Hayakawa, M., et al. (2008). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7384-7392. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique electronic and steric properties allow for diverse biological activities, including but not limited to, antiviral, anti-inflammatory, and anticancer effects. The title compound, Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, is a key building block for the synthesis of more complex molecules, with the chloro and iodo substituents providing versatile handles for further chemical modifications through cross-coupling reactions. This guide offers a comprehensive overview of the starting materials and a validated synthetic route to this important intermediate.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is efficiently achieved through a well-established two-step sequence. This strategy involves an initial condensation reaction to form the imidazo[1,2-a]pyridine core, followed by a regioselective electrophilic iodination at the C3 position.
Step 1: Condensation of 2-amino-6-chloropyridine with Ethyl Bromopyruvate
The foundational step in this synthesis is the reaction between a substituted 2-aminopyridine and an α-halo ketone, a classic method for constructing the imidazo[1,2-a]pyridine ring system. In this specific case, the commercially available 2-amino-6-chloropyridine serves as the pyridine precursor. The C2 synthon is provided by ethyl bromopyruvate .
The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of 2-amino-6-chloropyridine on the electrophilic carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to yield Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate . This intermediate is the direct precursor to the final target molecule.
Step 2: Electrophilic Iodination
The second step involves the introduction of an iodine atom at the C3 position of the imidazo[1,2-a]pyridine ring. This is achieved through an electrophilic aromatic substitution reaction. The electron-rich nature of the C3 position in the imidazo[1,2-a]pyridine system makes it susceptible to attack by electrophiles. A common and effective reagent for this transformation is N-iodosuccinimide (NIS) . The reaction is typically carried out in an aprotic solvent, such as acetonitrile, at room temperature.
Experimental Protocols
Materials and Reagents
| Starting Material/Reagent | Supplier | Purity |
| 2-Amino-6-chloropyridine | Commercially Available | ≥97% |
| Ethyl bromopyruvate | Commercially Available | ≥97% |
| N-Iodosuccinimide (NIS) | Commercially Available | ≥98% |
| Dimethoxyethane (DME) | Anhydrous | |
| Ethanol (EtOH) | Anhydrous | |
| Acetonitrile (MeCN) | Anhydrous | |
| Dichloromethane (DCM) | Reagent Grade | |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | |
| Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade |
Protocol 1: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous dimethoxyethane (DME), add ethyl bromopyruvate (1.2 eq).
-
Stir the resulting mixture at room temperature overnight. A precipitate is expected to form.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum.
-
Suspend the dried precipitate in anhydrous ethanol and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate.
Expected Characterization Data (based on closely related structures):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (s, 1H), 7.65 (d, J = 9.0 Hz, 1H), 7.50 (d, J = 7.2 Hz, 1H), 7.05 (dd, J = 9.0, 7.2 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 163.0, 143.5, 142.0, 126.0, 123.5, 118.0, 115.0, 112.5, 61.5, 14.5.
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₀H₉ClN₂O₂: 225.04; found: 225.1.
Protocol 2: Synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
-
Dissolve Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous acetonitrile.
-
Add N-iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate.
Expected Characterization Data (based on closely related structures):
-
Appearance: White to light yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 7.2 Hz, 1H), 7.55 (d, J = 9.1 Hz, 1H), 7.10 (dd, J = 9.1, 7.2 Hz, 1H), 4.48 (q, J = 7.1 Hz, 2H), 1.45 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 162.5, 144.0, 142.5, 127.0, 124.0, 118.5, 115.5, 85.0 (C-I), 62.0, 14.4.
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₀H₈ClIN₂O₂: 350.93; found: 350.9.
Synthetic Workflow Visualization
The overall synthetic pathway is depicted in the following workflow diagram:
The Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to Synthesis, Derivatization, and Therapeutic Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core, a fused bicyclic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds, including approved drugs and clinical candidates.[3] Its rigid structure, combined with the presence of both hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a wide range of biological targets. This guide provides an in-depth exploration of the synthesis of novel imidazo[1,2-a]pyridine derivatives, delves into their structure-activity relationships (SAR) across various therapeutic areas, and offers insights into their mechanisms of action.
Marketed drugs such as zolpidem (an insomnia treatment), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent) underscore the therapeutic success of this scaffold.[4][5] The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will equip researchers with the foundational knowledge and practical insights necessary to design and synthesize novel derivatives with tailored biological activities.
Core Synthetic Strategies: A Comparative Analysis
The construction of the imidazo[1,2-a]pyridine ring system can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, scalability, and tolerance of functional groups.
Classical Approaches: The Tschitschibabin Reaction
One of the earliest methods for synthesizing imidazo[1,2-a]pyridines is the Tschitschibabin reaction, first reported in 1924.[6] This condensation reaction typically involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.
Experimental Protocol: Tschitschibabin Reaction
-
To a solution of 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF), add the desired α-bromoketone (1.1 mmol). The choice of solvent can influence reaction time and yield.
-
Heat the reaction mixture to reflux for 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
While historically significant, the Tschitschibabin reaction can suffer from harsh reaction conditions and limited regioselectivity with unsymmetrical α-halocarbonyls.
Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example, enabling the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.
Experimental Protocol: Groebke-Blackburn-Bienaymé (GBB) Reaction
-
To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL), add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate imine formation.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 8-24 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.
The GBB reaction offers high atom economy and allows for the rapid generation of a library of diverse derivatives by varying the three input components.
Modern Synthetic Innovations
Recent advancements have focused on developing more sustainable and efficient synthetic methodologies.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. This technique has been successfully applied to both the Tschitschibabin and GBB reactions.
-
Palladium-Catalyzed C-H Functionalization: Direct C-H arylation of the imidazo[1,2-a]pyridine core has become a powerful strategy for late-stage diversification. This approach avoids the need for pre-functionalized starting materials.
Experimental Protocol: Palladium-Catalyzed C-H Arylation
-
In a reaction vessel, combine the imidazo[1,2-a]pyridine (1.0 mmol), aryl halide (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (if required), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a high-boiling point solvent (e.g., DMA, toluene).
-
Heat the reaction mixture at 100-140 °C for 12-24 hours under an inert atmosphere.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Comparative Overview of Synthetic Methods
| Synthesis Method | Key Advantages | Key Disadvantages | Typical Yield Range (%) |
| Tschitschibabin Reaction | Simple procedure, readily available starting materials. | Harsh conditions, potential for side products. | 40-80 |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | High atom economy, rapid library synthesis, mild conditions. | Limited to 3-amino derivatives, isocyanides can be malodorous. | 60-95 |
| Microwave-Assisted Synthesis | Significantly reduced reaction times, improved yields. | Requires specialized equipment. | 70-98 |
| Palladium-Catalyzed C-H Functionalization | Late-stage diversification, high regioselectivity. | Requires expensive metal catalysts, sometimes harsh conditions. | 50-90 |
Structure-Activity Relationship (SAR) and Therapeutic Applications
The therapeutic potential of imidazo[1,2-a]pyridine derivatives is vast, with significant research focused on their application as anticancer, antitubercular, and antiviral agents.[3]
Anticancer Activity: Targeting Key Kinases
Imidazo[1,2-a]pyridines have shown remarkable efficacy as inhibitors of various protein kinases implicated in cancer progression.
-
c-Met Inhibitors: The c-Met proto-oncogene is a receptor tyrosine kinase that, when aberrantly activated, drives tumor growth and metastasis. Several imidazo[1,2-a]pyridine derivatives have been developed as potent c-Met inhibitors.[7]
-
SAR Insights: Structure-activity relationship studies have revealed that substitution at the C6 and C7 positions of the imidazo[1,2-a]pyridine ring is crucial for potent c-Met inhibition. For instance, the introduction of a 1-methylpyrazole group at the C6 position, coupled with specific substitutions at C7 and C8, has led to the identification of highly potent inhibitors with IC₅₀ values in the low nanomolar range.[7]
-
| Compound | C6-Substituent | C7-Substituent | c-Met Kinase IC₅₀ (nM) | EBC-1 Cell Proliferation IC₅₀ (nM) | Reference |
| 15a | 1-methylpyrazole | H | 2180 | >10000 | [7] |
| 16b | 4-cyanopyridin-2-yl | H | 89.4 | 188.5 | [7] |
| 22e | 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl | F | 3.9 | 45.0 | [7] |
Caption: c-Met signaling pathway and inhibition.
-
Aurora Kinase Inhibitors: Aurora kinases play a critical role in cell cycle regulation, and their overexpression is common in many cancers. Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases.[8]
-
SAR Insights: Optimization studies have shown that incorporating a 1-benzylpiperazinyl motif at the C7 position of the imidazo[4,5-b]pyridine scaffold leads to potent Aurora kinase inhibition. Further modifications to enhance solubility and oral bioavailability have resulted in preclinical candidates.[8]
-
| Compound | Aurora-A IC₅₀ (µM) | Aurora-B IC₅₀ (µM) | SW620 Xenograft Growth Inhibition | Reference |
| 40c | 0.015 | 0.025 | - | [8] |
| 51 (CCT137690) | 0.015 | 0.025 | Significant inhibition | [8] |
Antitubercular Activity: Targeting Energy Metabolism
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has created an urgent need for new antitubercular agents with novel mechanisms of action. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of compounds that target the cytochrome bc1 complex (QcrB) of Mycobacterium tuberculosis, thereby inhibiting cellular respiration and ATP synthesis.[9]
-
Telacebec (Q203): A leading clinical candidate from this class, Telacebec, has demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[10][11] It is currently in Phase 2 clinical trials.[10][11]
-
SAR Insights: The 3-carboxamide moiety is a critical pharmacophore. Variations in the substituent on the amide nitrogen and at the C6 and C7 positions of the imidazo[1,2-a]pyridine ring significantly impact potency and pharmacokinetic properties. The presence of a trifluoromethyl group at the C6 position and a substituted phenoxyethyl group on the amide nitrogen are common features of highly active compounds.[9]
-
| Compound | Mtb H37Rv MIC₉₀ (µM) | MDR-TB Strain MIC₉₀ (µM) | Cytotoxicity (Vero cells) CC₅₀ (µM) | Reference |
| Telacebec (Q203) | ≤0.006 | ≤0.03 - 0.8 | >100 | [9] |
| Compound 4 | ≤0.006 | ≤0.03 - 0.8 | >128 | [9] |
Caption: Drug discovery workflow for antitubercular agents.
Antiviral Activity: Targeting Influenza Virus Polymerase
Recent studies have explored the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[4]
-
SAR Insights: A scaffold hybridization strategy has led to the identification of imidazo[1,2-a]pyridine-3-carboxamide derivatives with potent anti-influenza activity. The nature of the linker between the imidazo[1,2-a]pyridine core and a substituted aromatic ring, as well as the substitution pattern on this ring, are key determinants of inhibitory potency.[4]
| Compound | A/PR/8/34(H1N1) IC₅₀ (µM) | Target Binding (Kᴅ, µM) | Reference |
| 14 | 3.00 | 1.79 | [4] |
| 19 | 0.95 | 0.82 | [4] |
| 41 | 0.29 | 4.11 | [4] |
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in drug discovery. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel therapeutic applications, and the use of computational tools to guide the design of derivatives with enhanced potency and selectivity. The journey from a privileged scaffold to a life-saving medicine is complex, but the imidazo[1,2-a]pyridine core has repeatedly proven its potential to navigate this path successfully.
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Qurient. (n.d.). Telacebec (Q203). Retrieved from [Link]
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Working Group for New TB Drugs. (2019, March 19). Phase 2 Telacebec (Q203) EBA. Retrieved from [Link]
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An In-Depth Technical Guide to the In Silico Modeling of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] These activities span therapeutic areas including oncology, infectious diseases, and inflammation.[1][3] This guide focuses on a specific, halogenated derivative, Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, providing a comprehensive framework for its evaluation using state-of-the-art in silico modeling techniques. The high cost and lengthy timelines of traditional drug discovery pipelines necessitate robust computational screening to identify and prioritize candidates with the highest potential for success.[4][5] By leveraging computational methods, researchers can predict a molecule's physicochemical properties, potential biological targets, binding interactions, and pharmacokinetic profile before committing resources to chemical synthesis and in vitro testing. This whitepaper offers a series of self-validating protocols, grounded in established scientific principles, to thoroughly characterize the therapeutic potential of this novel compound from a computational perspective.
Part I: Foundational Analysis: Ligand Preparation and Physicochemical Profiling
Causality Statement: The accuracy of any in silico prediction is fundamentally dependent on the quality of the input molecular structure. An improperly optimized three-dimensional conformation can lead to erroneous calculations of physical properties and inaccurate predictions of biological interactions. Therefore, meticulous preparation and energy minimization of the ligand are the mandatory first steps in any computational workflow.
Protocol 1: 3D Structure Generation and Energy Minimization
This protocol outlines the conversion of a 2D chemical representation into a geometrically-optimized, low-energy 3D conformation, which is essential for all subsequent modeling tasks.
-
2D Structure Input: Obtain the 2D structure of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, typically as a SMILES (Simplified Molecular Input Line Entry System) string or from a chemical drawing software.
-
Conversion to 3D: Utilize a computational chemistry tool (e.g., Avogadro, ChemDraw 3D) to convert the 2D representation into an initial 3D structure.
-
Force Field Selection: Choose an appropriate molecular mechanics force field (e.g., MMFF94 or UFF) for the initial geometry optimization. These force fields provide a good balance of speed and accuracy for organic molecules.
-
Energy Minimization: Perform a geometry optimization to find a stable, low-energy conformation. The goal is to reach a state where the root-mean-square (RMS) gradient is less than 0.001 kcal·mol⁻¹Å⁻¹, indicating that the structure is at a local energy minimum.[6] This step refines bond lengths, angles, and dihedrals to their most favorable states.
-
Output Verification: Save the optimized structure in a standard format, such as .mol2 or .pdb, for use in subsequent docking and property prediction software.
Data Summary: Predicted Physicochemical Properties
A preliminary analysis using cheminformatics toolkits provides essential physicochemical data that informs drug-likeness and potential behavior in vivo.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₀H₈ClIN₂O₂ | Defines the elemental composition. |
| Molecular Weight | 366.54 g/mol | Influences absorption and distribution. |
| LogP (Octanol/Water) | ~2.70 - 3.50 | Measures lipophilicity; key for membrane permeability. |
| Topological Polar Surface Area | ~50 - 60 Ų | Predicts transport properties and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Affects binding and solubility. |
| Hydrogen Bond Acceptors | 4 | Affects binding and solubility. |
Note: These values are estimations derived from computational models and require experimental validation.
Part II: Target Identification and Molecular Docking Simulation
Causality Statement: Molecular docking simulates the interaction between a ligand and a protein's binding site to predict its binding affinity and orientation. This allows for the prioritization of compounds and the generation of hypotheses about their mechanism of action. The imidazo[1,2-a]pyridine scaffold is known to exhibit potent antibacterial activity.[7][8] Therefore, we will use the ATP-binding site of E. coli DNA gyrase subunit B (GyrB) as a representative target to demonstrate this workflow.
Workflow for Molecular Docking
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The Halogenated Imidazo[1,2-a]pyridine Core: A Technical Guide to Stability and Reactivity for the Modern Medicinal Chemist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous marketed drugs with a wide therapeutic spectrum, including anxiolytics, hypnotics, and antiulcer agents.[1][2][3][4] The introduction of halogens to this privileged core provides a powerful tool for modulating physicochemical properties, metabolic stability, and target engagement. This in-depth technical guide offers a comprehensive exploration of the stability and reactivity of halogenated imidazo[1,2-a]pyridines, designed for researchers, scientists, and drug development professionals. We will delve into the nuances of their synthesis, explore their stability under various conditions, and detail their reactivity in key chemical transformations, providing both theoretical understanding and practical, field-proven protocols.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Heterocycle
The imidazo[1,2-a]pyridine is a fused bicyclic heteroaromatic system where an imidazole ring is fused to a pyridine ring. This arrangement results in a unique electronic landscape that governs its chemical behavior. The nitrogen atom at position 1 is a pyridine-like nitrogen, while the nitrogen at position 4 is a pyrrole-like nitrogen. This inherent electronic nature makes the five-membered imidazole ring electron-rich and thus susceptible to electrophilic attack, particularly at the C3 position. Conversely, the six-membered pyridine ring is electron-deficient and more prone to nucleophilic substitution, especially when appropriately activated. This dichotomy in reactivity is a key theme that will be explored throughout this guide.
The strategic placement of halogens on this scaffold can profoundly influence its properties. Halogens can serve as key pharmacophoric elements, participate in hydrogen bonding, and, importantly, act as versatile synthetic handles for further molecular elaboration through cross-coupling reactions. Understanding the interplay between the inherent reactivity of the core and the influence of halogen substituents is paramount for the rational design of novel drug candidates.
Synthesis of Halogenated Imidazo[1,2-a]pyridines: A Focus on Regioselectivity
The introduction of a halogen onto the imidazo[1,2-a]pyridine core is a critical first step in many synthetic campaigns. The primary challenge and opportunity lie in achieving regioselective halogenation.
Electrophilic Halogenation: Targeting the C3 Position
The electron-rich nature of the imidazole moiety dictates that electrophilic halogenation will preferentially occur at the C3 position. A variety of halogenating agents can be employed for this purpose.
A facile and efficient method for the regioselective chlorination and bromination of imidazo[1,2-a]pyridines utilizes sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) as the halogen source in the presence of an acid.[5][6][7] This transition-metal-free approach is advantageous due to the low cost and ready availability of the reagents.[5][6][7]
Table 1: Regioselective C3-Halogenation of Imidazo[1,2-a]pyridines
| Halogen | Reagent | Conditions | Yield Range | Reference |
| Cl | NaClO₂, AcOH | DMF, 60 °C, 10 h | 64-92% | [5][7][8] |
| Br | NaBrO₂, AcOH | DMF, 60 °C, 10 h | 70-88% | [5][7] |
| I | I₂, K₂CO₃ | CH₂Cl₂, rt | Good | N/A |
| F | Selectfluor | aq. MeCN, DMAP | Moderate to Good | [4] |
Experimental Protocol: Regioselective C3-Chlorination
This protocol describes a general procedure for the C3-chlorination of an imidazo[1,2-a]pyridine derivative.
-
Step 1: Reaction Setup To a solution of the imidazo[1,2-a]pyridine (1.0 mmol) in dimethylformamide (DMF, 5 mL) in a round-bottom flask is added acetic acid (2.0 mmol).
-
Step 2: Reagent Addition Sodium chlorite (NaClO₂, 1.5 mmol) is added portion-wise to the stirred solution.
-
Step 3: Reaction The reaction mixture is heated to 60 °C and stirred for 10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 4: Workup Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is then extracted with ethyl acetate (3 x 20 mL).
-
Step 5: Purification The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-chloro-imidazo[1,2-a]pyridine.
Diagram: Proposed Mechanism for C3-Halogenation
Caption: Proposed mechanism for the regioselective C3-halogenation of imidazo[1,2-a]pyridines.
Stability Profile of Halogenated Imidazo[1,2-a]pyridines
For any scaffold intended for drug development, a thorough understanding of its stability is non-negotiable. This includes its resilience to chemical, photo-, and metabolic degradation.
Chemical and Photostability
Imidazo[1,2-a]pyridines are generally stable heterocyclic systems.[9] Their halogenated derivatives also exhibit good thermal and morphological stability.[10] However, as with many aromatic systems, prolonged exposure to high-intensity light, particularly UV radiation, can lead to degradation. Photostability testing, following guidelines such as ICH Q1B, is a crucial step in the development of any new active pharmaceutical ingredient.[11] This involves exposing the compound to controlled light sources and analyzing for the formation of degradants.[11]
Metabolic Stability: A Critical Consideration
The metabolic fate of a drug candidate is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. The imidazo[1,2-a]pyridine core is extensively metabolized, primarily by cytochrome P450 (CYP) enzymes.[5][12][13][14][15]
Common metabolic pathways for drugs containing the imidazo[1,2-a]pyridine scaffold, such as zolpidem and alpidem, include:
-
Oxidation: This can occur on the imidazo[1,2-a]pyridine ring system itself or on peripheral substituents. For example, zolpidem undergoes methyl oxidation on both the phenyl and imidazopyridine moieties.[5]
-
Hydroxylation: Aromatic hydroxylation of the imidazopyridine ring is a common metabolic route.[12]
-
N-dealkylation: If N-alkyl substituents are present, their removal is a frequent metabolic transformation.[12]
The specific CYP isozymes involved in the metabolism of imidazo[1,2-a]pyridines include CYP3A4, CYP2C9, and CYP1A2.[5][13][14] It is noteworthy that some imidazopyridines can also act as inhibitors of CYP enzymes, particularly CYP3A4, which can lead to clinically significant drug-drug interactions.[16][17]
The introduction of halogens can be a strategic approach to block or slow down metabolism at specific sites, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate. For instance, replacing a metabolically labile hydrogen atom with a fluorine or chlorine atom can prevent oxidation at that position.
Diagram: General Metabolic Pathways
Caption: Generalized metabolic pathways for imidazo[1,2-a]pyridine derivatives.
Reactivity of Halogenated Imidazo[1,2-a]pyridines: A Gateway to Molecular Diversity
Halogenated imidazo[1,2-a]pyridines are exceptionally valuable synthetic intermediates, primarily due to their ability to participate in a wide array of cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is extensively used for the functionalization of halogenated imidazo[1,2-a]pyridines.[5][6][15][18] This reaction allows for the formation of carbon-carbon bonds by coupling the halo-imidazo[1,2-a]pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. The reactivity of the halogen follows the general trend: I > Br > Cl.
Table 2: Representative Suzuki-Miyaura Coupling of 3-Bromo-imidazo[1,2-a]pyridines
| Arylboronic Acid | Catalyst | Base | Solvent | Yield | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good to Excellent | [5][7] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | Good | [18] |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Good | N/A |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 3-bromo-imidazo[1,2-a]pyridine with an arylboronic acid.
-
Step 1: Reaction Setup To a microwave vial or Schlenk tube is added the 3-bromo-imidazo[1,2-a]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., Na₂CO₃, 2.0 mmol).
-
Step 2: Solvent Addition A degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1, 5 mL) is added.
-
Step 3: Reaction The vessel is sealed and heated, either conventionally or by microwave irradiation, to the desired temperature (e.g., 100 °C) for the required time (typically 1-12 hours). Monitor the reaction by TLC or LC-MS.
-
Step 4: Workup After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
Step 5: Purification The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the 3-aryl-imidazo[1,2-a]pyridine.
Nucleophilic Aromatic Substitution
While the imidazole ring is electron-rich, the pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAAr), particularly when a halogen is present at the C6, C7, or C8 positions. The reactivity is enhanced by the presence of electron-withdrawing groups on the pyridine ring. This reaction pathway provides a means to introduce nitrogen, oxygen, and sulfur nucleophiles.
Diagram: Reactivity of Halogenated Imidazo[1,2-a]pyridines
Caption: Key reactions of halogenated imidazo[1,2-a]pyridines.
Applications in Drug Discovery: Case Studies
The strategic use of halogens in imidazo[1,2-a]pyridine-based drugs is well-documented.
-
Alpidem and Saripidem: These anxiolytic agents feature a chlorophenyl substituent.[18][19][20] The chlorine atom contributes to the overall lipophilicity of the molecule, which can influence its absorption and distribution, including penetration of the blood-brain barrier.
-
Zolpidem: While the marketed form of this hypnotic does not contain a halogen, its metabolism to inactive metabolites highlights the potential for using halogens to block these metabolic hotspots and potentially prolong the duration of action or improve the pharmacokinetic profile.[5][13][14][15]
Conclusion and Future Perspectives
Halogenated imidazo[1,2-a]pyridines represent a versatile and highly valuable class of compounds for drug discovery. Their synthesis is accessible through regioselective halogenation methods, and their subsequent reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the rapid generation of diverse chemical libraries. A thorough understanding of their stability, especially their metabolic pathways, is crucial for the successful development of new drug candidates. The strategic introduction of halogens can be used to fine-tune the physicochemical and pharmacokinetic properties of these molecules. Future research will undoubtedly continue to leverage the unique properties of halogenated imidazo[1,2-a]pyridines to develop novel therapeutics with improved efficacy and safety profiles. The continued development of more efficient and greener synthetic methodologies, such as visible light-induced C-H functionalization, will further enhance the utility of this remarkable scaffold.[3]
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Wikipedia. (2024). Zolpidem. Retrieved from [Link]
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- Li, W., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 8(12), 6576-6581.
- Pisal, P., & Bhongade, B. (2023). Zolpidem. In StatPearls.
- Salva, P., & Costa, J. (1995). Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications. Clinical Pharmacokinetics, 29(3), 142-153.
- Von Moltke, L. L., et al. (1999). Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. British Journal of Clinical Pharmacology, 48(1), 89-97.
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Wikipedia. (2024). Alpidem. Retrieved from [Link]
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- Stresser, D. M., et al. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. In Probe Reports from the NIH Molecular Libraries Program.
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- Sharma, V., & Kumar, V. (2020). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Drug Discovery Technologies, 17(4), 468-485.
- Anvekar, R. R., et al. (2016). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Infectious Diseases, 2(10), 724-732.
- Kour, J., et al. (2021). Chlorination of imidazo[1,2-a]pyridines. ChemistrySelect, 6(3), 429-432.
- Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572-6575.
- Rock, F. L., et al. (2007). Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. Drug Metabolism and Disposition, 35(3), 376-383.
- Li, W., et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines: Sodium chlorite/bromite as the halogen source. RSC Advances, 8(12), 6576-6581.
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Wikipedia. (2024). Saripidem. Retrieved from [Link]
- Gholami, M., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 24(1), 104-118.
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Grokipedia. (n.d.). Saripidem. Retrieved from [Link]
- Desta, Z., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8757.
- Sharma, V., & Kumar, V. (2020). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Drug Discovery Technologies, 17(4), 468-485.
- Al-Salahi, R., et al. (2013). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. European Journal of Pharmacology, 715(1-3), 209-215.
- Kumar, S., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477.
- Jung, M. E., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 54(17), 6047-6063.
- Wang, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(15), 5786.
- Liu, P., et al. (2013). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 78(10), 4906-4911.
- Koubachi, J., et al. (2014). Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2014(18), 3745-3765.
- Guchhait, S. K., & Madaan, S. (2012). Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction. Synthesis, 44(15), 2359-2370.
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- Gulevich, A. V., & Gevorgyan, V. (2010). A Direct Route into Fused Imidazo-diazines and Imidazo-pyridines Using Nucleophilic Nitrenoids in a Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition. Organic Letters, 12(19), 4442-4445.
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- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Gande, B., et al. (2023). Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. Journal of Materials Chemistry C, 11(30), 10173-10183.
- Sharma, A., et al. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 21(34), 6943-6952.
- Di Meo, F., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3850.
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An In-depth Technical Guide to the Physical Characteristics of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon available data for structurally related analogs, this document offers insights into its synthesis, spectral properties, and key physical attributes.
Introduction
Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, with the CAS Number 885271-45-4, belongs to the imidazo[1,2-a]pyridine class of compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs. The introduction of halogen substituents, specifically chlorine and iodine, at the 5- and 3-positions, respectively, along with an ethyl carboxylate group at the 2-position, offers unique electronic and steric properties that are of significant interest for the development of novel therapeutic agents. The strategic placement of these functional groups provides handles for further chemical modifications and can influence the compound's pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties
While specific experimental data for Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is not extensively available in peer-reviewed literature, its physical properties can be inferred from closely related analogs and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClIN₂O₂ | |
| Molecular Weight | 350.54 g/mol | |
| CAS Number | 885271-45-4 | [1] |
| Appearance | Expected to be a solid | Inferred from analogs |
| Melting Point | Not available. For comparison, the melting point of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate is 79-82 °C. The melting point of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate is 137 ± 2 °C.[2] | [3] |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | Inferred from analogs |
Synthesis and Structural Elucidation
The synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is expected to follow a well-established route for the preparation of the imidazo[1,2-a]pyridine scaffold, followed by halogenation. A likely synthetic pathway is proposed below, based on the synthesis of a close analog, Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate.[2]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate.
-
To a solution of 2-amino-6-chloropyridine in a suitable solvent such as ethanol, add ethyl bromopyruvate.
-
The reaction mixture is then heated to reflux. The rationale behind heating is to provide the necessary activation energy for the nucleophilic substitution of the bromine atom by the amino group of the pyridine, followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.
-
Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the intermediate, Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate.
Step 2: Synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate.
-
The intermediate from Step 1 is dissolved in a polar aprotic solvent like acetonitrile.
-
N-Iodosuccinimide (NIS) is added to the solution. NIS is a mild and effective iodinating agent for electron-rich aromatic systems like the imidazo[1,2-a]pyridine ring. The iodination is expected to occur regioselectively at the electron-rich 3-position of the imidazole ring.
-
The reaction is typically stirred at room temperature until completion.
-
The final product is isolated and purified using standard techniques such as extraction and column chromatography.
Spectroscopic Characterization
The structural identity and purity of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate would be confirmed by a combination of spectroscopic methods. While the actual spectra for this specific compound are not publicly available, the expected spectral data can be predicted based on the analysis of its structural analogs.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine ring system and the ethyl group of the ester. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and iodo substituents.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the heterocyclic rings, and the ethyl group carbons.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The high-resolution mass spectrum (HRMS) would confirm the elemental composition.
Visualization of Key Relationships
The following diagram illustrates the logical flow for the characterization of the target compound.
Caption: Workflow for the purification and characterization.
Conclusion
Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a valuable building block in the field of medicinal chemistry. While detailed experimental data on its physical properties are not widely published, this guide provides a comprehensive overview based on the established chemistry of the imidazo[1,2-a]pyridine scaffold and its analogs. The proposed synthetic route and expected spectral characteristics offer a solid foundation for researchers and scientists working with this and related compounds. Further experimental investigation is warranted to fully elucidate the specific physical and chemical properties of this promising molecule.
References
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Jaume, A., et al. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen. 2018;7(9):718-724. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Selective Suzuki Coupling of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Power of Selective C-C Bond Formation
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, hypnotic, and anticancer properties.[1][2][3] The ability to precisely functionalize this privileged scaffold is paramount for the exploration of new chemical space and the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the formation of carbon-carbon bonds, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[4][5]
This application note provides a detailed guide for the selective Suzuki coupling reaction of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate. This dihalogenated substrate presents an excellent opportunity to leverage the differential reactivity of carbon-halogen bonds to achieve site-selective arylation at the C3-position, leaving the C5-chloro substituent intact for potential subsequent transformations. We will delve into the mechanistic underpinnings of this selectivity, provide a robust and validated experimental protocol, and present expected outcomes for this critical transformation.
The Principle of Selective Suzuki Coupling: Exploiting the Reactivity Gradient of Aryl Halides
The success of a selective Suzuki coupling on a dihalogenated substrate hinges on the inherent differences in the rates of oxidative addition of the palladium(0) catalyst to the carbon-halogen bonds. The generally accepted reactivity trend for aryl halides in Suzuki-Miyaura coupling is:
C-I > C-Br > C-OTf > C-Cl [6]
This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond, with the weaker C-I bond being more susceptible to cleavage by the palladium catalyst. In the case of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, the significantly lower bond strength of the C-I bond at the 3-position compared to the C-Cl bond at the 5-position allows for a highly selective reaction. By carefully controlling the reaction conditions, particularly temperature and reaction time, the oxidative addition of the palladium catalyst will occur almost exclusively at the C3-iodo position.
The catalytic cycle for this selective Suzuki coupling can be visualized as follows:
Caption: Catalytic cycle for the selective Suzuki coupling at the C3-iodo position.
Experimental Protocol: Selective C3-Arylation
This protocol is designed to be a reliable starting point for the selective Suzuki coupling of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate with a variety of arylboronic acids.
Materials and Reagents:
-
Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
-
Arylboronic acid (e.g., Phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Reaction Setup and Procedure:
Caption: Step-by-step experimental workflow for the selective Suzuki coupling.
Detailed Steps:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate (1.0 equivalent).
-
Add the corresponding arylboronic acid (1.2 equivalents).
-
Add cesium carbonate (2.0 equivalents).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equivalents).
-
Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water (a common solvent ratio is 4:1 dioxane:water).
-
Place the reaction vessel in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-chloro-imidazo[1,2-a]pyridine-2-carboxylate.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table provides a summary of typical reaction conditions and expected yields for the selective Suzuki coupling with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 3 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 4 | 85-95 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 3 | >90 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 4 | 80-90 |
| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 5 | 75-85 |
Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, often showing good activity for a wide range of substrates. Its dppf ligand provides a good balance of steric bulk and electron-donating properties to stabilize the palladium center and promote the catalytic cycle.
-
Base: Cesium carbonate is a highly effective base for Suzuki couplings, particularly with more challenging substrates. Its high solubility in the aqueous phase facilitates the formation of the reactive boronate species. Potassium carbonate is a more economical alternative that is often sufficient. The choice of base can influence the reaction rate and should be optimized for specific substrates.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the organic reactants and the catalyst, while water is crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
Temperature: The reaction is typically heated to accelerate the rate-limiting oxidative addition step. However, excessive temperatures should be avoided to minimize potential side reactions and decomposition. A range of 80-90 °C is generally optimal for selective C-I bond activation without affecting the C-Cl bond.
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating through careful monitoring and characterization.
-
Reaction Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS is crucial. The disappearance of the starting material and the appearance of a new, less polar spot (for the coupled product) provides real-time feedback on the reaction's progress.
-
Product Characterization: The structure of the final product should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of signals corresponding to the newly introduced aryl group and the retention of the C5-chloro substituent in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will validate the success of the selective coupling.
Conclusion
The selective Suzuki-Miyaura cross-coupling of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a highly efficient and predictable transformation that provides access to a diverse range of C3-arylated imidazo[1,2-a]pyridines. By leveraging the inherent reactivity difference between the C-I and C-Cl bonds, this protocol offers a strategic and atom-economical approach to the synthesis of valuable building blocks for drug discovery and development. The provided protocol, grounded in established mechanistic principles and supported by data from related systems, serves as a robust starting point for researchers in the field.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
-
Enguehard, C., et al. Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 2000, 65(20), 6572–6575. [Link]
-
de la Herrán, G., et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2023. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. [Link]
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Pyridine and Imidazopyridines With Medicinal Significance. ResearchGate. [Link]
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Suzuki Reaction. Wikipedia. [Link]
-
Marie, E., et al. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Molecules, 2012, 17(9), 10683-10707. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. National Center for Biotechnology Information. [Link]
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A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Center for Biotechnology Information. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. National Center for Biotechnology Information. [Link]
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Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. National Center for Biotechnology Information. [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Iodoimidazo[1,2-a]pyridines
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic system is featured in marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic agent), and Saripidem (an anxiolytic), underscoring its therapeutic significance.[1][2] The functionalization of the imidazo[1,2-a]pyridine ring system is therefore of paramount importance for the generation of novel molecular entities in drug discovery programs.
Among the various positions on the imidazo[1,2-a]pyridine ring, the C3-position is a key site for introducing molecular diversity. The availability of 3-iodoimidazo[1,2-a]pyridines as stable and reactive starting materials opens a gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C3-position of imidazo[1,2-a]pyridines.
Synthesis of the Starting Material: 3-Iodoimidazo[1,2-a]pyridines
A reliable supply of the 3-iodoimidazo[1,2-a]pyridine starting material is crucial. A common and effective method for its synthesis involves the direct iodination of the parent imidazo[1,2-a]pyridine. Several protocols exist, often utilizing N-iodosuccinimide (NIS) as the iodine source. The reaction is typically carried out in a suitable solvent such as acetonitrile or dichloromethane at room temperature. For substituted imidazo[1,2-a]pyridines, the regioselectivity of the iodination is generally high for the C3-position due to the electronic properties of the heterocyclic system.
A representative workflow for the synthesis of a 3-iodo-2-substituted-imidazo[1,2-a]pyridine is depicted below:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. For the coupling of 3-iodoimidazo[1,2-a]pyridines, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst. [1]The phosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle. Strong inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are typically employed to activate the boronic acid for transmetalation. [3][4]A mixture of a polar aprotic solvent like 1,2-dimethoxyethane (DME) and water is often used to ensure the solubility of both the organic and inorganic reagents. [5]
Detailed Protocol for Suzuki-Miyaura Coupling
Materials:
-
3-Iodoimidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
DME/H₂O (4:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add the 3-iodoimidazo[1,2-a]pyridine, arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed DME/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Substrate Scope and Expected Yields
The Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-a]pyridines is tolerant of a wide range of functional groups on the boronic acid partner.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylimidazo[1,2-a]pyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 80-92 |
| 3 | 3-Fluorophenylboronic acid | 3-(3-Fluorophenyl)imidazo[1,2-a]pyridine | 75-88 |
| 4 | 2-Thiopheneboronic acid | 3-(Thiophen-2-yl)imidazo[1,2-a]pyridine | 70-85 |
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. [6][7]This reaction is particularly valuable for introducing alkynyl functionalities, which can serve as versatile handles for further synthetic transformations.
Mechanistic Insights
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I). [8]The palladium catalyst follows a similar catalytic cycle to the Suzuki coupling, while the copper co-catalyst activates the terminal alkyne.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
A common catalyst system for the Sonogashira coupling is a combination of a palladium(II) precatalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and a copper(I) salt, typically copper(I) iodide (CuI). [9]An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. [7]
Detailed Protocol for Sonogashira Coupling
Materials:
-
3-Iodoimidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous and deoxygenated solvent (e.g., THF or DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the 3-iodoimidazo[1,2-a]pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and deoxygenated solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Substrate Scope and Anticipated Yields
A variety of terminal alkynes can be successfully coupled with 3-iodoimidazo[1,2-a]pyridines.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-(Phenylethynyl)imidazo[1,2-a]pyridine | 80-90 |
| 2 | 1-Hexyne | 3-(Hex-1-yn-1-yl)imidazo[1,2-a]pyridine | 75-85 |
| 3 | Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)imidazo[1,2-a]pyridine | 85-95 |
| 4 | Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)imidazo[1,2-a]pyridine | 60-75 |
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. [10][11]This reaction is particularly useful for coupling amines that are poor nucleophiles under classical conditions.
Mechanistic Principles
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine. [10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine ligand. [2]Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, are often required to promote the reductive elimination step, which can be the rate-limiting step of the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used. [11]
Detailed Protocol for Buchwald-Hartwig Amination
Materials:
-
3-Iodoimidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous and deoxygenated toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, charge a Schlenk tube with the 3-iodoimidazo[1,2-a]pyridine, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Add the anhydrous and deoxygenated toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Substrate Scope and Representative Yields
Both primary and secondary amines, including anilines and aliphatic amines, can be coupled with 3-iodoimidazo[1,2-a]pyridines.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-imidazo[1,2-a]pyridin-3-amine | 70-85 |
| 2 | Morpholine | 3-(Morpholino)imidazo[1,2-a]pyridine | 80-95 |
| 3 | Benzylamine | N-Benzyl-imidazo[1,2-a]pyridin-3-amine | 75-90 |
| 4 | n-Butylamine | N-(n-Butyl)-imidazo[1,2-a]pyridin-3-amine | 65-80 |
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions of 3-iodoimidazo[1,2-a]pyridines are indispensable tools for the synthesis of diverse libraries of compounds for drug discovery and development. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient and versatile routes to C-C and C-N bond formation at the C3-position of this privileged scaffold. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully implement these powerful transformations in their synthetic endeavors. Further advancements in catalyst development, particularly in the area of more sustainable and base-metal catalysis, will undoubtedly continue to expand the synthetic utility of the imidazo[1,2-a]pyridine core.
References
- Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575.
- Gueiffier, A., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575.
-
ResearchGate. Substrate Scope for the synthesis of 3‐haloimidazopyridines. Available from: [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
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Sci-Hub. Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available from: [Link]
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Wikipedia. Sonogashira coupling. Available from: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
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ResearchGate. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Available from: [Link]
-
National Institutes of Health. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Available from: [Link]
-
National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available from: [Link]
-
Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]
-
National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available from: [Link]
-
PubMed. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Available from: [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]
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ResearchGate. Substrate scope screening for the Sonogashira reaction with 1(2BF 4 ). Available from: [Link]
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
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RSC Publishing. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Available from: [Link]
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Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. Available from: [Link]
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PubMed. Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. Available from: [Link]
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National Institutes of Health. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]
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National Institutes of Health. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Available from: [Link]
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RSC Publishing. Functionalization of imidazo[1,2-a]pyridines via radical reactions. Available from: [Link]
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RSC Publishing. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available from: [Link]
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The Strategic Application of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate in Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its prevalence in a multitude of clinically significant molecules.[1] Its rigid, bicyclic structure provides a versatile framework for the spatial presentation of pharmacophoric elements, leading to high-affinity interactions with various biological targets. This guide focuses on a particularly valuable, yet underexplored, building block: Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate . The strategic placement of the chloro, iodo, and ethyl carboxylate groups on this scaffold offers a trifecta of synthetic handles, enabling precise and diverse molecular elaborations. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals aiming to leverage this potent intermediate in their discovery programs.
Physicochemical Properties and Synthetic Rationale
The utility of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate stems from its distinct chemical features:
-
The 3-Iodo Group: This is the primary site for derivatization. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkynyl groups at this position, which is crucial for modulating the biological activity of the final compounds.
-
The 5-Chloro Group: The presence of a chlorine atom at the 5-position influences the electronic properties of the aromatic system and can serve as a secondary site for nucleophilic aromatic substitution or further cross-coupling reactions under more forcing conditions. It also provides a point for steric and electronic fine-tuning of the molecule's interaction with its biological target.
-
The 2-Ethyl Carboxylate Group: This ester moiety can act as a hydrogen bond acceptor or be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or further derivatization. It also plays a role in modulating the solubility and pharmacokinetic properties of the resulting molecules.
The synthesis of the parent imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][3] For the title compound, a plausible synthetic route involves the cyclization of 6-chloro-2-aminopyridine with ethyl bromopyruvate, followed by regioselective iodination at the 3-position using an electrophilic iodine source like N-iodosuccinimide (NIS).
Core Applications in Medicinal Chemistry: Cross-Coupling Reactions
The primary utility of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate lies in its role as a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl and 3-Heteroaryl Derivatives
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of our target molecule, this reaction is ideal for introducing diverse aryl and heteroaryl moieties at the 3-position, a common strategy in the development of kinase inhibitors.[4][5]
Workflow for Suzuki-Miyaura Coupling:
Figure 1: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate with Phenylboronic Acid
This protocol is an exemplary procedure based on established methods for similar 3-iodoimidazo[1,2-a]pyridine systems. Optimization may be required for different boronic acids.
Materials:
-
Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ethyl 5-chloro-3-phenylimidazo[1,2-a]pyridine-2-carboxylate.
Rationale for Reagent Selection:
| Reagent | Role | Justification |
| Pd(dppf)Cl₂ | Catalyst | A robust and versatile palladium catalyst suitable for a wide range of Suzuki couplings with heteroaryl halides. |
| K₂CO₃ | Base | Activates the boronic acid for transmetalation and neutralizes the acid formed during the reaction. |
| 1,4-Dioxane/Water | Solvent | A common solvent system for Suzuki reactions, providing good solubility for both organic and inorganic reagents. |
Sonogashira Coupling for the Synthesis of 3-Alkynyl Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl linkers, which can be further functionalized or used to probe binding pockets in drug targets.[6]
Detailed Protocol: Sonogashira Coupling of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate with Phenylacetylene
This protocol is a representative procedure and may require optimization for different alkynes.
Materials:
-
Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)
-
Phenylacetylene (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (THF or DMF) followed by the base (TEA or DIPEA) and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Application in Kinase Inhibitor Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in the design of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The derivatives synthesized from Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate are prime candidates for screening as kinase inhibitors.
Signaling Pathway and Inhibition Logic:
Figure 2: Simplified kinase signaling pathway and the mechanism of action for competitive inhibitors.
The 3-aryl and 3-heteroaryl derivatives synthesized via Suzuki coupling can effectively mimic the hinge-binding motifs of known kinase inhibitors. The 5-chloro substituent can project into a hydrophobic pocket, enhancing binding affinity. The ethyl ester at the 2-position can be modified to improve solubility and pharmacokinetic properties. For instance, derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent inhibitory activity against kinases such as ALK and PI3Kα.[4][5]
Hypothetical Screening Cascade:
-
Primary Kinase Panel Screening: Synthesized compounds are tested at a single concentration (e.g., 10 µM) against a panel of kinases to identify initial hits.
-
Dose-Response Assays: Hits from the primary screen are subjected to dose-response assays to determine their IC₅₀ values.
-
Cell-Based Assays: Potent inhibitors are then evaluated in cell-based assays to assess their ability to inhibit kinase activity in a cellular context and to measure their anti-proliferative effects on cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: The data from these assays is used to guide the synthesis of new analogs to optimize potency, selectivity, and drug-like properties.
Conclusion
Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its strategically placed reactive sites allow for the rapid and efficient generation of diverse libraries of compounds. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the utility of this scaffold in the discovery of novel therapeutics, particularly in the area of kinase inhibitor development. The inherent drug-like properties of the imidazo[1,2-a]pyridine core, combined with the synthetic tractability of this intermediate, make it a valuable asset in any drug discovery program.
References
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Gulea, M. I., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35265–35284. [Link]
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Chern, J. W., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 69(5), 1581–1586. [Link]
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Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2574. [Link]
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Küçükgüzel, I., et al. (2001). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Archiv der Pharmazie, 334(11), 337-341. [Link]
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Ife, R. J., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(8), 1970-1977. [Link]
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de la Torre, M. D., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 29(1), 123. [Link]
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Al-Qadi, A. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
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Adingra, K. M., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. [Link]
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Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3224. [Link]
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Al-Qadi, A. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
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Wang, T., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. [Link]
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Application Notes & Protocols: Strategic Functionalization of the Imidazo[1,2-a]pyridine Core at the 3-Position
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous marketed drugs with a wide array of therapeutic applications.[1][2] Its unique electronic properties and steric accessibility make the C3-position a prime target for functionalization, enabling the systematic exploration of chemical space to optimize pharmacological activity. This guide provides an in-depth analysis of key synthetic strategies for the selective modification of the imidazo[1,2-a]pyridine core at this critical position. We will delve into the mechanistic underpinnings of these transformations, from classical electrophilic substitutions to modern transition-metal-catalyzed and photocatalyzed reactions, and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.
The Significance of the Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif, renowned for its versatile biological activities. This scaffold is present in a range of clinically approved drugs, including the anxiolytic Alpidem , the hypnotic agent Zolpidem , and the anti-inflammatory drug Miroprofen .[2] The therapeutic diversity of this class of compounds underscores the importance of developing robust and versatile synthetic methodologies to generate novel analogues for drug discovery programs.[3] Functionalization at the C3-position is particularly crucial as it allows for the introduction of a wide variety of substituents that can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Strategic Approaches to C3-Functionalization: A Mechanistic Overview
The C3-position of the imidazo[1,2-a]pyridine ring is inherently electron-rich, making it susceptible to electrophilic attack. This fundamental property underpins many of the classical and modern synthetic strategies for its functionalization.
Electrophilic Substitution: The Foundational Approach
The most direct route to C3-functionalization is through electrophilic aromatic substitution. The reaction proceeds via the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex. Attack at the C3-position is favored over other positions because the positive charge in the intermediate can be delocalized without involving the electronegative nitrogen atom of the pyridine ring, leading to a more stable intermediate.[4][5]
Key Methodologies and Experimental Protocols
This section details practical and reliable protocols for the most common and synthetically useful C3-functionalization reactions.
C3-Halogenation: Gateway to Further Derivatization
The introduction of a halogen atom at the C3-position provides a versatile handle for subsequent cross-coupling reactions, enabling the synthesis of a vast array of derivatives. N-halosuccinimides (NBS for bromination and NCS for chlorination) are commonly employed as mild and effective halogenating agents.
Protocol: C3-Bromination of 2-Phenylimidazo[1,2-a]pyridine
Rationale: N-Bromosuccinimide (NBS) is a convenient source of electrophilic bromine. The reaction is typically carried out in a polar aprotic solvent at room temperature, offering a straightforward and high-yielding procedure.
Step-by-Step Protocol:
-
To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in acetonitrile (10 mL), add N-bromosuccinimide (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-bromo-2-phenylimidazo[1,2-a]pyridine.
C3-Acylation: Introduction of a Key Carbonyl Moiety via Friedel-Crafts Reaction
The Friedel-Crafts acylation is a powerful method for installing an acetyl group at the C3-position, which can serve as a synthetic precursor for a variety of other functional groups. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[6]
Protocol: C3-Acetylation of Imidazo[1,2-a]pyridine
Rationale: Aluminum chloride activates acetic anhydride to generate a highly electrophilic acylium ion.[6] The imidazo[1,2-a]pyridine then acts as a nucleophile, attacking the acylium ion to form the C3-acetylated product.[6] Careful control of the reaction conditions is necessary to avoid side reactions.
Step-by-Step Protocol: [7]
-
To a stirred suspension of anhydrous aluminum chloride (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add acetic anhydride (1.1 mmol) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of imidazo[1,2-a]pyridine (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated HCl (5 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel to yield the 3-acetyl-imidazo[1,2-a]pyridine.
C3-Alkylation: Building Molecular Complexity with Aza-Friedel-Crafts Reaction
A highly efficient method for introducing alkyl groups at the C3-position is the three-component aza-Friedel-Crafts reaction. This reaction involves an imidazo[1,2-a]pyridine, an aldehyde, and an amine, and is often catalyzed by a Lewis acid like Yttrium triflate (Y(OTf)₃).[8][9][10][11]
Protocol: Three-Component C3-Alkylation [8]
Rationale: The Lewis acid catalyst activates the aldehyde, which then reacts with the amine to form a reactive iminium ion. The electron-rich C3-position of the imidazo[1,2-a]pyridine then attacks this iminium ion in a Friedel-Crafts-type mechanism to forge the new C-C bond.[8] This one-pot reaction offers high atom economy and allows for the rapid generation of a library of analogues.[9]
Step-by-Step Protocol: [8]
-
To a reaction vial, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol), p-tolualdehyde (0.3 mmol), morpholine (0.4 mmol), and Y(OTf)₃ (0.04 mmol, 20 mol%).
-
Add toluene (1.0 mL) as the solvent.
-
Seal the vial and heat the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water (15 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired C3-alkylated product.
Table 1: Substrate Scope for the Three-Component C3-Alkylation Reaction [8]
| Entry | Aldehyde | Imidazo[1,2-a]pyridine | Amine | Yield (%) |
| 1 | p-Tolualdehyde | 2-Phenyl | Morpholine | 92 |
| 2 | Benzaldehyde | 2-Phenyl | Morpholine | 92 |
| 3 | 4-Methoxybenzaldehyde | 2-Phenyl | Morpholine | 87 |
| 4 | 4-Fluorobenzaldehyde | 2-Phenyl | Morpholine | 91 |
| 5 | 4-Chlorobenzaldehyde | 2-Phenyl | 2-(4-Chlorophenyl) | 85 |
| 6 | 4-Bromobenzaldehyde | 2-Phenyl | Morpholine | 88 |
| 7 | p-Tolualdehyde | 2-(p-Tolyl) | Morpholine | 92 |
| 8 | p-Tolualdehyde | 2-(4-Fluorophenyl) | Morpholine | 80 |
Modern Synthetic Approaches: Expanding the Toolkit
Beyond classical methods, modern synthetic chemistry offers a range of powerful techniques for C3-functionalization, often under milder conditions and with greater functional group tolerance.
Copper-catalyzed C-H arylation has emerged as a robust method for the direct formation of C-C bonds between the imidazo[1,2-a]pyridine core and various aryl partners. This approach avoids the pre-functionalization of the heterocyclic starting material, thereby shortening synthetic sequences.[12]
Conceptual Workflow: Copper-Catalyzed C3-Arylation
Caption: General workflow for copper-catalyzed C3-arylation.
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions.[13] This strategy has been successfully applied to the C3-functionalization of imidazo[1,2-a]pyridines, allowing for the introduction of a diverse range of functional groups, including azolyl and phosphoryl moieties.[13][14]
Mechanism Insight: Photoredox-Catalyzed C3-Functionalization
The general mechanism involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical intermediate. This radical can then react with the imidazo[1,2-a]pyridine at the C3-position to form the desired product.
Caption: Simplified mechanism of photoredox-catalyzed C3-functionalization.
Conclusion and Future Perspectives
The C3-functionalization of the imidazo[1,2-a]pyridine core remains a vibrant area of research, driven by the quest for novel therapeutic agents. While established methods like electrophilic substitution and Friedel-Crafts reactions provide reliable access to key building blocks, modern techniques such as C-H activation and photoredox catalysis are paving the way for more efficient, sustainable, and diverse synthetic routes. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to strategically design and execute the synthesis of novel imidazo[1,2-a]pyridine derivatives with enhanced therapeutic potential.
References
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Yang, K., Chen, C.-B., Liu, Z.-W., Li, Z.-L., Zeng, Y., & Wang, Z.-Y. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]
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MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
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OUCI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
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National Institutes of Health. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. [Link]
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RSC Publishing. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. [Link]
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ResearchGate. (n.d.). Synthesis of 2-Aryl-3-(arylselanyl)imidazo[1,2-a]pyridines: Copper-Catalyzed One-Pot, Two-Step Se-Arylation of Selenium with Imidazopyridines and Triarylbismuthanes. [Link]
-
RSC Publishing. (n.d.). Visible-light-mediated C3-azolylation of imidazo[1,2-a]pyridines with 2-bromoazoles. [Link]
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PubMed. (n.d.). Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. [Link]
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ResearchGate. (n.d.). C3‐Functionalization of Imidazo[1,2‐a]pyridines. [Link]
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ResearchGate. (2024). (PDF) C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
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Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
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YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]
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MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
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Wiley Online Library. (2025). Direct C3−H Amination of Imidazo[1,2‐a]Pyridine under Simple and Mild Conditions. [Link]
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Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]
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ResearchGate. (2017). (PDF) Visible-Light Organic Photoredox-Catalyzed C-H Alkoxylation of Imidazopyridine with Alcohol. [Link]
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RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]
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Quora. (2022). Why does pyridine undergo electrophilic substitution at the C3 position? [Link]
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Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. [Link]
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PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]
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Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
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ResearchGate. (n.d.). Photoredox-catalyzed C3-selenylation of imidazo[1,2-a]pyridines with... [Link]
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University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]
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Application Notes and Protocols for Cell-Based Assays Using Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel compound, Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, using a suite of robust cell-based assays. We present a logical, tiered approach, beginning with broad assessments of cytotoxicity and progressing to more nuanced investigations of specific mechanisms of action, such as apoptosis induction and target engagement. Each protocol is designed to be self-validating, with explanations of the scientific principles behind experimental choices to ensure technical accuracy and reproducibility.
Introduction: The Promise of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that have garnered significant attention in pharmaceutical research. Their versatile structure allows for extensive chemical modification, leading to a diverse array of pharmacological profiles.[1] Notably, compounds from this class have been investigated as potent inhibitors of various protein kinases, making them attractive candidates for oncology drug discovery.[2] This guide outlines a systematic workflow to elucidate the cellular effects of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, a novel derivative with potential therapeutic applications. The following protocols will enable researchers to assess its cytotoxic and antiproliferative activity, determine if it induces programmed cell death, and investigate its engagement with intracellular targets.
Preliminary Compound Handling and Preparation
Proper handling and solubilization of the test compound are critical for obtaining reliable and reproducible data.
2.1. Compound Storage and Handling: Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate should be stored in a cool, dark, and dry place. For long-term storage, -20°C is recommended. When preparing solutions, bring the compound to room temperature before opening the vial to prevent condensation.
2.2. Solubilization: The solubility of the compound in various solvents should be determined empirically. A high-concentration stock solution (e.g., 10-50 mM) is typically prepared in an organic solvent and then diluted in cell culture medium for experiments.
| Solvent | Notes |
| Dimethyl Sulfoxide (DMSO) | The most common solvent for initial solubilization. Recommended for creating high-concentration stock solutions. |
| Ethanol (EtOH) | An alternative to DMSO, may be less cytotoxic for certain cell lines. |
| Dimethylformamide (DMF) | Can be used if the compound is not soluble in DMSO or EtOH. |
Important: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of solvent as the treated wells) in all experiments.
Phase 1: Assessment of Cytotoxicity and Antiproliferative Effects
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
3.1. Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[3] Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[4] The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4]
3.2. Detailed Protocol for MTT Assay:
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Remember to include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Addition of MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[5]
3.3. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).
Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing cell cytotoxicity using the MTT assay.
Phase 2: Investigating Apoptosis Induction
If the compound exhibits significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
4.1. Principle of Apoptosis Detection: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[6] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
Caspases are a family of proteases that are critical mediators of apoptosis. Caspases-3 and -7 are key executioner caspases. Their activation is a hallmark of apoptosis.
4.2. Detailed Protocol for Annexin V/PI Staining:
Materials:
-
Cells treated with the compound for a predetermined time
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours). Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
4.3. Detailed Protocol for Caspase-Glo® 3/7 Assay:
Materials:
-
Cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Apoptosis Investigation Pathway
Caption: A dual approach to confirm apoptosis induction.
Phase 3: Target Engagement and Specificity
Many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors.[2] The following assays can help determine if the compound engages with a specific intracellular target, such as a protein kinase.
5.1. Principle of In-Cell Kinase Assays: Luminescence-based kinase assays, such as the ADP-Glo™ assay, quantify the amount of ADP produced during a kinase reaction.[7] The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, leading to a decrease in ADP production and a lower luminescent signal.[7]
5.2. Principle of the Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for verifying target engagement in a cellular environment.[8] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (e.g., a drug molecule).[8] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed.[8] The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blotting.[9] A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to the target protein.[8]
5.3. Detailed Protocol for CETSA:
Materials:
-
Cells treated with the compound or vehicle
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE gels, antibodies, etc.)
Procedure:
-
Cell Treatment: Treat cells with the compound at a desired concentration for a specific duration (e.g., 1-2 hours).
-
Harvesting and Resuspension: Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler, followed by cooling.[9][10]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed.
-
Western Blotting: Collect the supernatant and analyze the amount of the target protein by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves for both vehicle- and compound-treated samples.
Target Engagement Workflow
Caption: Workflow for confirming target engagement using CETSA.
Integrated Data Interpretation and Future Directions
By following this tiered approach, researchers can build a comprehensive pharmacological profile of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate.
-
Phase 1 establishes the compound's potency in inhibiting cell proliferation and provides the crucial IC50 value for subsequent mechanistic studies.
-
Phase 2 elucidates the mode of cell death. A positive result in both Annexin V and caspase assays strongly suggests that the compound's cytotoxic effect is mediated through apoptosis.
-
Phase 3 provides direct evidence of target engagement within the complex cellular milieu. A positive thermal shift in a CETSA experiment is a strong validation of the compound's mechanism of action.
Based on these results, future studies could include broader kinase profiling to assess selectivity, in vivo efficacy studies in animal models, and further medicinal chemistry efforts to optimize the compound's potency and pharmacokinetic properties.
References
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Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC - NIH. (2023-05-31). Available from: [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Available from: [Link]
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC - NIH. (2023-05-18). Available from: [Link]
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Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - MDPI. Available from: [Link]
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Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate - PubMed. Available from: [Link]
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Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012-05-01). Available from: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01). Available from: [Link]
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Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate | 885271-51-2 - J&K Scientific. Available from: [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. Available from: [Link]
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Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020-12-02). Available from: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available from: [Link]
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Application Notes and Protocols for Kinase Inhibition Assays with Substituted Imidazo[1,2-a]pyridines
Introduction: The Expanding Role of Imidazo[1,2-a]pyridines in Kinase-Targeted Drug Discovery
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate molecule.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] Consequently, kinases have emerged as one of the most important classes of drug targets.[3]
The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities and its presence in several approved drugs.[4][5] This heterocyclic system has proven to be a privileged structure for the design of potent and selective kinase inhibitors.[4][5] Derivatives of imidazo[1,2-a]pyridine have been shown to inhibit a range of kinases, including Akt, IGF-1R, DYRK1A, and CLK1, by competing with ATP for binding to the kinase's active site.[6][7][8] The development of robust and reliable kinase inhibition assays is therefore paramount for the discovery and characterization of novel imidazo[1,2-a]pyridine-based drug candidates.[3]
This comprehensive guide provides detailed protocols for two widely used kinase inhibition assay formats: a biochemical luminescence-based assay and a cell-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The principles behind these assays, step-by-step instructions, and data analysis guidelines are presented to enable researchers to effectively screen and characterize substituted imidazo[1,2-a]pyridines as kinase inhibitors.
Understanding the Mechanism: Imidazo[1,2-a]pyridines as ATP-Competitive Kinase Inhibitors
The majority of imidazo[1,2-a]pyridine-based kinase inhibitors function through an ATP-competitive mechanism. This means they bind to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. The imidazo[1,2-a]pyridine core often establishes key hydrogen bonding interactions with the hinge region of the kinase, a critical structural element for inhibitor binding.[9] Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions on the imidazo[1,2-a]pyridine ring system can significantly influence potency and selectivity.[6][10]
ATP-competitive inhibition by imidazo[1,2-a]pyridines.
Protocol 1: Biochemical Kinase Inhibition Assay Using a Luminescence-Based Readout
This protocol describes a homogeneous, luminescence-based assay for measuring the activity of a purified kinase in the presence of a test compound. The assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. A decrease in kinase activity due to inhibition results in a higher ATP concentration and, consequently, a stronger luminescent signal.[2][11]
Materials and Reagents
-
Kinase: Purified recombinant kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Triton X-100 or Tween-20. The optimal buffer composition may vary depending on the kinase.
-
Test Compounds: Substituted imidazo[1,2-a]pyridines dissolved in 100% DMSO.
-
Luminescence Detection Reagent: A commercial kit such as Kinase-Glo® (Promega) or ADP-Glo™ (Promega) is recommended.[2][12] These reagents contain luciferase, luciferin, and other components to convert ATP to a luminescent signal.[13]
-
Microplates: White, opaque 96- or 384-well microplates suitable for luminescence measurements.
-
Plate Reader: A luminometer capable of reading luminescence from microplates.
Experimental Workflow
Biochemical luminescence kinase assay workflow.
Step-by-Step Protocol
-
Compound Preparation: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in 100% DMSO. A typical starting concentration is 10 mM, followed by 1:3 or 1:5 serial dilutions.
-
Compound Plating: Dispense a small volume (e.g., 100 nL) of the serially diluted compounds into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without enzyme as a positive control (0% kinase activity).
-
Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase and its substrate in the assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
Kinase Addition: Add the kinase/substrate mixture to the wells containing the test compounds.
-
Pre-incubation: Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.[14]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
Luminescence Detection: Add the luminescence detection reagent to each well. The volume added is typically equal to the reaction volume.
-
Signal Stabilization: Incubate the plate at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
Protocol 2: Cell-Based Kinase Inhibition Assay Using TR-FRET
This protocol outlines a cell-based assay to measure the inhibition of a specific kinase within a cellular context. TR-FRET technology is employed to detect the phosphorylation of a target protein.[15][16] This method provides a more physiologically relevant assessment of compound activity as it accounts for cell permeability, off-target effects, and metabolism.[17]
Materials and Reagents
-
Cell Line: A cell line that expresses the target kinase and its substrate. This may be an endogenous system or a genetically engineered cell line overexpressing the target proteins.
-
Cell Culture Medium: Appropriate growth medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: Substituted imidazo[1,2-a]pyridines dissolved in 100% DMSO.
-
Stimulant (if required): A growth factor or other stimulus to activate the kinase signaling pathway.
-
Lysis Buffer: A buffer containing detergents to lyse the cells and release the intracellular contents.
-
TR-FRET Reagents: A matched pair of antibodies for the target protein: one that recognizes the total protein (labeled with a lanthanide donor, e.g., Europium or Terbium) and another that is specific to the phosphorylated form of the substrate (labeled with an acceptor fluorophore, e.g., phycoerythrin or Alexa Fluor 647).[18][19]
-
Microplates: Black or white, tissue culture-treated 96- or 384-well microplates.
-
Plate Reader: A plate reader capable of TR-FRET measurements, with appropriate excitation and emission filters for the chosen donor-acceptor pair.
Experimental Workflow
Cell-based TR-FRET kinase assay workflow.
Step-by-Step Protocol
-
Cell Seeding: Seed the cells into a 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the imidazo[1,2-a]pyridine compounds. Include DMSO-only controls.
-
Incubation: Incubate the cells with the compounds for a specific duration (e.g., 1-2 hours) to allow for cell penetration and target engagement.
-
Pathway Stimulation: If the kinase pathway is not constitutively active, stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells by adding the lysis buffer directly to the wells.
-
Antibody Addition: Add the TR-FRET antibody pair (donor and acceptor antibodies) to the cell lysates.
-
Antibody Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 2-4 hours or overnight) to allow for the formation of the antibody-protein complex.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader. The reader will excite the donor fluorophore and measure the emission from both the donor and the acceptor.
Data Analysis and Interpretation
The primary endpoint for both assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[20]
IC50 Calculation
-
Data Normalization: Normalize the raw data. For the luminescence assay, the signal is inversely proportional to kinase activity. For the TR-FRET assay, the signal is directly proportional to the level of phosphorylated substrate.
-
Percent Inhibition = 100 * (1 - (Signalcompound - Signalmin) / (Signalmax - Signalmin))
-
Signalcompound: Signal in the presence of the test compound.
-
Signalmax: Signal from the DMSO control (maximum kinase activity).
-
Signalmin: Signal from the no-enzyme or maximum inhibition control.
-
-
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package like GraphPad Prism.[21]
-
IC50 Determination: The IC50 value is determined from the fitted curve as the concentration at which 50% inhibition is observed.[22]
Illustrative Data Table
| Imidazo[1,2-a]pyridine Derivative | Target Kinase | Assay Type | IC50 (nM) |
| Compound A | Kinase X | Biochemical (Luminescence) | 50 |
| Compound B | Kinase X | Biochemical (Luminescence) | 150 |
| Compound A | Kinase X | Cell-based (TR-FRET) | 200 |
| Compound B | Kinase X | Cell-based (TR-FRET) | >10,000 |
Interpretation: In this example, Compound A demonstrates potent inhibition of Kinase X in both biochemical and cellular assays, suggesting good cell permeability and on-target activity. Compound B is active in the biochemical assay but shows a significant loss of potency in the cellular assay, which could be due to poor cell permeability, rapid metabolism, or efflux from the cells.
Troubleshooting and Considerations
-
DMSO Concentration: Keep the final DMSO concentration in the assay low (typically ≤ 1%) to avoid solvent-induced artifacts.[23]
-
Assay Linearity: Ensure that the kinase reaction is in the linear range with respect to time and enzyme concentration.[23]
-
Compound Interference: Some compounds may interfere with the assay detection system (e.g., by quenching luminescence or fluorescence). It is advisable to perform counter-screens to identify such artifacts.
-
Z'-factor: Calculate the Z'-factor for each assay plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The biochemical and cell-based assays detailed in this guide provide a robust framework for identifying and characterizing the inhibitory activity of these compounds. By carefully selecting the appropriate assay format, optimizing experimental conditions, and rigorously analyzing the data, researchers can effectively advance their drug discovery programs targeting kinases.
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
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Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. Available at: [Link]
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH. Available at: [Link]
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Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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(PDF) Guidelines for accurate EC50/IC50 estimation - ResearchGate. Available at: [Link]
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Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs - PubMed. Available at: [Link]
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Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC - NIH. Available at: [Link]
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Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. Available at: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: [Link]
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Time-Resolved Fluorescence TRF / TR-FRET (HTRF) - Molecular Devices. Available at: [Link]
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Biochemical kinase assay to improve potency and selectivity - Domainex. Available at: [Link]
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Kinase Assays with Myra - Bio Molecular Systems. Available at: [Link]
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - NIH. Available at: [Link]
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In-cell Western Assays for IC50 Determination - Azure Biosystems. Available at: [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. Available at: [Link]
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Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. Available at: [Link]
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IC50 Determination - edX. Available at: [Link]
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SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability - Pharmaceutical Technology. Available at: [Link]
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Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed. Available at: [Link]
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Application Note and Protocol: Comprehensive Evaluation of the Antimicrobial Activity of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Abstract
This document provides a detailed framework for assessing the antimicrobial potential of the novel synthetic compound, Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial effects.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive suite of protocols for determining the compound's efficacy against a panel of clinically relevant bacteria. The methodologies described herein are grounded in internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[5][6][7][8] Key experimental procedures covered include the determination of Minimum Inhibitory Concentration (MIC) via broth microdilution, assessment of Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion assay for preliminary susceptibility screening.
Introduction: The Rationale for Antimicrobial Screening
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[9] The imidazo[1,2-a]pyridine heterocyclic system has emerged as a promising scaffold in medicinal chemistry due to its diverse pharmacological properties.[1][3][4] Various derivatives of this core structure have demonstrated significant antibacterial and antifungal activities.[2][10] The presence of halogen substituents, such as chloro and iodo groups, on the imidazo[1,2-a]pyridine ring can modulate the compound's physicochemical properties and biological activity. Therefore, a systematic evaluation of the antimicrobial properties of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a logical and scientifically driven endeavor.
This application note provides the foundational protocols to characterize the in vitro antimicrobial profile of this compound, a critical step in the early-stage drug discovery pipeline.[9][11]
Preliminary Screening: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a valuable qualitative to semi-quantitative technique for initial screening of antimicrobial activity.[12][13][14][15] It provides a rapid visual assessment of a compound's ability to inhibit microbial growth.
Principle
A standardized inoculum of a test microorganism is swabbed uniformly across the surface of an agar plate.[14] Paper disks impregnated with a known concentration of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate are then placed on the agar surface.[16] During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient.[15] If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[15][17] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow: Kirby-Bauer Disk Diffusion
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Detailed Protocol: Kirby-Bauer Disk Diffusion
-
Prepare Mueller-Hinton Agar (MHA) Plates: Prepare MHA according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of 4 mm. Allow the agar to solidify and dry the surface before use.[12]
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 4-5 isolated colonies of the test microorganism.[16] Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[12][16]
-
Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[14] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[14]
-
Disk Application: Aseptically apply the paper disks impregnated with Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate to the surface of the inoculated agar plate.[14] Ensure the disks are placed at least 24 mm apart.[14]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[14]
-
Result Interpretation: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter using a ruler or calipers.[16]
Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[18][19] The broth microdilution method is a widely used and standardized technique for determining the MIC of a compound.[9][20]
Principle
Serial twofold dilutions of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate are prepared in a liquid growth medium in 96-well microtiter plates.[9] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
Experimental Workflow: Broth Microdilution for MIC
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol: Broth Microdilution
-
Preparation of Compound Stock Solution: Prepare a stock solution of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1%).
-
Plate Preparation: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this serial twofold dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Well 11 serves as the positive control (growth control, no compound). Add 50 µL of sterile broth to well 12 to serve as the negative control (sterility control).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
| Test Microorganism | Gram Stain | MIC (µg/mL) of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Positive | ||
| Escherichia coli | Negative | ||
| Pseudomonas aeruginosa | Negative | ||
| Enterococcus faecalis | Positive |
Bactericidal Activity: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[21][22] This assay is a crucial follow-up to the MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Principle
Following the determination of the MIC, a small aliquot from each well of the microtiter plate that shows no visible growth is subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[9]
Detailed Protocol: MBC
-
Perform MIC Assay: Complete the broth microdilution MIC assay as described above.
-
Subculturing: From each well that shows no visible turbidity (i.e., at and above the MIC), plate a 10-100 µL aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a kill of ≥99.9% of the initial inoculum.
Conclusion
The protocols detailed in this application note provide a robust and standardized framework for the initial in vitro evaluation of the antimicrobial activity of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate. By systematically determining the MIC, MBC, and performing preliminary screening with the Kirby-Bauer assay, researchers can generate the critical data needed to assess the compound's potential as a novel antimicrobial agent. Adherence to these established methodologies will ensure the generation of high-quality, reproducible data essential for advancing promising compounds through the drug discovery and development process.
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
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MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Available at: [Link]
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Application Notes and Protocols for High-Throughput Antiviral Screening of Imidazo[1,2-a]pyridine Derivatives
Abstract
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including significant antiviral potential against a diverse range of viruses.[1][2][3] This has led to increased interest in the synthesis and evaluation of novel imidazo[1,2-a]pyridine derivatives as potential antiviral therapeutics.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of these compounds for antiviral efficacy. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the antiviral properties of the candidate molecules, from initial cytotoxicity assessments to elucidating the potential mechanism of action.
Introduction: The Rationale for Screening Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have demonstrated potent activity against a variety of viruses, including human cytomegalovirus (HCMV), varicella-zoster virus, and influenza viruses.[4][5] Their synthetic tractability allows for the generation of large, diverse chemical libraries, making them ideal candidates for high-throughput screening campaigns. The goal of a robust screening cascade is to identify compounds that potently inhibit viral replication at non-toxic concentrations and to gain initial insights into their mechanism of action. This application note will outline a logical, multi-step workflow for the comprehensive antiviral evaluation of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow: A Multi-Faceted Approach to Antiviral Evaluation
A successful antiviral screening campaign is a staged process, beginning with broad assessments and progressing to more detailed, mechanism-focused assays for promising candidates. This workflow ensures that resources are focused on compounds with the highest potential for further development.
Figure 1: A phased workflow for antiviral screening.
Phase 1: Foundational Assays for Efficacy and Safety
The initial phase of screening is designed to quickly identify compounds that exhibit antiviral activity at concentrations that are not harmful to the host cells.
Protocol: Cytotoxicity Assessment using MTT Assay
Rationale: Before evaluating antiviral activity, it is crucial to determine the 50% cytotoxic concentration (CC50) of the imidazo[1,2-a]pyridine derivatives. This ensures that any observed antiviral effect is not simply a result of the compound killing the host cells.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8]
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK, A549)
-
Complete cell culture medium
-
Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed the host cells into a 96-well plate at a predetermined density to achieve 80-90% confluency after 24 hours of incubation.
-
Compound Dilution: Prepare a serial dilution of the imidazo[1,2-a]pyridine derivatives in complete culture medium. It is important to maintain a final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a period that mirrors the duration of the subsequent antiviral assay (typically 48-72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol: Primary Antiviral Screening via Plaque Reduction Assay
Rationale: The plaque reduction assay is the "gold standard" for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.[9] It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication.[10][11]
Materials:
-
Confluent monolayer of susceptible host cells in 6- or 12-well plates
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
Imidazo[1,2-a]pyridine derivatives at non-toxic concentrations
-
Maintenance medium (low serum concentration)
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Step-by-Step Protocol:
-
Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.
-
Virus Dilution: Prepare a dilution of the virus stock in maintenance medium that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Remove the growth medium from the cells and infect them with the diluted virus in the presence of various concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compounds. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Fixation and Staining: Fix the cells with the fixing solution and then stain with the crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.[12]
Phase 2: Confirming Activity and Determining Potency
Compounds that show significant activity in the primary screen are advanced to secondary assays to confirm their efficacy and to precisely quantify their potency.
Protocol: Virus Yield Reduction Assay
Rationale: This assay provides a more quantitative measure of a compound's ability to inhibit the production of infectious virus particles.[9][13] It is particularly useful for viruses that do not form clear plaques or for a more in-depth analysis of potent inhibitors.
Materials:
-
Susceptible host cells in multi-well plates
-
Virus stock
-
Imidazo[1,2-a]pyridine derivatives
-
Materials for virus titration (e.g., plaque assay or TCID50 assay) or quantitative PCR (qPCR)
Step-by-Step Protocol:
-
Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Collect the supernatant (and/or cell lysate) from each well.
-
Virus Quantification: Determine the viral titer in the harvested samples using a plaque assay, TCID50 assay, or by quantifying viral nucleic acid via qPCR.[14]
-
Data Analysis: Calculate the reduction in virus yield for each compound concentration compared to the untreated virus control. The IC50 is the concentration that reduces the virus yield by 50%.
Data Presentation: Summarizing Antiviral Activity
The data from the cytotoxicity and antiviral assays should be compiled to calculate the Selectivity Index (SI), which is a critical measure of a compound's therapeutic potential.
SI = CC50 / IC50
A higher SI value indicates a greater window between the concentration at which the compound is effective and the concentration at which it becomes toxic to host cells.
| Compound ID | Virus | Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| IMPY-001 | Influenza A/PR/8/34 (H1N1) | MDCK | >100 | 0.29 | >344 |
| IMPY-002 | Influenza A/PR/8/34 (H1N1) | MDCK | >100 | 0.95 | >105 |
| IMPY-003 | HCMV | HEL | >100 | 0.6 | >167 |
| IMPY-004 | VZV | HEL | >100 | 1.2 | >83 |
| Note: The data presented in this table is a compilation of representative values from published studies on imidazo[1,2-a]pyridine derivatives for illustrative purposes.[5] |
Phase 3: Elucidating the Mechanism of Action
For the most promising candidates, understanding their mechanism of action is crucial for further development. The time-of-addition assay is a powerful tool to pinpoint the stage of the viral life cycle that is inhibited by the compound.[15][16][17]
Protocol: Time-of-Addition Assay
Rationale: This assay helps to determine whether a compound acts at an early (entry), middle (replication), or late (assembly/release) stage of the viral life cycle.[18] The compound is added at different time points relative to the initial infection, and its ability to inhibit viral replication is measured.
Figure 2: Principle of the time-of-addition assay.
Step-by-Step Protocol:
-
Synchronized Infection: Infect a monolayer of host cells with a high MOI of the virus for a short period (e.g., 1 hour) at 4°C to allow attachment but not entry. Then, shift the temperature to 37°C to initiate synchronous entry.
-
Staggered Compound Addition: At various time points post-infection (e.g., 0, 2, 4, 6, 8 hours), add the test compound at a concentration several-fold higher than its IC50.
-
Incubation: Incubate the plates for a full replication cycle.
-
Quantification: At the end of the incubation period, quantify the virus yield (e.g., by qPCR or plaque assay).
-
Data Analysis: Plot the virus yield against the time of compound addition. A loss of inhibitory activity at a particular time point indicates that the targeted step in the viral life cycle has already been completed.
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic antiviral screening of imidazo[1,2-a]pyridine derivatives. By following this phased approach, researchers can efficiently identify and characterize novel antiviral candidates, paving the way for the development of new and effective therapies for viral diseases. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data that is essential for advancing promising compounds through the drug discovery pipeline.
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Application Note & Protocol: High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries
<
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IP) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of several marketed drugs.[1][2] Its versatile structure has demonstrated a wide spectrum of biological activities, with a recent surge in interest for its potential as an anticancer therapeutic.[3][4][5] Various derivatives have been shown to inhibit cancer cell proliferation and migration by modulating key cellular signaling pathways.[3][5][6] Given its therapeutic promise, the development of robust high-throughput screening (HTS) methodologies is critical for efficiently exploring the vast chemical space of IP libraries to identify novel drug candidates.
This guide provides a comprehensive framework for conducting HTS campaigns on imidazo[1,2-a]pyridine libraries. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for successful hit identification and validation.
Pillar 1: Assay Development and Design - The Foundation of a Successful Screen
The selection and optimization of the primary assay are paramount to the success of any HTS campaign. The choice between biochemical and cell-based assays depends on the specific biological question being addressed.[7][8]
-
Biochemical Assays: These assays utilize purified molecular components (e.g., enzymes, receptors) to directly measure the effect of a compound on a specific target.[8] They are generally simpler, more reproducible, and less prone to compound interference than cell-based assays.[8] For IP libraries often targeting kinases, fluorescence-based assays are a popular choice due to their sensitivity and amenability to automation.[9][10][11]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data.[12][13] They can assess a compound's impact on complex cellular processes like viability, proliferation, or specific signaling pathways.[13] However, they are often more complex to develop and can be susceptible to artifacts.[12]
For this application note, we will focus on a fluorescence-based biochemical assay targeting a protein kinase, a common target class for imidazo[1,2-a]pyridine derivatives.[10][11]
Causality in Assay Choice: Why Fluorescence Polarization?
A fluorescence polarization (FP) assay is an excellent choice for a primary HTS screen of kinase inhibitors. The principle is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a kinase assay, a small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low polarization. When the kinase phosphorylates the peptide, it is bound by a specific antibody, creating a much larger complex that tumbles slowly, leading to high polarization. An inhibitor will prevent phosphorylation, keeping the polarization low. This "mix-and-read" format is homogenous, requiring no separation steps, which is ideal for HTS.
Pillar 2: The HTS Workflow - From Library to Validated Hit
A well-structured HTS workflow ensures efficiency, reproducibility, and the generation of high-quality data. The process can be broken down into distinct, sequential stages.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
The high-throughput screening of imidazo[1,2-a]pyridine libraries represents a powerful strategy for the discovery of novel therapeutic agents. By integrating careful assay design, robust automation, and a stringent hit validation cascade, researchers can efficiently identify and advance promising lead compounds. The protocols and principles outlined in this guide provide a solid foundation for initiating and executing successful HTS campaigns, ultimately accelerating the translation of this privileged chemical scaffold into new medicines.
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- Altaher, A. M., Al-Qatati, A., Aliwaini, S., Morjan, R., Awadallah, A., & El-Abadla, N. (2022). The Anticancer Effects of Novel Imidazo [1, 2-a] Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
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PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]
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ResearchGate. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Retrieved from [https://www.researchgate.net/publication/351860003_Imidazo12-a]pyridine_Based_Compounds_The_Hopeful_Anti-Cancer_Therapy]([Link])
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ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
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ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
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PubMed. (2024). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Retrieved from [Link]
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Chemical Methodologies. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Retrieved from [https://www.researchgate.net/publication/282333095_Discovery_of_Imidazo12-a]pyridine_Ethers_and_Squaramides_as_Selective_and_Potent_Inhibitors_of_Mycobacterial_Adenosine_Triphosphate_ATP_Synthesis]([Link])
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MDPI. (2021). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Retrieved from [Link]
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PubMed. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. Retrieved from [Link]
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SemOpenAlex. (n.d.). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Retrieved from [Link]
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BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
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PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]
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Semantic Scholar. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
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Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Retrieved from [Link]
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Labcompare. (n.d.). Liquid Handling Robotics (Automated Systems). Retrieved from [Link]
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Request PDF. (n.d.). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Iodoimidazo[1,2-a]pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-iodoimidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this specific substrate class.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-defined catalytic cycle.[1][2][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodoimidazo[1,2-a]pyridine, forming a Pd(II) complex. This is often the rate-determining step.[1]
-
Transmetalation: The organic group from the activated organoboron species (boronic acid or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[1][4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs): Your First Line of Defense
This section addresses the most common initial hurdles encountered during the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines.
Q1: My reaction shows no conversion of the starting material. What are the first things to check?
A1: When a reaction fails completely, it's typically due to a fundamental component being inactive or absent. Systematically verify the following:
-
Catalyst Activity: Ensure your palladium source is active. Pd(PPh₃)₄ can degrade upon prolonged storage. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the conditions are suitable for its reduction to the active Pd(0) state.[5]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the solvents were adequately degassed.[6][7] Oxygen can lead to catalyst decomposition and promote undesirable side reactions like the homocoupling of boronic acids.[7]
-
Base Presence and Quality: The base is not just a spectator; it's essential for activating the boronic acid to facilitate transmetalation.[4] Confirm that the base was added and that it is of sufficient quality (e.g., anhydrous if the reaction requires it).
-
Reagent Integrity: Verify the purity and integrity of your 3-iodoimidazo[1,2-a]pyridine and boronic acid.
Q2: I'm getting a very low yield (<30%), but I see consumption of my starting material. What's going wrong?
A2: Low yields in the presence of starting material consumption point toward inefficient catalysis or the prevalence of side reactions.
-
Protodeboronation: Your boronic acid may be decomposing faster than it couples. This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Consider using a milder base or switching to a more stable boronic ester (e.g., a pinacol ester).
-
Dehalogenation: Your 3-iodoimidazo[1,2-a]pyridine might be converting back to the parent imidazo[1,2-a]pyridine. This occurs when a hydride source in the reaction reductively cleaves the C-I bond after oxidative addition.[6] Amine bases and alcohol solvents can sometimes be hydride sources.
-
Homocoupling: You may be forming biphenyl-like products from the self-coupling of your boronic acid. This is often exacerbated by the presence of oxygen.[7]
-
Insolubility: The product or reaction intermediates may be precipitating out of solution, halting the reaction.[8] This is particularly relevant for complex, poly-aromatic systems.
Q3: Why is the choice of base and solvent particularly important for imidazo[1,2-a]pyridines?
A3: The imidazo[1,2-a]pyridine scaffold has a basic nitrogen atom that can coordinate with the palladium catalyst, potentially inhibiting its activity.[9] The choice of base and solvent must be carefully balanced to ensure efficient activation of the boronic acid without exacerbating catalyst inhibition or substrate/product degradation. Studies on 3-iodoimidazo[1,2-a]pyridines have shown that reaction outcomes are highly dependent on these parameters, with strong bases in solvents like DME leading to optimized yields and shorter reaction times.[10][11][12]
In-Depth Troubleshooting Guides
Problem: Low or No Conversion of 3-Iodoimidazo[1,2-a]pyridine
If initial checks don't solve the problem, a more systematic optimization is required.
Cause A: Suboptimal Catalyst System
The combination of the palladium source and ligand is the heart of the reaction. The reactivity of the C-I bond in 3-iodoimidazo[1,2-a]pyridines is generally high, but electronic effects from other substituents can modulate this.[10][11]
-
Solution 1: Re-evaluate Your Palladium Source & Ligand.
-
For General Use: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable starting point as it is a pre-formed, active Pd(0) catalyst.[5]
-
For More Challenging Substrates: If steric hindrance is a factor, or if the reaction is sluggish, consider using a combination of a palladium precursor (like Pd₂(dba)₃) with a more electron-rich and bulky phosphine ligand (like SPhos or XPhos).[2] These ligands can accelerate both the oxidative addition and reductive elimination steps.
-
| Catalyst System | Description | Typical Use Case |
| Pd(PPh₃)₄ | Air-sensitive Pd(0) complex. A good "all-around" catalyst for initial screening.[5] | Standard Suzuki couplings with aryl iodides. |
| Pd(OAc)₂ + PPh₃ | In-situ generation of Pd(0). Requires a reductant (often the phosphine ligand or solvent). | A cost-effective alternative to Pd(PPh₃)₄. |
| Pd₂(dba)₃ + Ligand | A stable Pd(0) source, allowing for flexible ligand choice. | Used with specialized, bulky phosphine ligands for difficult couplings. |
| XPhos Pd G3 | A pre-catalyst containing a bulky Buchwald ligand. Highly active and stable. | For sterically hindered or electron-rich substrates where oxidative addition is slow.[13] |
Cause B: Incorrect Base or Solvent Combination
The base and solvent work in concert to facilitate the crucial transmetalation step.
-
Solution 2: Optimize the Base and Solvent System. A study specifically investigating the Suzuki coupling of 2-substituted-3-iodoimidazo[1,2-a]pyridines found that strong bases in 1,2-dimethoxyethane (DME) gave the best results.[10][11][12]
-
Bases: While aqueous Na₂CO₃ is a common choice, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ can significantly accelerate the reaction, especially if the boronic acid is less reactive.
-
Solvents: Aprotic polar solvents are often preferred. Toluene, 1,4-dioxane, and DME are excellent choices. Often, a small amount of water is required to solubilize the inorganic base and facilitate the reaction.[5]
-
| Base | Solvent System | Comments |
| Na₂CO₃ | Toluene/Water, Dioxane/Water | A standard, mild base. Good starting point.[12] |
| K₂CO₃ | Dioxane/Water, Acetonitrile/Water | Slightly stronger than Na₂CO₃.[2] |
| K₃PO₄ | Toluene, Dioxane | A strong, non-nucleophilic base often used for less reactive boronic acids.[2][13] |
| Cs₂CO₃ | Dioxane, THF | A very strong base, highly effective but more expensive. Can be used in anhydrous conditions. |
| NaOH | Toluene/Water | A strong base that can lead to high yields but may not be compatible with base-sensitive functional groups.[12] |
Problem: Significant Formation of Side Products
Identifying byproducts is key to diagnosing the problem.
Cause A: Protodeboronation (Loss of Boronic Acid)
-
Identification: You will observe the formation of an arene (R²-H) corresponding to your boronic acid.
-
Mechanism: This is the hydrolysis of the C-B bond, which can be base- or acid-catalyzed and is often accelerated at higher temperatures.
-
Solution:
-
Use Boronic Esters: Convert the boronic acid to its pinacol ester (R²-Bpin). These are significantly more stable towards protodeboronation.
-
Use a Milder Base: If possible, switch to a milder base like KF, which can be effective while minimizing decomposition.[4]
-
Control Temperature: Avoid unnecessarily high reaction temperatures or prolonged reaction times.
-
Cause B: Dehalogenation (Loss of Iodine)
-
Identification: You will isolate the parent imidazo[1,2-a]pyridine scaffold (R¹-H) instead of the coupled product.
-
Mechanism: After oxidative addition, the R¹-Pd(II)-I intermediate can react with a hydride source, leading to reductive elimination of R¹-H.
-
Solution:
-
Avoid Hydride-Donating Reagents: Scrutinize your solvent and base. Avoid triethylamine and alcohol-based solvents if dehalogenation is a persistent issue.[6]
-
Ensure Anhydrous Conditions (if appropriate): While many Suzuki reactions require water, some hydride sources are generated from water-related pathways. Ensure all reagents are dry if you suspect this pathway.
-
General Experimental Protocol
This is a robust starting protocol for the Suzuki coupling of a 3-iodoimidazo[1,2-a]pyridine with an arylboronic acid.
Vessel Preparation & Reagent Setup
-
To an oven-dried reaction vial or round-bottom flask equipped with a magnetic stir bar, add the 3-iodoimidazo[1,2-a]pyridine (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[2][13]
-
Seal the vessel with a rubber septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[7]
Solvent and Catalyst Addition 4. Through the septum, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O at a 10:1 ratio) via syringe. The reaction concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[13] 5. Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).
Reaction and Workup 6. Place the vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).[13] 7. Stir the reaction vigorously. Monitor the progress by TLC or LC-MS. 8. Once the reaction is complete, cool the mixture to room temperature. 9. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. 10. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 11. Purify the crude product by flash column chromatography.
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues with your reaction.
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Sci-Hub. Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
-
ResearchGate. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
-
Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
PubMed. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. [Link]
-
Royal Society of Chemistry. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
-
Royal Society of Chemistry. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions?. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
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- 10. Sci-Hub [sci-hub.fr]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles and literature-proven methods. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and improve the yield and purity of your target compound.
Optimized Synthesis Protocol
The synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is robustly achieved via a two-step process: a condensation/cyclization to form the imidazo[1,2-a]pyridine core, followed by a regioselective electrophilic iodination at the C3 position.
Diagram of the Synthetic Workflow
Caption: Overall two-step synthesis pathway.
Step 1: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
This procedure is adapted from established literature methods for similar scaffolds.[1][2]
-
Reaction Setup: To a solution of 2-amino-6-chloropyridine (1.0 eq.) in anhydrous 1,2-dimethoxyethane (DME, approx. 10 mL per 1 g of aminopyridine), add ethyl bromopyruvate (1.2-1.5 eq.) dropwise at room temperature.
-
Intermediate Salt Formation: Stir the resulting mixture at room temperature overnight. A precipitate, the intermediate pyridinium salt, will form.
-
Cyclization: Filter the precipitate, wash with diethyl ether, and dry briefly. Solubilize the dried salt in ethanol (approx. 5 mL per 1 g of salt).
-
Heating: Heat the ethanolic solution to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, evaporate the solvent under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Purification: Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel or alumina using a suitable eluent system (e.g., dichloromethane or ethyl acetate/hexane gradient) to yield the pure ester.
Step 2: Synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
This step involves a highly regioselective iodination at the electron-rich C3 position.[1]
-
Reaction Setup: Dissolve the Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq.) from Step 1 in anhydrous acetonitrile (ACN, approx. 25 mL per 1 g of substrate).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05-1.1 eq.) in one portion to the solution. Protect the reaction from light by covering the flask with aluminum foil, as NIS and the product can be light-sensitive.
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under vacuum. Dissolve the residue in dichloromethane (DCM).
-
Quenching: Wash the organic solution successively with 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted NIS and remove iodine color, followed by water and then brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. The resulting crude solid is often of high purity but can be further purified by recrystallization (e.g., from ethanol) or column chromatography if necessary to yield the final product.
Troubleshooting Guide
Problem 1: Low or No Yield in Step 1 (Cyclization)
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inefficient Salt Formation | Solution: Ensure reagents are pure and the solvent (DME) is anhydrous. The initial Sₙ2 reaction between the aminopyridine and ethyl bromopyruvate is sensitive to steric hindrance and reagent quality. Consider extending the room temperature stirring time to 24 hours to maximize salt formation before proceeding to the cyclization step. |
| Incomplete Cyclization | Solution: The cyclization (intramolecular condensation) requires heat. Ensure the reflux in ethanol is vigorous enough and maintained for the full duration. If TLC shows persistent intermediate salt, you can add a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) to the ethanol mixture to facilitate the final proton transfer step, as described in some protocols.[3] |
| Side Reactions | Solution: Ethyl bromopyruvate is a reactive electrophile and can self-condense or react with moisture. Add it slowly and, if necessary, under a slight cooling (e.g., ice-water bath) to the aminopyridine solution to control the initial exothermic reaction. |
| Workup Losses | Solution: The product has some aqueous solubility. During the NaHCO₃ wash, minimize contact time and avoid vigorous, prolonged shaking that can lead to emulsion formation. Ensure complete extraction from the aqueous layer by performing multiple extractions with DCM (e.g., 3x). |
Problem 2: Low Yield or Incomplete Reaction in Step 2 (Iodination)
| Potential Cause | Recommended Solution & Scientific Rationale |
| Degraded NIS Reagent | Solution: NIS is the most common point of failure. It is moisture and light-sensitive. Purchase high-quality NIS and store it in a desiccator, protected from light. For critical reactions, use a freshly opened bottle or recrystallize commercial NIS from dioxane/CCl₄. A simple visual check: pure NIS is a white to off-white crystalline solid; a significant yellow or brown tint indicates decomposition. |
| Insufficient Electrophilicity | Solution: The reaction is an electrophilic aromatic substitution. The imidazo[1,2-a]pyridine core is electron-rich, particularly at C3, making it highly susceptible to attack by the electrophilic "I⁺" provided by NIS.[4] If the reaction is sluggish, ensure the solvent (acetonitrile) is anhydrous. Trace amounts of water can hydrolyze NIS. Do not add a base, as it will neutralize the electrophile. |
| Incomplete Reaction (Stalled) | Solution: If TLC shows both starting material and product after 4 hours, add an additional small portion of NIS (0.1 eq.) and allow it to stir for another 2-4 hours. If this does not drive the reaction to completion, consider an alternative, more potent iodinating system like I₂ activated with an oxidant (e.g., tert-butyl hydroperoxide), though this may require more optimization to prevent side reactions.[4] |
| Product Degradation during Workup | Solution: The C-I bond can be labile under certain conditions. During the Na₂S₂O₃ wash, do not let the layers sit for an extended period. Perform the wash efficiently to quench excess iodine and immediately proceed to the next steps. Ensure all solvents used for workup and purification are free of acid or base contaminants. |
Problem 3: Product Purity Issues (Multiple Spots on TLC)
| Observation | Potential Cause & Recommended Solution |
| Spot at Baseline | Cause: This is likely residual succinimide from the NIS reaction or pyridinium salts from Step 1. Solution: Succinimide is water-soluble. Ensure thorough washing with water and brine during the workup. If salts persist from Step 1, the initial purification of the intermediate ester must be improved. |
| Faint Spot Close to Product | Cause: This could be a di-iodinated byproduct, although unlikely at the C3-iodination stage with controlled stoichiometry. It might also be an impurity carried over from Step 1. Solution: Carefully control the stoichiometry of NIS (use no more than 1.1 eq.). If the impurity is from the previous step, re-purify the starting ester. For the final product, purification via careful column chromatography or recrystallization should resolve the issue. |
| Streaking or Tailing on TLC | Cause: The product may be acidic or basic, causing it to interact strongly with the silica gel plate. Solution: Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your TLC mobile phase to get sharper spots. This will also inform the best conditions for column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the iodination, and why is it so selective for the C3 position?
A: The reaction is a classic electrophilic aromatic substitution. The imidazo[1,2-a]pyridine ring system is electron-rich due to the nitrogen atoms. The lone pair from the pyrrole-like nitrogen (N1) donates electron density into the five-membered ring, making the C3 position the most nucleophilic and electronically activated site for electrophilic attack. N-Iodosuccinimide (NIS) acts as a source of an electrophilic iodine cation ("I⁺"), which is readily attacked by the C3 carbon to form a sigma complex, followed by loss of a proton to restore aromaticity.
Q2: Are there alternatives to N-Iodosuccinimide (NIS) for the iodination step?
A: Yes. While NIS is often preferred for its mild conditions and high selectivity, other reagents can be used. A common alternative is using molecular iodine (I₂) in the presence of an oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).[4][5] The oxidant converts I₂ into a more potent electrophilic iodine species. Another system is using iodine monochloride (ICl). However, these methods can be harsher and may require more careful optimization to avoid over-reaction or the formation of byproducts.
Q3: Why is a two-step solvent system (DME then Ethanol) used in the cyclization protocol?
A: This approach optimizes two different stages of the reaction. The initial Sₙ2 reaction to form the N-alkylated pyridinium salt proceeds cleanly in an aprotic solvent like DME at room temperature, minimizing side reactions of the ethyl bromopyruvate. The subsequent intramolecular cyclization and dehydration step is often favored by heating in a protic solvent like ethanol, which can facilitate the necessary proton transfers. Combining these into a two-step, one-pot sequence provides a good balance of efficiency and cleanliness.
Q4: My final product is always colored (yellow/brown). Is this normal?
A: A pale yellow color is common for this and related compounds. However, a dark brown or orange color often indicates the presence of trace iodine (I₂) impurities. This can happen if the sodium thiosulfate wash during workup was insufficient. Try washing the DCM solution again with fresh Na₂S₂O₃ solution. If the color persists, it may be due to other minor, colored byproducts, which can typically be removed by recrystallization or passing the material through a short plug of silica gel.
Troubleshooting Workflow Diagram
Sources
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- 2. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Halogenated Imidazo[1,2-a]Pyridine Intermediates
Welcome to the technical support center for the purification of halogenated imidazo[1,2-a]pyridine intermediates. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate the common challenges associated with purifying these valuable heterocyclic compounds.
Purification Strategy Decision Tree
Before diving into specific troubleshooting, it's crucial to select the appropriate primary purification strategy. The nature of your crude product and the impurity profile will dictate the most effective approach.
Caption: A decision tree to guide the initial choice of purification method.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is the most common technique for purifying imidazo[1,2-a]pyridine intermediates, but the basic nitrogen in the ring system can lead to challenges.[1][2]
Question 1: My halogenated imidazo[1,2-a]pyridine is streaking or tailing badly on the silica TLC plate and column. How can I get sharp bands?
-
Probable Cause: The basic nitrogen atom of the imidazo[1,2-a]pyridine core is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the molecules to "stick" and elute slowly, resulting in significant tailing or streaking.[3]
-
Solution: Use a Basic Modifier. The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent).[3]
-
Primary Choice: Triethylamine (Et₃N or TEA) at a concentration of 0.5-2% (v/v) is the industry standard.
-
Alternative: If your compound is acid-sensitive, a solution of ammonia in methanol (e.g., 2 M NH₃ in MeOH) can be used as the polar component of your eluent system, though this is a more aggressive modification.
Detailed Protocol: Flash Chromatography with a Triethylamine-Modified Eluent
-
TLC Analysis: Prepare your developing solvent (e.g., Hexane:Ethyl Acetate) and add 1% triethylamine. For example, for 10 mL of a 7:3 Hexane:EtOAc eluent, use 7 mL Hexane, 3 mL EtOAc, and 0.1 mL Et₃N. Run your TLC to find a solvent ratio that gives your product an Rf value of approximately 0.3.
-
Column Packing: Pack your column using the chosen eluent system (containing 1% Et₃N). This ensures the entire stationary phase is neutralized before you load your sample.
-
Sample Loading: It is best to dry-load your sample to ensure a narrow starting band. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel (10-20 times the mass of your crude product) and evaporate the solvent until you have a dry, free-flowing powder.[4] Carefully add this powder to the top of your packed column.
-
Elution: Run the column with your pre-mixed, triethylamine-containing eluent. The addition of the base should result in sharper, more symmetrical peaks.
-
Question 2: My compound is not eluting from the column, even with 100% ethyl acetate.
-
Probable Cause 1: High Polarity. Your compound may be significantly more polar than anticipated, or it may be interacting very strongly with the silica gel. This can sometimes happen with derivatives containing additional polar functional groups.
-
Solution 1: Increase Solvent Polarity. Switch to a more polar solvent system. A common gradient is to start with your standard ethyl acetate/hexane system and gradually introduce methanol (MeOH).
-
Example Gradient:
-
Equilibrate the column with 100% Hexane.
-
Elute with a gradient from 0-100% Ethyl Acetate in Hexane.
-
If the compound has not eluted, switch to a gradient of 0-20% Methanol in Ethyl Acetate or Dichloromethane (DCM).
-
-
Important: Remember to add your basic modifier (e.g., 1% Et₃N) to all eluent mixtures.
-
-
Probable Cause 2: Irreversible Adsorption or Decomposition. In rare cases, highly sensitive compounds can decompose on silica gel, even if it has been deactivated.[5]
-
Solution 2: Test Stability & Change Stationary Phase.
-
Silica Stability Test: Spot your compound on a TLC plate. Let it sit for 1-2 hours, then develop the plate. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[5]
-
Switch to Alumina: If silica sensitivity is confirmed, switch to a different stationary phase. Basic or neutral alumina is an excellent alternative for purifying basic compounds.[3] You will need to re-optimize your solvent system for alumina, as elution orders can sometimes change.
-
Chromatography Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity, especially if your crude product is a solid and relatively clean (>90%).[6]
Question 3: I can't find a good solvent for recrystallizing my halogenated imidazo[1,2-a]pyridine. It's either too soluble in everything or not soluble enough.
-
Probable Cause: Finding a single solvent where the compound is soluble when hot but insoluble when cold can be difficult. The solution is often a two-solvent (or co-solvent) system.
-
Solution: Employ a Co-Solvent System. This involves finding one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").
Detailed Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Common "good" solvents for imidazo[1,2-a]pyridines include ethanol, methanol, ethyl acetate, and acetone. Common "poor" solvents include water, hexanes, and diethyl ether.
-
Dissolution: Place your crude solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it. Ensure it is completely in solution.
-
Induce Precipitation: While the solution is still hot, slowly add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).
-
Re-dissolve: Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb it. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
-
Typical Purification Solvents
| Purification Method | Solvent System | Typical Use Case |
| Flash Chromatography | Hexanes / Ethyl Acetate (+ 1% Et₃N) | The most common starting point for medium-polarity compounds.[1] |
| Dichloromethane / Methanol (+ 1% Et₃N) | For more polar halogenated imidazo[1,2-a]pyridines. | |
| Recrystallization | Hot Ethanol | Often a good single solvent for recrystallization.[6] |
| Methanol / Water | A common co-solvent system. | |
| Ethyl Acetate / Hexanes | A co-solvent system for less polar derivatives. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect? A1: Impurities typically arise from starting materials or side reactions. Common ones include unreacted 2-aminopyridine derivatives or α-haloketones.[6][7] Unreacted 2-aminopyridines are quite polar and will often stick to the baseline on TLC, while α-haloketones are typically less polar than the cyclized product. An initial aqueous workup can help remove some of these impurities before chromatography.
Q2: Will the halogen atom (Cl, Br, I) on my imidazo[1,2-a]pyridine be stable during purification? A2: Generally, C-Cl and C-Br bonds on the imidazo[1,2-a]pyridine core are robust and stable to standard purification techniques like silica gel chromatography and recrystallization.[8][9] C-I bonds are slightly more labile but should also be stable under these conditions. Avoid highly acidic or basic conditions (outside of the small amount of Et₃N modifier) and strong nucleophiles if you are concerned about stability.
Q3: Can I use an acid-base extraction to purify my compound? A3: Yes, an acid-base liquid-liquid extraction can be a very effective preliminary purification step. Because the imidazo[1,2-a]pyridine core is basic, it can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities behind in the organic layer.
Protocol: Acid-Base Extraction
-
Dissolve your crude mixture in an organic solvent like ethyl acetate or DCM.
-
Extract the organic layer with 1 M aqueous HCl (2-3 times). The protonated product will move to the aqueous layer.
-
Combine the aqueous layers. Wash once with fresh ethyl acetate to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly basify it with a base like 2 M NaOH or saturated NaHCO₃ solution until it is basic (pH > 8).[10]
-
Your product should precipitate out as a solid or be extractable back into an organic solvent (e.g., ethyl acetate, 3 times).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.[2]
Q4: My compound is chiral. Are there special considerations? A4: If your halogenated imidazo[1,2-a]pyridine is chiral (e.g., atropisomeric or contains a stereocenter), standard purification methods like flash chromatography on silica gel will not separate enantiomers.[11] For this, you will need specialized chiral separation techniques, such as chiral HPLC or Supercritical Fluid Chromatography (SFC), which use a chiral stationary phase.
References
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. Retrieved from [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. Retrieved from [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). ACS Omega. Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. Retrieved from [Link]
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines: Sodium chlorite/bromite as the halogen source. (2018). RSC Advances. Retrieved from [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. (2018). National Institutes of Health (NIH). Retrieved from [Link]
-
Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. (2024). Proceedings of the National Academy of Sciences. Retrieved from [Link]
Sources
- 1. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity in Cross-Coupling Reactions of Imidazo[1,2-a]pyridines
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this privileged scaffold in their synthetic endeavors. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and offer field-proven insights to enhance your reaction success.
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, its unique electronic properties can present challenges in traditional cross-coupling reactions, often leading to low yields and undesired side products. This guide is structured to address these issues head-on, providing a logical framework for optimizing your synthetic routes.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions researchers face when working with imidazo[1,2-a]pyridines in cross-coupling reactions:
Q1: Why is my Suzuki-Miyaura coupling with a bromo-imidazo[1,2-a]pyridine sluggish or failing?
A1: The reactivity of halo-imidazo[1,2-a]pyridines in Suzuki-Miyaura coupling is highly dependent on the electronic nature of the ring and the position of the halogen. The nitrogen atoms in the ring can act as Lewis bases and coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Furthermore, the electron-rich nature of the imidazo[1,2-a]pyridine ring can make oxidative addition, the first step in the catalytic cycle, challenging. Side reactions such as protodeboronation of the boronic acid partner are also a common issue, especially with heteroaryl boronic acids.[1][2]
Q2: I am observing significant amounts of starting material in my Buchwald-Hartwig amination of a chloro-imidazo[1,2-a]pyridine. What are the likely causes?
A2: Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig aminations due to the stronger C-Cl bond.[3] For a complex substrate like imidazo[1,2-a]pyridine, this inherent low reactivity is often compounded by potential catalyst poisoning by the nitrogen lone pairs. The choice of ligand is critical in these cases; bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step and shield the palladium center from inhibitory coordination.[4][5]
Q3: My Sonogashira coupling with an iodo-imidazo[1,2-a]pyridine is giving a complex mixture of products, including homocoupling of the alkyne. How can I improve the selectivity?
A3: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst.[6] For imidazo[1,2-a]pyridine substrates, the reaction environment must be strictly anaerobic. Additionally, the choice of base and solvent can significantly influence the reaction outcome. In some cases, running the reaction under copper-free conditions, although potentially slower, can mitigate the homocoupling issue.
Q4: Are there alternatives to traditional cross-coupling for functionalizing imidazo[1,2-a]pyridines?
A4: Yes, direct C-H functionalization has emerged as a powerful alternative.[7] This approach avoids the pre-functionalization (e.g., halogenation) of the imidazo[1,2-a]pyridine ring, making it a more atom-economical strategy. However, controlling regioselectivity can be a challenge. The choice between traditional cross-coupling and C-H functionalization will depend on the desired substitution pattern and the availability of starting materials.
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to overcoming common hurdles in specific cross-coupling reactions of imidazo[1,2-a]pyridines.
Suzuki-Miyaura Coupling: Troubleshooting Low Yields and Side Reactions
The Suzuki-Miyaura reaction is a versatile tool for C-C bond formation. However, its application to imidazo[1,2-a]pyridines requires careful optimization.
Problem: Low to no conversion of the halo-imidazo[1,2-a]pyridine.
Underlying Causes & Solutions:
-
Inefficient Oxidative Addition: The electron-rich nature of the imidazo[1,2-a]pyridine ring can hinder the oxidative addition of the palladium(0) catalyst to the C-X bond.
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[5][10]
-
Solution: The use of bulky ligands can sterically shield the palladium, reducing the likelihood of coordination by the heterocycle. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can also be beneficial, though this should be a secondary optimization step.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and facilitating the transmetalation step.[11]
-
Solution: A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF, often with water) is recommended. For sensitive substrates, milder bases like K₃PO₄ may be preferable.
-
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
Problem: Significant protodeboronation of the boronic acid starting material.
Underlying Causes & Solutions:
-
Reaction Conditions: The presence of water and certain bases can promote the undesired cleavage of the C-B bond, replacing it with a C-H bond.[1] Heteroaryl boronic acids are particularly prone to this side reaction.[2]
-
Solution 1: Switch to potassium heteroaryltrifluoroborates, which are generally more stable to protodeboronation.[2]
-
Solution 2: Employ anhydrous conditions with a base like KF or CsF.
-
Solution 3: Minimize reaction time and temperature, as prolonged heating can exacerbate protodeboronation.
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-a]pyridine
-
Reaction Setup: To an oven-dried Schlenk tube, add the 3-bromoimidazo[1,2-a]pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the ligand (if separate).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
| Parameter | Starting Point | Optimization Range | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂, Pd₂(dba)₃ | For challenging substrates, more active catalysts may be required. |
| Ligand | - | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands enhance oxidative addition and prevent catalyst poisoning. |
| Base | K₂CO₃ | Cs₂CO₃, K₃PO₄, KF | The choice of base can significantly impact the reaction rate and side reactions. |
| Solvent | Dioxane/H₂O | Toluene/H₂O, DMF/H₂O | Solvent polarity affects solubility and the efficacy of the base. |
| Temperature | 80 °C | 60-120 °C | Higher temperatures may be needed for less reactive substrates, but can also increase side reactions. |
Buchwald-Hartwig Amination: Enhancing C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for synthesizing arylamines. When applied to imidazo[1,2-a]pyridines, careful selection of the catalyst system is paramount.
Problem: Incomplete conversion of the halo-imidazo[1,2-a]pyridine, especially with aryl chlorides.
Underlying Causes & Solutions:
-
High C-X Bond Dissociation Energy: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making oxidative addition more difficult.
-
Solution: Utilize a palladium precatalyst with a highly active, bulky, and electron-rich phosphine ligand. Buchwald's G3 or G4 precatalysts paired with ligands like XPhos or RuPhos are often effective for aryl chlorides.[5]
-
-
Competitive Binding of the Amine: The amine substrate can compete with the phosphine ligand for coordination to the palladium center, leading to less active catalytic species.
-
Solution: Using a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1 for monodentate ligands) can help maintain the desired catalytically active species.
-
-
Inappropriate Base: The base plays a crucial role in deprotonating the amine and facilitating the C-N bond-forming reductive elimination step.
-
Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be employed, often requiring higher reaction temperatures.
-
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: A streamlined approach to troubleshooting common issues in Buchwald-Hartwig amination reactions.
Experimental Protocol: Optimized Buchwald-Hartwig Amination of 3-Chloroimidazo[1,2-a]pyridine
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the 3-chloroimidazo[1,2-a]pyridine (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.[12]
| Parameter | Starting Point | Optimization Range | Rationale |
| Precatalyst | XPhos Pd G2 | XPhos Pd G3, RuPhos Pd G3 | G3 precatalysts are often more active for challenging substrates. |
| Base | NaOtBu | LHMDS, K₃PO₄ | The choice of base can influence the rate of both productive and side reactions. |
| Solvent | Toluene | Dioxane, THF | The solvent can affect the solubility of the base and the stability of the catalytic species. |
| Temperature | 100 °C | 80-120 °C | Higher temperatures are often required for aryl chlorides. |
Sonogashira Coupling: Strategies for Clean C-C Alkyne Formation
The Sonogashira coupling provides a direct route to alkynylated imidazo[1,2-a]pyridines, but requires careful control to avoid side reactions.
Problem: Formation of alkyne homocoupling (Glaser) product and low yield of the desired cross-coupled product.
Underlying Causes & Solutions:
-
Oxygen Contamination: The presence of oxygen promotes the oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) species.
-
Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Excessive Copper(I) Catalyst: While catalytic copper(I) is beneficial, higher loadings can accelerate Glaser coupling.
-
Solution: Reduce the amount of the copper(I) source (e.g., CuI) to the minimum effective concentration (typically 1-5 mol%).
-
-
Inappropriate Base: The amine base not only neutralizes the HX formed but also acts as a ligand for the palladium and copper centers.
-
Solution: A screen of amine bases (e.g., Et₃N, DIPEA, piperidine) is recommended. In some cases, a combination of an inorganic base and a less coordinating amine can be effective.
-
Troubleshooting Workflow: Sonogashira Coupling
Caption: A systematic guide to resolving common issues in Sonogashira coupling reactions.
Experimental Protocol: Optimized Sonogashira Coupling of 3-Iodoimidazo[1,2-a]pyridine
-
Reaction Setup: To a Schlenk tube, add the 3-iodoimidazo[1,2-a]pyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) iodide (1-2 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent and Solvent Addition: Add the degassed solvent (e.g., THF or DMF) and the degassed amine base (e.g., Et₃N, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[13]
| Parameter | Starting Point | Optimization Range | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst choice can influence reaction rate and stability. |
| Cu(I) Source | CuI | - | Essential for the copper-catalyzed pathway, but loading should be minimized. |
| Base | Et₃N | DIPEA, Piperidine | The basicity and coordinating ability of the amine can affect the reaction outcome. |
| Solvent | THF | DMF, Acetonitrile | Solvent choice can impact solubility and reaction kinetics. |
References
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.
- BenchChem.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Royal Society of Chemistry. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- ACS Publications. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society.
- Wikipedia.
- Chemistry LibreTexts.
- ACS Publications. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
- RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5- a ]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- National Institutes of Health.
- YouTube.
- ScienceDirect. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- National Institutes of Health.
- National Institutes of Health.
- BenchChem. Technical Support Center: Cross-Coupling of Nitrogen Heterocycles. BenchChem.
- Wikipedia.
- Pendidikan Kimia.
- ResearchGate.
- Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- PubMed.
- ResearchGate. Recent Advances in Sonogashira Reactions.
- Reddit. Sonogashira coupling. r/Chempros.
- CHEMISTRY & BIOLOGY INTERFACE. Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020).
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Synthesis of 3-aryl-1-phosphinoimidazo[1,5- a ]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05417A [pubs.rsc.org]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Side-product formation in the synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for the synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and optimized protocols. Our goal is to help you navigate the common challenges associated with this multi-step synthesis, ensuring high yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate?
The synthesis is typically a two-step process. The first step involves the condensation and cyclization of 6-chloro-2-aminopyridine with an ethyl pyruvate derivative (commonly ethyl 3-bromo-2-oxopropionate) to form the imidazo[1,2-a]pyridine core, yielding Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate.[1] The second step is a regioselective electrophilic iodination at the C3 position of the heterocyclic ring system using an iodinating agent like N-Iodosuccinimide (NIS).[2]
Q2: Why is iodination highly selective for the C3 position?
The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and sterically accessible site for electrophilic substitution. The lone pair of electrons on the pyrrole-like nitrogen (N1) contributes to the aromatic system, significantly increasing the electron density at the adjacent C3 carbon. This makes it the most reactive site for electrophiles like the iodonium ion (I+) generated from NIS.
Q3: What are the most critical parameters to control during the synthesis?
Three parameters are critical for success:
-
Reagent Purity: The purity of the starting 6-chloro-2-aminopyridine and ethyl 3-bromo-2-oxopropionate is crucial for the initial cyclization. Impurities can lead to a host of side-products that are difficult to remove.[3]
-
Stoichiometry of the Iodinating Agent: Precise control over the amount of N-Iodosuccinimide (NIS) is essential. An insufficient amount will lead to incomplete reaction, while a significant excess can cause over-iodination.
-
Temperature Control: The initial cyclization is often performed at reflux, but the iodination step is typically carried out at room temperature to minimize the formation of side-products.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Low or No Yield of the Desired Product
Question: My overall yield for Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is significantly lower than expected. What are the potential causes and solutions?
Potential Causes & In-Depth Analysis:
Low yield is a common problem that can originate from either the cyclization or the iodination step.
-
Inefficient Cyclization: The formation of the imidazo[1,2-a]pyridine core is the foundation of the synthesis. This reaction involves the initial SN2 reaction between 2-aminopyridine and ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration.[1] If the initial salt formation is incomplete or if the cyclization conditions (temperature, time, base) are not optimal, the yield of the intermediate will be low. The presence of a base like sodium bicarbonate is often used to neutralize the HBr formed, driving the reaction forward.
-
Incomplete Iodination: The electrophilic iodination may stall if the iodinating agent has degraded or if an insufficient amount was used. N-Iodosuccinimide should be stored in a cool, dark, and dry place.
-
Product Degradation: Imidazo[1,2-a]pyridines can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. During workup, prolonged exposure to harsh conditions can degrade the product.
-
Purification Losses: The final product and key intermediate can be lost during purification if the incorrect chromatography conditions (eluent polarity, column packing) are used.
Troubleshooting Protocol:
-
Validate the Intermediate: Before proceeding to the iodination step, isolate and confirm the structure and purity of the intermediate, Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate, using techniques like ¹H NMR or LC-MS.
-
Optimize Cyclization: Ensure the reaction is heated to a consistent reflux. Monitor the reaction progress by TLC (Thin Layer Chromatography). If the reaction stalls, consider increasing the reaction time.
-
Check Iodinating Agent: Use a fresh bottle of NIS or test the old one on a small scale first. Ensure the reaction is protected from light, as light can decompose the iodinating agent.
-
Refine Workup & Purification: During the aqueous workup of the iodination step, include a wash with a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted NIS and remove elemental iodine.[2] For column chromatography, use a gradient elution starting with a non-polar solvent system and gradually increasing polarity to ensure good separation.
Issue 2: Significant Amount of Unreacted Starting Material After Iodination
Question: My final product is contaminated with a large amount of the uniodinated precursor, Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate. How can I resolve this?
Potential Causes & In-Depth Analysis:
This is a clear indication of an incomplete iodination reaction.
-
Stoichiometry: The most common cause is using an insufficient amount of N-Iodosuccinimide (NIS). While the theoretical stoichiometry is 1:1, slight degradation of the reagent or competing side reactions may require a small excess.
-
Reaction Time/Temperature: The reaction may not have been stirred long enough to go to completion. While typically performed at room temperature, kinetics can be slow depending on the solvent and substrate concentration.[2]
-
Solvent Effects: The choice of solvent can influence the reaction rate. Acetonitrile is a common and effective solvent for this transformation.[2] Using a solvent in which the starting materials are not fully soluble can hinder the reaction.
Troubleshooting Protocol:
-
Monitor the Reaction: Use TLC or LC-MS to closely monitor the disappearance of the starting material. A typical mobile phase for TLC is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The iodinated product will have a slightly lower Rf value than the starting material.
-
Incremental Addition of NIS: If monitoring shows a stalled reaction after the initial charge of NIS, add a further portion (e.g., 0.1 equivalents) of NIS and continue to monitor.
-
Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 4-6 hours) at room temperature before assessing completion.[2]
Table 1: Effect of NIS Stoichiometry on Conversion
| NIS Equivalents | Reaction Time (h) | Temperature (°C) | Approx. Conversion (%) |
| 0.9 | 4 | 25 | ~80% |
| 1.05 | 4 | 25 | >95% |
| 1.5 | 4 | 25 | >99% (Risk of di-iodination) |
Issue 3: Formation of a Di-iodinated Side-Product
Question: I've isolated my product, but NMR/LC-MS analysis shows a second, heavier compound that I suspect is a di-iodinated species. Why does this happen and how can I prevent it?
Potential Causes & In-Depth Analysis:
The formation of a di-iodinated product occurs when the reaction conditions are too harsh or when a significant excess of the iodinating agent is used. After the highly reactive C3 position is iodinated, other positions on the imidazo[1,2-a]pyridine ring can undergo a second iodination, albeit at a much slower rate. The most likely position for a second iodination is one of the carbons on the pyridine ring.
This side reaction is governed by:
-
Excess NIS: Using a large excess of NIS (e.g., >1.2 equivalents) dramatically increases the probability of a second iodination event.
-
Elevated Temperature: Increasing the temperature provides the necessary activation energy for the less reactive sites to be iodinated.
-
Prolonged Reaction Time: Allowing the reaction to stir for an extended period (e.g., >24 hours) after completion can also lead to the slow formation of the di-iodinated product.
Diagram: Reaction Pathway vs. Side-Product Formation
Caption: Main reaction pathway versus side-product formation.
Preventative Measures:
-
Strict Stoichiometric Control: Carefully weigh the starting material and NIS. Use no more than 1.05-1.1 equivalents of NIS.
-
Maintain Room Temperature: Do not heat the iodination reaction mixture. If the ambient temperature is high, consider using a water bath to maintain it around 20-25°C.
-
Quench the Reaction: Once TLC or LC-MS confirms the consumption of the starting material, promptly proceed with the workup, starting with the sodium thiosulfate wash to destroy any remaining NIS.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of 6-chloro-2-aminopyridine (1.0 eq) in a suitable solvent like ethanol or DME, add ethyl 3-bromo-2-oxopropionate (1.2 eq).[1][2]
-
Stir the resulting mixture at room temperature overnight. A precipitate (the intermediate salt) will form.
-
Filter the precipitate, wash it with diethyl ether, and dry it.
-
Solubilize the dried solid in ethanol and add sodium bicarbonate (NaHCO₃) (1.5 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting salt is consumed.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Extract the crude mixture with dichloromethane (DCM) and wash with a saturated aqueous Na₂CO₃ solution.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate to dryness. The crude product can be purified by column chromatography on silica gel or alumina if necessary.[2]
Protocol 2: Synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
-
Dissolve Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in acetonitrile.
-
To this solution, add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at room temperature.
-
Stir the resulting mixture for 4 hours at room temperature, protecting it from direct light. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with dichloromethane (DCM).
-
Wash the organic phase successively with 5% aqueous Na₂S₂O₃ solution and then with water.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum.
-
The crude product can be purified by column chromatography (silica gel or alumina, eluting with a hexane/ethyl acetate mixture) to yield the pure product.[2]
Diagram: Troubleshooting Workflow
Caption: A logical workflow for synthesis and troubleshooting.
References
- Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. Benchchem.
- Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents.PMC - NIH.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.ChemistrySelect. (2022-01-20).
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
- Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.Indian Academy of Sciences. (2018-05-07).
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available from: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. PMC - NIH. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Imidazo[1,2-a]pyridine Coupling Reactions
Welcome to our dedicated technical support center for resolving challenges in the palladium-catalyzed synthesis of imidazo[1,2-a]pyridines. This resource is tailored for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-N and C-C bond formation to construct this privileged heterocyclic scaffold.
The synthesis of imidazo[1,2-a]pyridines, while versatile, is often plagued by catalyst deactivation, leading to diminished yields, stalled reactions, and reproducibility issues. This guide provides in-depth, field-tested insights in a practical question-and-answer format to help you diagnose and overcome these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction shows low or no conversion to the desired imidazo[1,2-a]pyridine product.
Q1: I'm observing minimal product formation in my palladium-catalyzed imidazo[1,2-a]pyridine synthesis. What are the primary suspects for this lack of reactivity?
A1: Low to no conversion in these coupling reactions typically points to issues with the catalytic cycle's initiation or propagation. The primary areas to investigate are the integrity of your reagents and the activity of your catalyst.
-
Reagent and Atmosphere Integrity: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen and moisture. Ensure that your solvents are anhydrous and properly degassed. Starting materials, especially the amine and the halide, should be of high purity. Impurities can act as catalyst poisons.[1]
-
Catalyst Activation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ to Pd(0) to enter the catalytic cycle. Inefficient reduction can be a major bottleneck. Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a more advanced palladacycle precatalyst that readily forms the active Pd(0) species.
-
Ligand Selection: The choice of ligand is critical. For nitrogen-containing heterocycles like 2-aminopyridines, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands such as XPhos, SPhos, or RuPhos) are often necessary to promote both oxidative addition and reductive elimination, while stabilizing the palladium center.[2][3]
-
Base Compatibility: The base plays a crucial role in the catalytic cycle, but an inappropriate choice can be detrimental. Strong, non-nucleophilic bases like NaOt-Bu, K₂CO₃, or Cs₂CO₃ are commonly used. The solubility of the base can also impact the reaction rate.
dot
Caption: Initial troubleshooting flowchart for low conversion.
Issue 2: The reaction starts well but then stalls or deactivates over time.
Q2: My reaction seems to stop prematurely, often accompanied by a color change (e.g., formation of a black precipitate). What is causing this catalyst deactivation?
A2: This is a classic sign of catalyst deactivation, and in the context of imidazo[1,2-a]pyridine synthesis, there are several likely culprits. The formation of a black precipitate is often indicative of palladium black, an inactive, aggregated form of palladium(0).
-
Palladium Black Formation: The active, monomeric Pd(0) species can aggregate to form inactive palladium clusters (palladium black), particularly if the ligand is unable to sufficiently stabilize it. This is often exacerbated by high temperatures or incorrect ligand-to-metal ratios.
-
Ligand Degradation: Phosphine ligands, especially in the presence of trace oxygen or at elevated temperatures, can be oxidized or otherwise degrade, leaving the palladium center exposed and prone to aggregation.
-
Product Inhibition (The "2-Pyridyl Problem"): Both the 2-aminopyridine starting material and the imidazo[1,2-a]pyridine product contain a pyridine nitrogen atom that can act as a ligand and coordinate to the palladium center.[2][4] This can form stable, off-cycle palladium complexes that are catalytically inactive, effectively poisoning the catalyst.[1][2][4] This is a well-documented challenge in couplings involving 2-substituted pyridines.[2]
dot
Caption: Common pathways for palladium catalyst deactivation.
Q3: How can I prevent palladium black formation and product inhibition?
A3: Mitigating these deactivation pathways requires a multi-faceted approach focused on optimizing the reaction conditions and catalyst system.
-
Ligand Choice is Key: As mentioned, bulky, electron-rich monodentate phosphine ligands are often the solution. These ligands create a sterically hindered environment around the palladium center, which discourages both aggregation and the strong binding of the pyridine nitrogen.
-
Use of Precatalysts: Modern palladacycle precatalysts are designed for the controlled, slow release of the active Pd(0) species, which can help to maintain a low concentration of the active catalyst and minimize aggregation.
-
Reaction Concentration and Temperature: Running reactions at lower concentrations can sometimes disfavor the bimolecular aggregation process. Similarly, while heat is often necessary, excessive temperatures can accelerate both ligand degradation and palladium aggregation. A careful temperature screen is advisable.
-
Solvent Effects: The choice of solvent can influence the solubility of the catalyst and intermediates. Aprotic polar solvents like dioxane or THF are common, but sometimes less coordinating solvents like toluene can be beneficial.
| Problem | Potential Cause | Recommended Action | Rationale |
| Black Precipitate | Palladium Aggregation | Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Consider a palladacycle precatalyst. Optimize temperature and concentration. | Steric bulk from the ligand prevents palladium centers from aggregating. Precatalysts provide a controlled release of the active species. |
| Stalled Reaction | Product Inhibition | Employ bulky ligands to weaken the coordination of the pyridine nitrogen. Screen different palladium sources and ligands. | The steric hindrance of the ligand can make it more difficult for the product to displace the ligand and poison the catalyst. |
| Inconsistent Results | Ligand Degradation | Ensure a strictly inert atmosphere. Use fresh, high-purity ligands. Avoid excessive reaction temperatures. | Phosphine ligands can be sensitive to oxidation. |
Experimental Protocol: Screening for an Optimal Ligand
-
Setup: Prepare a series of identical reaction vials under an inert atmosphere.
-
Reagents: To each vial, add the 2-aminopyridine derivative, the coupling partner (e.g., aryl halide), and the base.
-
Catalyst System: In separate vials, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and a range of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) with a consistent Pd:Ligand ratio (typically 1:2).
-
Addition: Add a different catalyst/ligand combination to each reaction vial.
-
Reaction: Run all reactions at the same temperature and monitor their progress over time using a suitable analytical technique (e.g., LC-MS, GC-MS).
-
Analysis: Compare the reaction rates and final yields to identify the most effective ligand for your specific substrate combination.
Issue 3: I'm observing significant side reactions, such as homocoupling or hydrodehalogenation.
Q4: My desired imidazo[1,2-a]pyridine product is contaminated with byproducts. What causes these side reactions and how can I suppress them?
A4: Side reactions in palladium-catalyzed couplings often arise from competing reaction pathways that can become significant if the desired catalytic cycle is slow or inhibited.
-
Homocoupling: This can occur through the coupling of two molecules of the organometallic reagent or two molecules of the halide. It can be promoted by the presence of oxygen or if the transmetalation step is slow.
-
Hydrodehalogenation: This is the replacement of the halide on the starting material with a hydrogen atom. It can be caused by the presence of water or other protic impurities, or it can be a competing pathway at the reductive elimination step.
dot
Caption: Troubleshooting guide for common side reactions.
To minimize these side reactions, focus on optimizing the conditions to favor the desired cross-coupling pathway. This often involves re-evaluating the ligand, base, and solvent to accelerate the rate-limiting step of the main catalytic cycle. Rigorous exclusion of air and moisture is also paramount.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Diao, T., & Stahl, S. S. (2012). Synthesis of 2-Aryl- and 2-Alkyl-Substituted Pyridines by Palladium-Catalyzed Aerobic Oxidative Annulation of Di- and Trisubstituted Allenes with Enamines. Journal of the American Chemical Society, 134(38), 15796-15799. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Giri, R., & Daugulis, O. (2007). Palladium-Catalyzed, Norbornene-Mediated C-H Functionalization of Pyridine, Quinoline, and Thiophene Derivatives. Journal of the American Chemical Society, 129(12), 3518-3519. [Link]
-
Ikawa, T., & Buchwald, S. L. (2008). Palladium-Catalyzed N-Arylation of 2-Aminopyridines: A Ligand-Based Solution to the 2-Pyridyl Problem. Journal of the American Chemical Society, 130(41), 13570-13571. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning.[Link]
Sources
Technical Support Center: A Senior Application Scientist's Guide to Scaling the Synthesis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals. As a key building block in pharmaceutical development, mastering its synthesis at scale is crucial. This document provides not just a protocol, but the underlying chemical logic, troubleshooting advice, and answers to frequently encountered challenges, ensuring a robust and reproducible process.
The synthesis is a two-step process: first, a cyclization to form the core imidazo[1,2-a]pyridine ring system, followed by a regioselective iodination at the C3 position. Each step presents unique challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.
Optimized Two-Step Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale synthesis, with considerations for process safety and efficiency.
Step 1: Synthesis of Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
The foundational step is the condensation and cyclization of 6-chloro-2-aminopyridine with ethyl bromopyruvate.[1] This reaction builds the core heterocyclic scaffold.
Reagent & Parameter Table:
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 6-Chloro-2-aminopyridine | 128.56 | 64.3 g | 0.50 | 1.0 |
| Ethyl 3-bromo-2-oxopropanoate | 195.02 | 107.2 g | 0.55 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 84.0 g | 1.00 | 2.0 |
| Ethanol (200 proof) | 46.07 | 1.0 L | - | - |
| Reaction Temperature | - | 78-80 °C (Reflux) | - | - |
| Reaction Time | - | 12-16 hours | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a 3 L, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 6-chloro-2-aminopyridine (64.3 g) and ethanol (1.0 L).
-
Reagent Addition: Begin stirring to form a slurry. Add sodium bicarbonate (84.0 g) to the vessel.
-
Pyruvate Addition: Slowly add ethyl 3-bromo-2-oxopropanoate (107.2 g) dropwise over 30-45 minutes. The addition is mildly exothermic; maintain the temperature below 30°C. Causality Note: Slow addition prevents a rapid exotherm and the formation of dimeric impurities.
-
Reaction Execution: Heat the mixture to reflux (approx. 78-80°C) and maintain for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the 6-chloro-2-aminopyridine is confirmed.
-
Work-up & Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove sodium bromide and excess sodium bicarbonate. Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Slurry the crude solid in 500 mL of cold water, stir for 1 hour, filter, and wash the cake with additional cold water (2 x 100 mL). Dry the solid under vacuum at 45-50°C to a constant weight. Expected yield: 85-95 g (75-84%).
Step 2: Iodination to Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
This step involves the regioselective electrophilic iodination of the electron-rich C3 position of the imidazo[1,2-a]pyridine ring using N-Iodosuccinimide (NIS).[2]
Reagent & Parameter Table:
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate | 226.64 | 80.0 g | 0.353 | 1.0 |
| N-Iodosuccinimide (NIS) | 224.99 | 83.2 g | 0.370 | 1.05 |
| Acetonitrile (MeCN) | 41.05 | 1.2 L | - | - |
| Reaction Temperature | - | 20-25°C (Room Temp) | - | - |
| Reaction Time | - | 4-6 hours | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a 3 L, three-neck round-bottom flask protected from light and equipped with a mechanical stirrer and temperature probe, charge Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate (80.0 g) and acetonitrile (1.2 L). Stir until all solids dissolve.
-
Reagent Addition: Add N-Iodosuccinimide (83.2 g) in portions over 20-30 minutes. Causality Note: Portion-wise addition helps control the mild exotherm and ensures homogeneity.
-
Reaction Execution: Stir the resulting mixture at room temperature for 4-6 hours. The product may begin to precipitate during the reaction.
-
In-Process Control (IPC): Monitor the reaction by TLC/HPLC until the starting material is consumed.
-
Work-up & Quenching: Concentrate the reaction mixture to approximately one-third of its original volume under reduced pressure. Add dichloromethane (DCM, 500 mL) and wash successively with 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2 x 250 mL) to quench any unreacted iodine/NIS, followed by water (250 mL).[2]
-
Isolation & Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum. The crude product is then recrystallized from ethanol or an ethyl acetate/hexane mixture to yield the final product as a solid. Expected yield: 100-115 g (80-92%).
Process Workflow & Logic Diagram
The following diagram outlines the complete manufacturing sequence, highlighting key stages and control points.
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Guide
Question: My cyclization reaction (Step 1) has stalled, and TLC/HPLC analysis shows significant unreacted 6-chloro-2-aminopyridine. What went wrong?
Answer: This is a common issue when scaling up. Here are the primary causes and solutions:
-
Insufficient Base: Sodium bicarbonate acts as both an acid scavenger for the HBr generated and a base to facilitate the final cyclization. On a larger scale, mass transfer limitations can result in localized pH drops, hindering the reaction.
-
Solution: Ensure vigorous mechanical stirring. You can also consider using a slightly stronger but non-nucleophilic base like potassium carbonate (K₂CO₃), though NaHCO₃ is generally sufficient and cost-effective. Ensure the base is finely powdered for better dispersion.
-
-
Reagent Quality: Ethyl bromopyruvate can degrade over time, especially if exposed to moisture, leading to lower reactivity.
-
Solution: Use freshly opened or recently purchased reagent. If in doubt, run a small-scale test reaction or purify the ethyl bromopyruvate by vacuum distillation before use.
-
-
Water Content: While the reaction is tolerant to some water, excess water in the ethanol can hydrolyze the ethyl bromopyruvate.
-
Solution: Use 200-proof (absolute) ethanol to minimize water content, especially at scale where the absolute amount of water becomes significant.
-
Question: The iodination reaction (Step 2) is sluggish or incomplete. How can I drive it to completion?
Answer: Incomplete iodination is often related to the activity of the iodinating agent or reaction conditions.
-
N-Iodosuccinimide (NIS) Quality: NIS can decompose upon exposure to light and moisture. Its effectiveness is paramount.
-
Solution: Store NIS in a cool, dark, and dry place. For critical large-scale runs, it is best practice to use a fresh bottle. The color should be a light off-white to pale yellow; significant darkening indicates decomposition.
-
-
Solvent Effects: Acetonitrile is an excellent solvent for this reaction as it promotes the electrophilicity of the iodine from NIS.[2] Using other solvents like DCM or THF directly can slow the reaction considerably.
-
Solution: Ensure you are using dry, high-purity acetonitrile. If the reaction is still slow, a very gentle warming to 30-35°C can be applied, but monitor closely for impurity formation.
-
-
Acidic Impurities: The imidazo[1,2-a]pyridine nitrogen is basic. If acidic impurities are present, they can protonate the ring system, deactivating it towards electrophilic substitution.
-
Solution: Ensure the intermediate from Step 1 is thoroughly washed and dried to remove any residual acids from potential side reactions.
-
Question: After the iodination work-up, my product is a dark, oily residue that won't crystallize. What is the cause?
Answer: This issue points towards impurity formation or incomplete removal of byproducts.
-
Succinimide Byproduct: The primary byproduct of the reaction is succinimide. If not properly removed during the work-up, it can act as a crystallization inhibitor.
-
Solution: The aqueous washes are critical. For stubborn cases, an additional wash with a dilute aqueous sodium bicarbonate solution during the DCM extraction can help remove the slightly acidic succinimide.
-
-
Thermal Decomposition: Although the reaction is run at room temperature, localized heating during NIS addition or concentration can cause decomposition, leading to colored impurities.
-
Solution: Maintain strict temperature control. When concentrating the reaction mixture, use a rotary evaporator with a bath temperature no higher than 40-45°C.
-
-
Recrystallization Solvent: The choice of solvent is key.
-
Solution: If ethanol fails to produce a crystalline solid, try dissolving the oil in a minimum amount of hot ethyl acetate and then slowly adding hexanes until turbidity is observed. Cooling this mixture slowly often induces crystallization. Seeding with a small crystal from a previous batch is also highly effective.
-
Frequently Asked Questions (FAQs)
Q1: Why is N-Iodosuccinimide (NIS) used instead of molecular iodine (I₂)?
A1: NIS is the preferred reagent for several reasons rooted in reactivity and safety. Molecular iodine (I₂) is not electrophilic enough on its own to iodinate the imidazo[1,2-a]pyridine ring efficiently. It typically requires an activating agent or oxidant (like H₂O₂, TBHP, or PhI(OAc)₂), which adds complexity and potential for side reactions.[3] NIS, by contrast, has a polarized N-I bond, making the iodine atom inherently electrophilic and ready to react directly with the electron-rich C3 position without an external oxidant.[4] This leads to a cleaner, more predictable, and higher-yielding reaction under mild conditions, which is highly desirable for scale-up.
Q2: What is the electrophilic substitution mechanism in Step 2?
A2: The iodination of the imidazo[1,2-a]pyridine ring is a classic electrophilic aromatic substitution (SEAr) reaction. The C3 position is the most nucleophilic carbon due to resonance stabilization from both nitrogen atoms in the heterocyclic system. The iodine atom of NIS acts as the electrophile (I⁺).
Caption: Mechanism of electrophilic iodination.
Q3: What are the critical safety considerations for scaling up this process?
A3:
-
Ethyl Bromopyruvate: This is a lachrymator and alkylating agent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. For large quantities, consider a closed-system transfer.
-
Exotherms: Both steps have potential for mild exotherms, especially during reagent addition. Ensure the reaction vessel has adequate cooling capacity and that reagents are added at a controlled rate. A runaway reaction is unlikely but temperature monitoring is essential.
-
Solvent Handling: The process uses significant quantities of flammable solvents (Ethanol, Acetonitrile, DCM). All equipment must be properly grounded to prevent static discharge. Ensure adequate ventilation and operate in an area rated for flammable solvent use.
Q4: Can this process be adapted for other derivatives?
A4: Absolutely. This synthetic route is quite robust. The 2-aminopyridine starting material can be substituted with other halogenated or alkylated versions to modify the 5, 6, 7, or 8 positions of the final product.[5][6] The iodination with NIS is generally regioselective for the C3 position across a wide range of imidazo[1,2-a]pyridine derivatives, making this a versatile method for generating diverse intermediates.[4]
References
-
Giraud, A. et al. (2011). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. Helvetica Chimica Acta. Available at: [Link]
-
Kaur, N. et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
-
Vasileva, E. & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Gaikwad, S. et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Khan, I. et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Available at: [Link]
-
Li, J. et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]
-
Wang, Z. et al. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules. Available at: [Link]
-
Hamdi, A. et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Bagdi, A. K. et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
-
Fun, H.-K. et al. (2011). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]
- Patent WO2021175959A1. (2021). Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. Google Patents.
-
Verma, P. et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. Available at: [Link]
-
Ramkumar, V. et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Pittelkow, M. (n.d.). Ethyl 5-chloro-3-phenylindole-2-carboxylate. Organic Syntheses. Available at: [Link]
-
da Silva, A. D. et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Request PDF. Available at: [Link]
-
ResearchGate. (2018). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. Request PDF. Available at: [Link]
-
Olah, G. A. et al. (1993). Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H). The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nanobioletters.com [nanobioletters.com]
Technical Support Center: Managing Reaction Byproducts in Imidazo[1,2-a]pyridine Synthesis
Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation in the synthesis of this privileged heterocyclic scaffold. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of unreacted 2-aminopyridine and aldehyde in my Groebke-Blackburn-Bienaymé (GBB) reaction. What is the likely cause and how can I improve the conversion?
A1: Low conversion in a GBB reaction often points to issues with the initial imine formation, which is a crucial and often rate-limiting step. The equilibrium may not favor the imine, or the reaction conditions may not be optimal for its formation.
Causality and Troubleshooting:
-
Inefficient Water Removal: The condensation of 2-aminopyridine and the aldehyde to form the Schiff base (imine) releases water. If not removed, water can hydrolyze the imine back to the starting materials, thus shifting the equilibrium unfavorably.
-
Solution: Employ a dehydrating agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), or use a Dean-Stark trap if the reaction is run at a suitable temperature with an appropriate solvent like toluene.
-
-
Suboptimal Catalyst or Catalyst Loading: The GBB reaction is often catalyzed by a Lewis or Brønsted acid. An inappropriate catalyst or insufficient loading can lead to poor imine formation.
-
Solution: Screen a variety of catalysts. While scandium triflate (Sc(OTf)₃) is a common choice, other Lewis acids like ytterbium triflate (Yb(OTf)₃) or Brønsted acids such as p-toluenesulfonic acid (PTSA) can be more effective for certain substrates.[1] Optimize the catalyst loading; typically, 5-10 mol% is a good starting point.
-
-
Reaction Temperature: The rate of imine formation is temperature-dependent.
-
Solution: Gradually increase the reaction temperature. However, be aware that excessive heat can lead to the degradation of starting materials or products and the formation of other byproducts.
-
Q2: My reaction is producing a byproduct with a similar mass to my desired product, making purification difficult. What could this be?
A2: A common byproduct with a mass identical to the desired product is a regioisomer . In the synthesis of imidazo[1,2-a]pyridines from substituted 2-aminopyridines, the cyclization can occur at different nitrogen atoms of the aminopyridine ring, leading to the formation of isomeric products.
Causality and Troubleshooting:
-
Mechanism of Regioisomer Formation: The regioselectivity is determined by the relative nucleophilicity of the endocyclic and exocyclic nitrogen atoms of the 2-aminopyridine derivative and the steric hindrance around these atoms. The electronic nature of the substituents on the pyridine ring plays a crucial role in directing the cyclization.
-
Controlling Regioselectivity:
-
Electronic Effects: Electron-donating groups on the 2-aminopyridine ring can enhance the nucleophilicity of the endocyclic nitrogen, favoring the formation of the desired imidazo[1,2-a]pyridine isomer. Conversely, electron-withdrawing groups can lead to mixtures.
-
Steric Hindrance: Bulky substituents near one of the nitrogen atoms can sterically hinder its attack, favoring cyclization at the less hindered nitrogen.
-
Catalyst and Solvent Choice: The choice of catalyst and solvent can influence the regiochemical outcome by coordinating with the nitrogen atoms and altering their relative nucleophilicity. It is often beneficial to screen different reaction conditions to optimize for the desired regioisomer.[2]
-
Q3: I have isolated a byproduct that appears to be the Schiff base intermediate. Why is it not cyclizing, and how can I promote the formation of the final product?
A3: The accumulation of the Schiff base intermediate indicates that the subsequent steps of the reaction—nucleophilic attack by the isocyanide and the final cyclization—are being hindered.
Causality and Troubleshooting:
-
Insufficient Activation of the Imine: The attack of the isocyanide on the imine is often the key step following its formation. This step is typically facilitated by a Lewis or Brønsted acid catalyst that activates the imine towards nucleophilic attack.
-
Solution: Ensure that the catalyst is active and present in a sufficient amount. If you are using a Brønsted acid, ensure the reaction medium is not basic, which would neutralize the catalyst.
-
-
Low Reactivity of the Isocyanide: Sterically hindered or electronically poor isocyanides may exhibit lower reactivity.
-
Solution: If possible, consider using a more reactive isocyanide. Alternatively, increasing the reaction temperature or using a more potent Lewis acid catalyst can help overcome this energy barrier.
-
-
Solvent Effects: The solvent can play a crucial role in stabilizing the intermediates. Protic solvents like methanol can sometimes participate in the reaction, leading to unwanted side products.[3]
-
Solution: Experiment with aprotic solvents like dichloromethane (DCM) or toluene.
-
Troubleshooting Guide: Specific Byproducts and Their Mitigation
Issue 1: Formation of a Michael Adduct Byproduct
Problem: In reactions involving α,β-unsaturated carbonyl compounds (e.g., in some variations of the synthesis), a Michael adduct is observed as a major byproduct.
Probable Cause: The 2-aminopyridine can act as a nucleophile and undergo a Michael addition to the α,β-unsaturated system. This side reaction competes with the desired condensation and cyclization pathway.
dot
Caption: Competing pathways in reactions with α,β-unsaturated carbonyls.
Troubleshooting Protocol:
-
Modify the Order of Addition: Pre-forming the imine between the 2-aminopyridine and a non-α,β-unsaturated aldehyde before the introduction of the Michael acceptor can sometimes favor the desired reaction.
-
Use a Milder Base: If a base is used, switching to a milder, non-nucleophilic base can reduce the rate of the Michael addition.
-
Lower the Reaction Temperature: Michael additions are often more sensitive to temperature than the desired cyclization. Running the reaction at a lower temperature may favor the formation of the imidazo[1,2-a]pyridine.
-
Employ a Sterically Hindered 2-Aminopyridine: If the substrate allows, using a 2-aminopyridine with steric bulk near the exocyclic nitrogen can disfavor the Michael addition.
Issue 2: Hydrolysis of the Nitrilium Ion Intermediate
Problem: In GBB reactions, the formation of an amide byproduct is observed, suggesting the hydrolysis of a key intermediate.
Probable Cause: The nitrilium ion, formed after the attack of the isocyanide on the imine, is susceptible to hydrolysis by any residual water in the reaction mixture. This leads to the formation of an amide byproduct instead of the desired cyclized product.[4]
dot
Caption: Fate of the nitrilium ion intermediate.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: This is the most critical step. Dry all solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Dehydrating Agent: Add a chemical drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to scavenge any in situ generated or residual water.
-
Optimize the Catalyst: A highly efficient catalyst can accelerate the rate of the desired intramolecular cyclization, making it more competitive with the hydrolysis pathway.
-
Increase the Concentration of Reactants: Higher concentrations can favor the intramolecular cyclization over the intermolecular hydrolysis reaction.
Data Summary and Purification Strategies
For effective management of byproducts, a combination of reaction optimization and robust purification is essential.
Table 1: Influence of Reaction Parameters on Byproduct Formation
| Parameter | Effect on Byproduct Formation | Recommendation |
| Catalyst | The choice of Lewis or Brønsted acid can significantly impact regioselectivity and the formation of side products. | Screen a panel of catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃, PTSA, HClO₄) to identify the optimal one for your specific substrate combination. |
| Solvent | Protic solvents like methanol can sometimes act as nucleophiles, leading to byproducts. The polarity of the solvent can also influence regioselectivity.[2] | For sensitive substrates, consider aprotic solvents like DCM, THF, or toluene. Ensure all solvents are anhydrous. |
| Temperature | Higher temperatures can increase reaction rates but may also promote the formation of decomposition products or other undesired byproducts. | Start at a moderate temperature and gradually increase it while monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and selectivity. |
| Stoichiometry | An excess of one reactant can lead to the formation of byproducts derived from that reactant. | Use a 1:1:1 stoichiometry of the three components as a starting point. Minor adjustments may be necessary based on the reactivity of the individual components. |
Experimental Protocol: Purification of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are generally basic compounds, a property that can be exploited for their purification.
Step-by-Step Purification by Column Chromatography:
-
Adsorbent: Use silica gel as the stationary phase.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. For more polar products, a gradient of methanol in dichloromethane can be effective.
-
TLC Analysis: Before running the column, carefully analyze the crude reaction mixture by TLC using different solvent systems to determine the optimal conditions for separation.
-
Column Loading: Load the crude product onto the column using a minimal amount of the initial eluent.
-
Elution: Run the column with the chosen solvent system, collecting fractions and analyzing them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified imidazo[1,2-a]pyridine.
Acid-Base Extraction for Byproduct Removal:
If the byproducts are neutral or acidic, an acid-base extraction can be a highly effective purification step.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic imidazo[1,2-a]pyridine will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer with a base (e.g., saturated aqueous NaHCO₃ or dilute NaOH) until the imidazo[1,2-a]pyridine precipitates out or can be extracted back into an organic solvent.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate to obtain the purified product.
By understanding the underlying mechanisms of byproduct formation and systematically applying these troubleshooting strategies, you can significantly improve the purity and yield of your imidazo[1,2-a]pyridine synthesis.
References
- Katritzky, A. R., Xu, Y.-J., & Tu, H. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(11), 4438–4441.
- Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007–7049.
- Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028.
- Campos, P. J., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
-
ResearchGate. (n.d.). Fate of nitrilium ion intermediate in the Ugi, Strecker and GBB reactions. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]
- Bienaymé, H., & Bouzid, K. (1998). A New Hetero-annulation Reaction using Isocyanides and Imines.
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
-
ResearchGate. (2015). Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. [Link]
-
Royal Society of Chemistry. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. [Link]
-
ResearchGate. (2016). Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. [Link]
-
Royal Society of Chemistry. (n.d.). . [Link]
-
ACS Publications. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. [Link]
-
ResearchGate. (n.d.). Synthesis and anticorrosive activity of two new imidazo[1, 2-a]pyridine Schiff bases. [Link]
-
PubMed. (n.d.). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. [Link]
-
SciELO México. (2004). An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids. [Link]
-
TSI Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL SCREENING OF SCHIFF'S BASES OF IMIDAZO [1,2-a] PYRIDINE. [Link]
-
ResearchGate. (2014). Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. [Link]
-
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
National Institutes of Health. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
-
ResearchGate. (n.d.). Hydrolysis of the nitrile 12b. [Link]
-
ResearchGate. (2013). Synthesis and antimicrobial screening of schiff's bases of imidazo [1,2-a] pyridine. [Link]
-
National Institutes of Health. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
-
sioc-journal.cn. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
ResearchGate. (2014). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. [Link]
-
National Institutes of Health. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
National Institutes of Health. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. [Link]
-
National Institutes of Health. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. [Link]
-
ResearchGate. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
Sources
Enhancing the solubility of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate for biological assays
A Guide for Researchers on Solubilizing Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate for Biological Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging compounds like Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate. The inherent lipophilicity of many novel heterocyclic compounds, including imidazopyridine derivatives, often leads to poor aqueous solubility, creating a significant hurdle for accurate and reproducible biological evaluation.[1]
As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. This guide will walk you through a logical progression of troubleshooting steps, from basic solvent selection to more advanced formulation strategies suitable for a research laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers face when a compound fails to dissolve in their assay buffer.
Q1: I've tried dissolving my compound directly in my aqueous assay buffer (e.g., PBS or cell culture media) and it won't go into solution. Why is this happening?
A: Your compound, Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, is a classic example of a "brick-dust" or "grease-ball" molecule.[2] Its limited solubility in aqueous systems is due to two primary factors:
-
High Lipophilicity (Hydrophobicity): The molecule has a large, non-polar surface area, making it energetically unfavorable to interact with polar water molecules. It prefers a non-polar, or lipid-like, environment.
-
Crystal Lattice Energy: In its solid form, the molecules are tightly packed in a stable crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the individual molecules can be solvated by the buffer.[2]
Simply adding it to an aqueous buffer is often insufficient to overcome these forces.
Q2: Can't I just dissolve it in 100% Dimethyl Sulfoxide (DMSO) and add it to my assay?
A: While DMSO is an excellent and powerful aprotic solvent for dissolving a wide range of compounds, using high concentrations in biological assays is highly discouraged.[3] DMSO is not biologically inert; it can have significant, concentration-dependent effects on your experimental system.[4][5]
Key concerns include:
-
Direct Cytotoxicity: At concentrations above 1-2%, DMSO can be directly toxic to many cell lines, leading to cell death and confounding your results.[4][6]
-
Altered Cell Behavior: Even at non-toxic concentrations (e.g., 0.1% - 1%), DMSO can alter cell differentiation, membrane permeability, and gene expression, leading to experimental artifacts.[5][7]
-
Assay Interference: DMSO can interfere with assay components, such as enzymes or detection reagents, or even compete with your compound for binding to a target protein.[7]
The standard practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it serially into your aqueous assay buffer to a final DMSO concentration that is well-tolerated by your system, typically ≤0.5% (v/v) .[4][6]
Q3: What is the first and most critical step I should take?
A: The foundational step is to create a high-concentration, homogenous stock solution in a suitable organic solvent. This ensures that you are working with a solubilized, monomeric form of your compound, which is essential for accurate dilutions and reliable dose-response curves. DMSO is the most common starting point.
Part 2: Troubleshooting Workflow for Solubility Enhancement
If simple dilution of a DMSO stock solution still results in precipitation, a more systematic approach is required. This workflow provides a logical progression from the simplest to more complex methods.
Caption: A decision-making workflow for solubilizing challenging compounds.
Protocol 1: Preparation of a High-Concentration Stock Solution
Rationale: Creating a concentrated stock in a pure organic solvent is the first principle of working with poorly soluble compounds.[8][9] This ensures the compound is fully dissolved before its introduction to the aqueous environment, minimizing variability.
Materials:
-
Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate (solid)
-
Anhydrous, cell-culture grade DMSO
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Appropriate sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate Mass: Determine the mass of the compound needed for a desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). Use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) .[9]
-
Weigh Compound: Carefully weigh the calculated mass of the compound into a sterile tube or vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to the solid compound.
-
Dissolve: Vortex vigorously for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but be cautious of compound stability.
-
Inspect: Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.
-
Store: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to prevent degradation and freeze-thaw cycles.
Protocol 2: Screening for an Optimal Co-Solvent System
Rationale: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system, thereby increasing the solubility of a lipophilic compound.[10][11] This protocol uses a small-scale, empirical approach to find a system that prevents precipitation upon dilution.
| Co-Solvent/Excipient | Class | Typical Starting Conc. in Final Assay | Key Considerations |
| DMSO | Aprotic Polar Solvent | < 0.5% | Gold standard, but can cause cell stress/differentiation.[4][5] |
| Ethanol | Protic Solvent | < 1% | Can affect cellular processes; potential for evaporation.[6] |
| PEG 400 | Polymer | 1-5% | Generally well-tolerated; can increase viscosity.[12][13] |
| Propylene Glycol | Diol | 1-5% | Common pharmaceutical excipient; good safety profile.[14] |
| Polysorbate 80 (Tween® 80) | Non-ionic Surfactant | 0.1-1% | Forms micelles to encapsulate compounds; can affect cell membranes.[15] |
Procedure (Small-Scale Test):
-
Prepare Intermediate Stocks: In separate tubes, prepare 10X or 20X intermediate dilutions of your primary DMSO stock into various co-solvents (e.g., a 1:9 dilution of 50 mM DMSO stock into PEG 400).
-
Test Dilution: Add 1 µL of each intermediate stock to 9 µL of your final assay buffer in a clear microplate well or tube. This simulates the final dilution step.
-
Incubate & Observe: Incubate at the assay temperature (e.g., 37°C) for 30-60 minutes.
-
Inspect for Precipitation: Carefully inspect each well under a microscope. Look for the formation of crystals, amorphous precipitate, or cloudiness. The best co-solvent system will remain clear.
-
Validate: Once a promising system is identified, validate its compatibility with your specific assay using Protocol 4 .
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[16] They can encapsulate a poorly soluble "guest" molecule (your compound), forming a water-soluble "inclusion complex" that can be readily dissolved in aqueous buffers.[17][18][] This is a powerful technique when co-solvents are insufficient or cause assay interference.[6]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer. This may require gentle heating and stirring to fully dissolve.
-
Add Compound: Add your compound (either as a solid or from a minimal volume of a concentrated organic stock) to the HP-β-CD solution.
-
Promote Complexation: Shake or rotate the mixture at room temperature or 37°C for several hours (4-24 hours) to allow for the formation of the inclusion complex.
-
Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.
-
Use Supernatant: Carefully collect the clear supernatant. This is now your aqueous stock solution of the compound-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., by HPLC-UV).
-
Validate: Test the vehicle (the HP-β-CD solution without the compound) in your assay to ensure it does not cause interference (Protocol 4 ).
Part 3: Validation and Best Practices
The Importance of Vehicle Controls
No solubilization strategy is complete without proper validation. The vehicle (the mixture of all solvents and excipients used to dissolve your compound) can have its own biological effects. Therefore, a vehicle control is absolutely essential for correct data interpretation.[4][20]
Protocol 4: Assessing Vehicle Cytotoxicity using an MTT Assay
Rationale: This protocol determines the highest concentration of your chosen solvent/excipient system that does not significantly impact cell viability. This establishes the safe working range for your experiments.
Procedure:
-
Plate Cells: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare Vehicle Dilutions: Prepare a serial dilution of your final vehicle (e.g., 0.5% DMSO in media, or 2% PEG 400 + 0.2% DMSO in media) in cell culture media.
-
Treat Cells: Remove the old media and add the vehicle dilutions to the cells. Include "untreated" (media only) and "lysis" (e.g., 1% Triton X-100) controls.
-
Incubate: Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Perform MTT Assay: Add MTT reagent and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and read the absorbance.
-
Analyze Data: Calculate cell viability as a percentage of the untreated control. The highest concentration of the vehicle that maintains >90% cell viability is generally considered safe to use for your compound experiments.
| Experimental Group | Purpose |
| Untreated Cells | Baseline cell health and assay signal (100% viability). |
| Vehicle Control | Isolates the effect of the solvent system from the compound's effect. |
| Test Compound | Measures the true effect of your compound. |
| Positive Control | A known active compound to validate assay performance. |
By systematically applying and validating these strategies, researchers can overcome the significant challenge of poor compound solubility, leading to more reliable, reproducible, and meaningful data in their biological assays.
References
- H. T. T. Hansen, et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
- A. C. Iacob, et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
- H. T. T. Hansen, et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
- (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- D. H. Kim, et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
- (N.D.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield.
- S. Nazzal, M. A. Khan. (2006). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- (N.D.).
- (N.D.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. *Ascent+. *
- (N.D.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- C. Saal, et al. (2022).
- H. T. T. Hansen, et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
- (2017). What effects does DMSO have on cell assays?. Quora.
- (2025). Analysis of gene expression changes in cells treated with DMSO versus other solvents. Benchchem.
- P. K. Tyagi, et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences.
- R. Gupta, et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research and Development.
- (2025). Preparing Solutions. Chemistry LibreTexts.
- (2025). Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds. Benchchem.
- (N.D.). Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- (N.D.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
- JoVE Science Education Database. (2021). Lab Skills: Preparing Stock Solutions. YouTube.
- S. Nazzal, et al. (2002). Co-solvent and Complexation Systems.
- The Pocket Scientist. (2025).
- A. T. M. Serajuddin. (2022).
- A. Kumar, et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 15. jmpas.com [jmpas.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 20. semanticscholar.org [semanticscholar.org]
Technical Support Center: Navigating Reactions with Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the chemical modification of this versatile scaffold, with a particular focus on preventing undesired dehalogenation reactions.
Understanding the Molecule: Reactivity and Selectivity
Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a di-halogenated heterocyclic compound that offers multiple points for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. The key to its successful use lies in understanding the differential reactivity of the C-I and C-Cl bonds.
Generally, the C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. This inherent difference in reactivity is the foundation for achieving selective functionalization at the C-3 position while preserving the C-5 chloro substituent.
Caption: Structure and relative reactivity of halogenated positions.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of the mono-deiodinated byproduct (Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate) in my Suzuki coupling reaction. What is the likely cause?
A1: This is a common issue known as hydrodehalogenation, a prevalent side reaction in palladium-catalyzed cross-couplings. The primary cause is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including the reaction of the palladium catalyst with certain bases (especially those with β-hydrogens like triethylamine), solvents (like alcohols), or trace amounts of water.[1][2] Once formed, the Pd-H species can undergo reductive elimination with your starting material to replace the iodine with a hydrogen atom.
Q2: Can I selectively functionalize the C-3 iodo position without affecting the C-5 chloro group?
A2: Yes, selective functionalization is highly achievable due to the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[3] By carefully selecting mild reaction conditions, you can favor the oxidative addition at the C-I bond. Key parameters to control are the catalyst, ligand, base, and temperature.
Q3: Between the iodo and chloro substituents, which is more prone to dehalogenation?
A3: The iodo substituent is generally more susceptible to dehalogenation.[4] This correlates with its higher reactivity in oxidative addition; the same factors that make the C-I bond easier to break for the desired coupling also make it more vulnerable to side reactions like hydrodehalogenation.
Q4: My reaction is not going to completion, and I see both starting material and the dehalogenated product. Should I increase the temperature?
A4: Increasing the temperature should be done with caution. While it may drive the reaction to completion, higher temperatures can also accelerate the rate of dehalogenation.[4] It is often more effective to first optimize the catalyst system (palladium source and ligand) and the base.
Troubleshooting Guides for Common Cross-Coupling Reactions
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the conditions can sometimes favor dehalogenation.
Problem: Formation of deiodinated or dechlorinated byproducts.
Caption: Decision tree for troubleshooting dehalogenation in Suzuki coupling.
Detailed Protocols & Explanations:
-
Choice of Base: Bases containing β-hydrogens, such as triethylamine (Et3N), can be a source of palladium-hydride species, leading to dehalogenation.[1][2] It is advisable to use inorganic bases like potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4). These bases are less likely to generate hydride species.
-
Catalyst and Ligand System: Highly active catalyst systems can sometimes promote side reactions. The choice of phosphine ligand is critical. Bulky, electron-rich ligands can stabilize the palladium center and promote the desired reductive elimination over dehalogenation.[5][6] For challenging couplings, consider using pre-formed palladium catalysts with well-defined ligands.
-
Solvent and Temperature: Solvents such as DMF and dioxane have been reported to promote dehalogenation more than toluene in some systems.[4] Alcohols can also act as hydride donors.[7] Using anhydrous solvents and maintaining the lowest possible temperature to achieve a reasonable reaction rate is recommended.
Table 1: Recommended Conditions for Selective Suzuki Coupling at C-3
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Standard, effective Pd(0) precursors. |
| Ligand | XPhos, SPhos, PPh3 | Bulky, electron-rich phosphine ligands promote reductive elimination. |
| Base | K2CO3, Cs2CO3, K3PO4 | Inorganic bases; avoid β-hydride containing organic bases. |
| Solvent | Toluene, Dioxane, DME (anhydrous) | Less likely to act as hydride donors compared to alcohols. |
| Temperature | 60-90 °C | Start with lower temperatures to minimize dehalogenation. |
Guide 2: Sonogashira Coupling
The Sonogashira reaction is used to couple terminal alkynes with aryl halides. Dehalogenation can also be a significant side reaction here.
Problem: Formation of deiodinated byproduct and/or Glaser coupling of the alkyne.
Troubleshooting Strategies:
-
Copper Co-catalyst: The copper(I) iodide (CuI) co-catalyst is crucial for activating the alkyne. However, excess CuI can sometimes lead to undesired side reactions. Use of 5-10 mol% is typically sufficient. In some cases, a copper-free Sonogashira protocol may be beneficial to reduce side reactions.[8][9]
-
Base Selection: An amine base like triethylamine or diisopropylethylamine is commonly used. While they can be a source of dehalogenation, their role in solubilizing the copper acetylide is important. If dehalogenation is severe, switching to a bulkier amine base or using a non-amine base with a copper-free system might be necessary.
-
Solvent and Atmosphere: Anhydrous and deoxygenated conditions are critical for Sonogashira couplings. Oxygen can promote the homocoupling of the alkyne (Glaser coupling). Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Table 2: Recommended Conditions for Selective Sonogashira Coupling at C-3
| Parameter | Recommendation | Rationale |
| Palladium Source | PdCl2(PPh3)2, Pd(PPh3)4 | Commonly used and effective for Sonogashira reactions.[10] |
| Copper Source | CuI (5-10 mol%) | Activates the terminal alkyne. |
| Base | Et3N, DIPEA | Amine base is required for the catalytic cycle. |
| Solvent | THF, DMF (anhydrous, deoxygenated) | Standard solvents for this reaction. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient and minimize side reactions. |
Guide 3: Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds. The choice of base and ligand is particularly critical to avoid dehalogenation.
Problem: Dehalogenation of the starting material, especially when using electron-rich amines.
Troubleshooting Strategies:
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is common, but can sometimes contribute to dehalogenation.[11] Weaker bases like K2CO3 or Cs2CO3 can be effective, especially with more reactive aryl iodides, and may suppress dehalogenation.
-
Ligand Choice: The development of specialized bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands) has been crucial for the success of this reaction.[6] Ligands like XPhos, SPhos, and RuPhos are designed to facilitate the reductive elimination step, which is often the rate-limiting step, thereby outcompeting the dehalogenation pathway.
-
Reaction Temperature: As with other cross-coupling reactions, lower temperatures are generally preferred to minimize dehalogenation.
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 | MDPI [mdpi.com]
- 7. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The unique substitution pattern of this molecule presents a distinct spectroscopic fingerprint. This document serves as a valuable resource for researchers by not only detailing the expected spectral features of the title compound but also by comparing them with related, well-characterized imidazo[1,2-a]pyridine analogues. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from relevant scientific literature.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[3][4] The precise characterization of novel analogues is a critical step in the development of new therapeutic agents. This guide will equip researchers with the necessary information to confidently identify and characterize Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate and similar molecules.
Predicted Spectroscopic Data for Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core and the protons of the ethyl ester group. The chemical shifts are influenced by the electronic effects of the chloro and iodo substituents.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~7.20 - 7.40 | t | ~7.0 - 8.0 | The triplet arises from coupling to H-7 and H-8. |
| H-7 | ~6.90 - 7.10 | t | ~7.0 - 8.0 | Expected to be the most upfield of the aromatic protons. |
| H-8 | ~7.50 - 7.70 | d | ~9.0 | Coupled to H-7, deshielded by the adjacent nitrogen. |
| O-CH₂ | ~4.40 - 4.50 | q | ~7.1 | Quartet due to coupling with the methyl protons of the ethyl group. |
| CH₃ | ~1.40 - 1.50 | t | ~7.1 | Triplet due to coupling with the methylene protons. |
Note: Chemical shifts are referenced to TMS (0.00 ppm) and predicted for a CDCl₃ solvent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbons in the imidazo[1,2-a]pyridine ring are particularly sensitive to the substitution pattern.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~160 - 165 | Typical for an ester carbonyl. |
| C-2 | ~140 - 145 | Attached to the ester and within the imidazole ring. |
| C-3 | ~85 - 95 | Significantly shielded by the iodo substituent. |
| C-5 | ~125 - 130 | Attached to the chloro substituent. |
| C-6 | ~115 - 120 | Aromatic CH. |
| C-7 | ~110 - 115 | Aromatic CH. |
| C-8 | ~120 - 125 | Aromatic CH. |
| C-8a | ~145 - 150 | Bridgehead carbon. |
| O-CH₂ | ~60 - 65 | Methylene carbon of the ethyl ester. |
| CH₃ | ~14 - 15 | Methyl carbon of the ethyl ester. |
Note: Chemical shifts are referenced to TMS (0.00 ppm) and predicted for a CDCl₃ solvent.
Predicted Mass Spectrum
The mass spectrum, likely acquired using electrospray ionization (ESI), will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine and iodine will result in a distinctive isotopic pattern for the molecular ion.
Expected Molecular Ion:
-
[M+H]⁺: m/z corresponding to the protonated molecule (C₁₀H₈ClIN₂O₂ + H⁺). The exact mass would be a key identifier.
Key Fragmentation Pathways: The fragmentation of the imidazo[1,2-a]pyridine core is well-documented.[8] Common fragmentation pathways include the loss of the ethyl group, followed by the loss of CO and subsequent cleavages of the heterocyclic ring. The presence of the halogen atoms will influence the fragmentation and the isotopic patterns of the fragment ions.
Comparative Analysis with Structurally Related Analogues
To provide context for the predicted data, this section compares the expected spectroscopic features of the title compound with the experimentally determined data for similar imidazo[1,2-a]pyridine derivatives.
Analogue 1: Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate [5] This analogue lacks the 5-chloro substituent. Its ¹H NMR spectrum shows a doublet for H-5 at approximately 8.43 ppm.[5] The absence of the electron-withdrawing chloro group at the 5-position in our target molecule would lead to a general upfield shift of the pyridine ring protons.
Analogue 2: Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate [7] This compound has a chloro group at the 6-position and an ethyl group at the 2-position. The reported ¹H NMR chemical shift for H-5 is a doublet of doublets at 9.41 ppm.[7] This highlights the significant deshielding effect of the adjacent ring nitrogen.
Analogue 3: Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate [9] The presence of an electron-donating methyl group at the 5-position in this analogue would result in a shielding effect on the pyridine ring protons compared to our target compound with an electron-withdrawing chloro group at the same position.
Table 3: Comparative ¹H NMR Data (Aromatic Protons, ppm)
| Compound | H-5 | H-6 | H-7 | H-8 | Reference |
| Predicted for Target Compound | - | ~7.20 - 7.40 | ~6.90 - 7.10 | ~7.50 - 7.70 | - |
| Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate | 8.43 (d) | 7.13 (t) | 7.44 (ddd) | 7.62 (d) | [5] |
| Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate | 9.41 (dd) | - | 7.34 (dd) | - | [7] |
This comparative table illustrates how changes in the substitution pattern on the imidazo[1,2-a]pyridine core directly impact the chemical shifts of the aromatic protons, providing a reliable method for structural confirmation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the NMR and Mass Spec analysis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (~ -2 to 12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (~0 to 200 ppm).
-
Use a sufficient number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of ~1-10 µg/mL in a solvent compatible with the mass spectrometer's ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
-
Instrument Setup (ESI-QTOF or Orbitrap):
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the compound class.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer via direct injection or through a liquid chromatography system.
-
Acquire full scan mass spectra in positive ion mode over a relevant m/z range (e.g., 100-1000).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).
-
Visualizations
Diagram 1: Chemical Structure
Structure of the title compound.
Diagram 2: Proposed MS Fragmentation
Key initial fragmentation steps.
Diagram 3: Analytical Workflow
Overall analytical process.
References
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. J Mass Spectrom. 2021 Dec;56(12):e4794. [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. 1999;4(4):108-115. [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Future Medicinal Chemistry. 2020;12(10):917-930. [Link]
-
Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Royal Society of Chemistry. [Link]
-
Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen. 2019;8(5):627-632. [Link]
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13 C NMR spectrum of compound 5a. ResearchGate. [Link]
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Imidazo(1,2-A)pyridine - Optional[15N NMR] - Chemical Shifts. SpectraBase. [Link]
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Switching the regioselectivity in the copper-catalyzed synthesis of iodoimidazo[1,2-a]pyridines. Royal Society of Chemistry. [Link]
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Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Molecules. 2020;25(18):4248. [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B. 2005;44B(7):1458-1463. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 2014;4(4):92-99. [Link]
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Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases. 2023;9(6):1225-1239. [Link]
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Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports. 2019;9(1):926. [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. 2021;26(20):607. [Link]
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13 C-NMR of Synthesized Compounds. ResearchGate. [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Medicinal Chemistry. 2017;24(25):2734-2766. [Link]
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¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[8][10][11]triazole-3-carboxylic acid ethyl ester. ResearchGate. [Link]
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Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. PubChem. [Link]
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Ethyl 11-oxo-11H-imidazo[1,2-a]thiochromeno[2,3-e]pyridine-2-carboxylate. PubChem. [Link]
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Ethyl 5-chloroimidazo[1,2-a]pyridine-3-carboxylate. J&K Scientific. [Link]
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Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. Acta Crystallographica Section E. 2010;66(Pt 8):o1999. [Link]
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Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate. PubChem. [Link]
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Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs. Journal of Materials Chemistry C. 2022;10(3):972-983. [Link]
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Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. 2016;28(4):789-792. [Link]
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Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules. 2021;26(14):4142. [Link]
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Conversion of pyridine to imidazo[1,2-a]pyridines by copper-catalyzed aerobic dehydrogenative cyclization with oxime esters. Organic Letters. 2013;15(24):6254-6257. [Link]
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Ethyl imidazo[1,2-a]pyridine-3-carboxylate. J&K Scientific. [Link]
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A Comparative Analysis of Chloro- vs. Bromo-Imidazo[1,2-a]pyridines: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Strategic modifications to this core structure, particularly through halogenation, have paved the way for a diverse array of derivatives with potent therapeutic properties. This guide offers an in-depth comparative analysis of chloro- and bromo-substituted imidazo[1,2-a]pyridines, focusing on their anticancer and antimicrobial activities. We will delve into the structure-activity relationships (SAR), examine key experimental data, provide detailed protocols for biological evaluation, and visualize the underlying molecular pathways.
The Influence of Halogenation: Chloro vs. Bromo
The introduction of chlorine or bromine atoms onto the imidazo[1,2-a]pyridine core significantly modulates the physicochemical properties of the molecule, thereby influencing its biological activity. These halogens can alter factors such as lipophilicity, electronic distribution, and metabolic stability, which in turn affect how the compound interacts with its biological targets.
Generally, bromine is larger and more polarizable than chlorine, which can lead to stronger van der Waals interactions with target proteins. Conversely, the higher electronegativity of chlorine can result in different electronic effects and hydrogen bonding capabilities. The position of the halogen substituent on the imidazo[1,2-a]pyridine ring is also critical in determining the specific biological outcome.
Comparative Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways crucial for cancer cell proliferation and survival, most notably the PI3K/Akt/mTOR signaling cascade.
Chloro-Substituted Imidazo[1,2-a]pyridines
6-Chloro-substituted imidazo[1,2-a]pyridines have been a particular focus of anticancer drug development. These compounds have shown promising activity against a range of cancer cell lines, including those of the breast, lung, and colon. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Bromo-Substituted Imidazo[1,2-a]pyridines
Bromo-substituted imidazo[1,2-a]pyridines have also emerged as potent anticancer agents. Studies have shown that the presence of a bromine atom can enhance the cytotoxic effects of these compounds. For instance, certain bromo-derivatives have displayed potent inhibitory activity against various kinases involved in cancer progression.
Head-to-Head Comparison
Table 1: Comparative in vitro Anticancer Activity of Chloro- vs. Bromo-Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Halogen Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Example 1a | 6-Chloro | Breast (MCF-7) | 5.2 | Fictional Data |
| Example 1b | 6-Bromo | Breast (MCF-7) | 3.8 | Fictional Data |
| Example 2a | 3-Chloro | Lung (A549) | 8.1 | Fictional Data |
| Example 2b | 3-Bromo | Lung (A549) | 6.5 | Fictional Data |
| Example 3a | 2-Chloro | Colon (HT-29) | 12.4 | Fictional Data |
| Example 3b | 2-Bromo | Colon (HT-29) | 9.7 | Fictional Data |
Note: The data in this table is illustrative and intended to represent the type of comparative data found in the literature. For specific and validated data, please refer to the cited references.
Comparative Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties, with halogenated derivatives showing promising activity against a range of bacterial and fungal pathogens.
Chloro-Substituted Imidazo[1,2-a]pyridines
Chloro-substituted derivatives have been reported to exhibit antibacterial and antifungal activity. For example, certain 2-chloro-imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antimicrobial potential.
Bromo-Substituted Imidazo[1,2-a]pyridines
Bromo-substituted imidazo[1,2-a]pyridines have also demonstrated significant antimicrobial effects. Notably, 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide has shown activity against Staphylococcus aureus.
Structure-Activity Relationship Insights
The position and nature of the halogen substituent play a crucial role in the antimicrobial spectrum and potency of these compounds. The increased lipophilicity conferred by halogens may facilitate the penetration of microbial cell membranes.
Table 2: Comparative in vitro Antimicrobial Activity of Chloro- vs. Bromo-Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Halogen Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| Example 4a | 2-Chloro | S. aureus | 16 | Fictional Data |
| Example 4b | 2-Bromo | S. aureus | 8 | Fictional Data |
| Example 5a | 6-Chloro | E. coli | 32 | Fictional Data |
| Example 5b | 6-Bromo | E. coli | 16 | Fictional Data |
| Example 6a | 3-Chloro | C. albicans | 64 | Fictional Data |
| Example 6b | 3-Bromo | C. albicans | 32 | Fictional Data |
Note: The data in this table is illustrative and intended to represent the type of comparative data found in the literature. For specific and validated data, please refer to the cited references.
Key Signaling Pathway: PI3K/Akt/mTOR
A primary mechanism through which many imidazo[1,2-a]pyridine derivatives exert their anticancer effects is by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by halogenated imidazo[1,2-a]pyridines.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of these compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chloro- and bromo-imidazo[1,2-a]pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the chloro- and bromo-imidazo[1,2-a]pyridine derivatives in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard. Dilute the inoculum to the final concentration required for the assay.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Conclusion
The halogenation of the imidazo[1,2-a]pyridine scaffold with chlorine or bromine is a powerful strategy for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. The choice between these two halogens can significantly influence the biological profile of the resulting compounds, highlighting the importance of comparative studies in drug discovery. Further research focusing on direct comparisons of chloro- and bromo-substituted analogs will be instrumental in refining the structure-activity relationships and guiding the design of next-generation imidazo[1,2-a]pyridine-based drugs with enhanced efficacy and selectivity.
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Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. Available at: [Link]
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A Multi-Pronged Approach to Validating the Mechanism of Action of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
<content_type_and_audience> Topic: Validating the mechanism of action of imidazo[1,2-a]pyridine-based inhibitors Content Type: Publish Comparison Guides. These guides should objectively compare the product's performance with other alternatives and provide supporting experimental data. Audience: Researchers, scientists, and drug development professionals.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key cellular signaling pathways.[1][2] A significant portion of these agents are designed as kinase inhibitors, targeting enzymes like PI3K, p38 MAPK, and CDKs, which are often dysregulated in diseases such as cancer.[1][3][4] However, designing a potent inhibitor is only the first step. Rigorously validating its mechanism of action (MoA) is paramount to ensure that its therapeutic effects are due to the intended on-target activity, thereby predicting efficacy and minimizing potential off-target toxicities.[5][6]
This guide presents a comprehensive, multi-layered strategy for validating the MoA of a novel imidazo[1,2-a]pyridine-based kinase inhibitor. We will move sequentially from broad, biochemical assays to specific, cellular-based methods, explaining the rationale behind each experimental choice and providing detailed protocols. This systematic approach ensures a high degree of confidence in the inhibitor's intended function.
Phase 1: Biochemical Validation — Identifying the Primary Target and Selectivity
The foundational step in MoA validation is to determine the inhibitor's potency and selectivity against its intended kinase target in a cell-free system. This provides a baseline understanding of the molecule's intrinsic activity.
Core Technique: In Vitro Kinase Profiling
Expertise & Experience: Before investing in complex cellular models, it is crucial to understand the inhibitor's behavior against a purified enzyme. Kinase profiling screens the compound against a large panel of kinases to identify its primary target(s) and reveal potential off-target interactions.[7][8] This initial screen is vital for interpreting subsequent cellular data; a highly promiscuous inhibitor will likely produce complex phenotypes that are difficult to attribute to a single target. The gold standard for this is often a radiometric assay that directly measures the transfer of radiolabeled phosphate from ATP to a substrate.[8][9]
Trustworthiness: The reliability of this assay depends on using a well-characterized, active enzyme preparation and appropriate controls. A known inhibitor of the target kinase should be used as a positive control to validate the assay's performance.
Experimental Protocol: In Vitro Biochemical Kinase Assay (Radiometric Filter-Binding)
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against its target kinase.
-
Reagent Preparation :
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP mixture. This should contain the specific peptide substrate for the kinase and a mix of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase.
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine inhibitor in DMSO, then dilute further into the kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
-
Reaction Setup (in a 96-well plate) :
-
Add 10 µL of the diluted inhibitor or vehicle (DMSO) control to the appropriate wells.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction :
-
Add 20 µL of the 2X substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Capture :
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) which will bind the phosphorylated peptide substrate.
-
-
Washing and Detection :
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative Kinase Selectivity Profile
The data below represents a hypothetical selectivity profile for a novel imidazo[1,2-a]pyridine inhibitor, "IMP-101," designed to target p38α MAPK.
| Kinase Target | IMP-101 IC50 (nM) | Alternative Inhibitor IC50 (nM) |
| p38α (Target) | 15 | 25 |
| p38β | 150 | 200 |
| JNK1 | >10,000 | >10,000 |
| ERK2 | >10,000 | 8,500 |
| PI3Kα | 5,200 | 1,500 |
| CDK2 | 8,900 | >10,000 |
This table clearly shows that IMP-101 is a potent inhibitor of p38α and demonstrates significant selectivity over other related kinases.
Visualization: Kinase Profiling Workflow
Caption: Workflow for an in vitro radiometric kinase assay.
Phase 2: Cellular Target Engagement — Confirming the Interaction in a Biological Context
A compound's biochemical potency does not always translate to cellular activity due to factors like cell permeability and stability. Therefore, the next critical step is to confirm that the inhibitor physically interacts with its target inside intact cells.[5][10][11][12]
Core Technique: Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: CETSA is a powerful biophysical method that assesses target engagement in a physiological setting.[13][14][15] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[14][16] By heating cells treated with the inhibitor to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift" indicative of binding.[16][17] This provides direct evidence of target engagement without needing modified compounds or engineered cells.
Trustworthiness: The assay's validity relies on precise temperature control and a specific antibody for detecting the target protein via Western blot or ELISA. An untreated (vehicle) control is essential to establish the baseline melting curve of the target protein.
Experimental Protocol: CETSA followed by Western Blot
This protocol details the steps to generate a CETSA melt curve.
-
Cell Treatment :
-
Culture cells to ~80% confluency.
-
Treat cells with a high concentration of the inhibitor (e.g., 100x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
-
Heating Step :
-
Harvest the cells and resuspend them in a protein-stable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[17]
-
-
Cell Lysis and Protein Extraction :
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blot :
-
Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific to the target protein (e.g., anti-p38α).
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis :
-
Quantify the band intensities from the Western blot.
-
Plot the normalized intensity of the soluble target protein against the temperature for both vehicle- and inhibitor-treated samples to visualize the thermal shift.
-
Data Presentation: CETSA Melt Curve and Isothermal Dose-Response
The data below shows a hypothetical thermal shift for p38α upon treatment with IMP-101.
| Temperature (°C) | Soluble p38α (Vehicle, % of 40°C) | Soluble p38α (IMP-101, % of 40°C) |
| 40 | 100% | 100% |
| 46 | 95% | 98% |
| 49 | 80% | 95% |
| 52 | 50% (Tm) | 88% |
| 55 | 25% | 75% |
| 58 | 10% | 50% (Tm) |
| 61 | 5% | 20% |
This table illustrates that IMP-101 treatment increases the melting temperature (Tm) of p38α from 52°C to 58°C, a clear sign of target stabilization and engagement.
Visualization: Principle of Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow and the principle of ligand-induced thermal stabilization.
Phase 3: Pathway Modulation — Demonstrating a Functional Consequence
Confirming that the inhibitor binds its target is essential, but it is equally important to show that this binding event leads to the expected biological outcome—namely, the inhibition of the kinase's catalytic activity within the cell.
Core Technique: Phospho-Protein Western Blot
Expertise & Experience: Kinases function by phosphorylating downstream substrate proteins.[18] Therefore, a direct way to measure the functional activity of a target kinase is to quantify the phosphorylation status of a known downstream substrate.[19] For the p38 MAPK pathway, a well-established substrate is MAPK-activated protein kinase 2 (MK2).[20][21] By stimulating cells to activate the p38 pathway and then treating them with the inhibitor, we can use a phospho-specific antibody to measure the reduction in MK2 phosphorylation.
Trustworthiness: This experiment requires several controls. A positive control (stimulated, untreated cells) shows the maximum phosphorylation signal. A negative control (unstimulated cells) shows the baseline. Most importantly, the blot must also be probed with an antibody for the total amount of the substrate protein (total MK2).[19][22] This ensures that any decrease in the phospho-signal is due to kinase inhibition, not a decrease in the overall amount of the substrate protein. For robust results, it is recommended to use Tris-based buffers like TBST instead of PBS, as phosphate in PBS can interfere with phospho-antibody binding.[19]
Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
This protocol describes how to measure the inhibition of p38α activity by assessing phospho-MK2 levels.
-
Cell Culture and Treatment :
-
Seed cells (e.g., HeLa or A549) and grow overnight.
-
Starve cells in a low-serum medium for 4-6 hours to reduce baseline pathway activation.
-
Pre-treat cells with serial dilutions of the inhibitor (IMP-101) or vehicle for 1 hour.
-
Stimulate the p38 pathway by adding a known activator, such as Anisomycin (25 ng/mL) or UV radiation, for 30 minutes.
-
-
Lysate Preparation :
-
Immediately wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[23]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Western Blotting :
-
Determine protein concentration and normalize all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.[23]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk, as it contains phosphoproteins (casein) that can cause high background.[19][23]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MK2 (e.g., anti-p-MK2 Thr334).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[23]
-
-
Reprobing for Total Protein :
-
Strip the membrane of the first set of antibodies.
-
Re-block and probe the same membrane with an antibody for total MK2. This serves as a loading control.
-
-
Data Analysis :
-
Quantify band intensities for both p-MK2 and total MK2.
-
Calculate the ratio of p-MK2 to total MK2 for each condition.
-
Plot the normalized ratio against the inhibitor concentration to determine the cellular IC50 for pathway inhibition.
-
Data Presentation: Cellular Pathway Inhibition
| IMP-101 Conc. (nM) | p-MK2 / Total MK2 Ratio (Normalized) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.60 |
| 50 | 0.45 |
| 100 (IC50) | 0.50 |
| 500 | 0.15 |
| 1000 | 0.05 |
This data demonstrates that IMP-101 inhibits the phosphorylation of the downstream p38α substrate, MK2, in a dose-dependent manner with a cellular IC50 of 100 nM.
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A Comparative Efficacy Analysis of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate within the Kinase Inhibitor Landscape
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. This guide focuses on a specific derivative, Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate. While direct efficacy studies for this particular molecule are not yet prevalent in public-domain literature, its structural class strongly suggests activity as a kinase inhibitor. Derivatives of imidazo[1,2-a]pyridine have demonstrated potent inhibition of key cellular signaling pathways implicated in cancer, most notably the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[1][2]
This document, therefore, provides a comparative framework for evaluating the potential efficacy of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate. We will compare its hypothesized mechanism against three U.S. Food and Drug Administration (FDA)-approved drugs that target the PI3K/Akt/mTOR cascade: Alpelisib (a PI3Kα inhibitor), Capivasertib (an AKT inhibitor), and Everolimus (an mTOR inhibitor).[2][3][4] This guide is intended for researchers and drug development professionals, offering a blueprint for preclinical assessment, including detailed experimental protocols and data interpretation strategies.
Part 1: The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cell Fate
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[5] Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention.[5][6]
-
PI3K (Phosphoinositide 3-kinase): Activated by growth factor receptor tyrosine kinases, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Akt (Protein Kinase B): PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation.
-
mTOR (mammalian Target of Rapamycin): Activated Akt then phosphorylates a range of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.
Inhibiting this pathway at different nodes offers distinct therapeutic strategies for halting tumor progression.
Mechanisms of Action of Comparator Drugs
-
Alpelisib (Piqray®): This compound is a selective inhibitor of the p110α catalytic subunit of PI3K.[7][8][9] In cancers with a mutated PIK3CA gene (which encodes p110α), this hyperactive enzyme drives uncontrolled cell proliferation. Alpelisib binds to and inhibits this subunit, blocking the downstream signaling cascade at its inception.[7][8]
-
Capivasertib (Truqap™): As the first FDA-approved AKT inhibitor, Capivasertib is an ATP-competitive inhibitor of all three Akt isoforms (AKT1/2/3).[3][10] By blocking Akt, it prevents the phosphorylation of its numerous downstream substrates, including those that regulate cell cycle progression and survival. Its approval is for breast cancers with alterations in PIK3CA, AKT1, or PTEN.[3][11]
-
Everolimus (Afinitor®): This drug is an inhibitor of mTORC1.[12][13] It forms a complex with the intracellular protein FKBP12, and this complex then binds to and allosterically inhibits mTORC1.[14] This disrupts the phosphorylation of mTORC1 substrates, leading to a reduction in protein synthesis, cell growth, and proliferation.[14][15]
Based on the extensive research into the imidazo[1,2-a]pyridine class, it is hypothesized that Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate also functions as an ATP-competitive kinase inhibitor, potentially targeting one or more kinases within this critical pathway.
Caption: Standard preclinical workflow for kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced from a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound. [16] Causality: This is the primary screen to determine if the compound directly inhibits the enzymatic activity of the target kinase (e.g., PI3K, Akt, or mTOR) and to quantify its potency (IC₅₀).
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution to create a range of concentrations for IC₅₀ determination.
-
Kinase Reaction Setup: In a 384-well plate, combine the target kinase, its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include wells with DMSO only as a negative control (100% kinase activity) and a known potent inhibitor as a positive control.
-
Initiation: Start the reaction by adding a predetermined concentration of ATP. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and measure the generated ADP using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP, which then drives a luciferase-based reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the ADP produced and thus reflects kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [17][18] Causality: This assay determines the compound's effect on cancer cell growth (cytostatic) or its ability to kill cells (cytotoxic). It provides the GI₅₀ value, a measure of cellular potency.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., a PIK3CA-mutant breast cancer cell line like MCF-7 or T47D) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include DMSO-only wells as a negative control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. [19]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [20]4. Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the control wells. Plot the percentage of growth inhibition against the logarithm of the compound concentration to determine the GI₅₀ value.
Protocol 3: Western Blot Analysis for Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the signaling cascade, providing direct evidence of target engagement and pathway inhibition within the cell. [5][21] Causality: This is a crucial validation step to confirm that the observed reduction in cell viability is due to the intended mechanism of action—the inhibition of the PI3K/Akt/mTOR pathway.
Methodology:
-
Cell Treatment and Lysis: Culture cells to ~80% confluency and treat them with the test compound at concentrations around its GI₅₀ for a short period (e.g., 2-4 hours).
-
Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of key pathway proteins (e.g., p-Akt Ser473, p-S6 Ser235/236). * Also, probe separate blots with antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection: Wash the membranes and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the intensity of the phosphorylated protein bands in the treated samples to the untreated control. A significant decrease indicates effective pathway inhibition.
Protocol 4: In Vivo Tumor Xenograft Study
This is the definitive preclinical test to evaluate a compound's anti-tumor efficacy in a living organism. [1][22] Causality: This study determines if the compound can inhibit tumor growth in a complex biological system, providing critical data on its potential as a therapeutic agent. It bridges the gap between in vitro results and potential clinical application. [1] Methodology:
-
Model Establishment: Subcutaneously implant human cancer cells (e.g., 5 million cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice). [22]2. Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, test compound, positive control drug). Administer the compounds daily via an appropriate route (e.g., oral gavage).
-
Efficacy Monitoring: Measure tumor volume with calipers twice weekly and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Analysis: Calculate the Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. A higher %TGI indicates greater efficacy. Pharmacodynamic analysis of tumors can also be performed at the end of the study to confirm pathway inhibition in vivo.
Conclusion
While Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate remains a novel investigational compound, its chemical lineage provides a strong rationale for its evaluation as a kinase inhibitor targeting the PI3K/Akt/mTOR pathway. By systematically applying the rigorous experimental protocols detailed in this guide, researchers can generate a comprehensive dataset to directly compare its potency, selectivity, and in vivo efficacy against established, clinically-approved drugs like Alpelisib, Capivasertib, and Everolimus. This structured, evidence-based approach is fundamental to identifying promising new therapeutic candidates and advancing them through the drug development pipeline. The ultimate determination of this compound's utility will depend on its performance in these assays, specifically its ability to potently and selectively inhibit the target pathway, translate this inhibition into robust anti-tumor activity in vivo, and maintain a favorable safety profile.
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A Comparative Guide to the In Vitro and In Vivo Activity of Novel Imidazo[1,2-a]Pyridine Compounds
The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-based heterocycle that has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities.[1][2] Its versatile structure has been the foundation for developing novel therapeutic agents, particularly in oncology.[1][3] These compounds exert their effects by interacting with a variety of crucial cellular mechanisms, including the inhibition of key regulatory enzymes and interference with critical molecular pathways involved in cell proliferation and survival.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo activities of novel imidazo[1,2-a]pyridine derivatives, offering a detailed look at the experimental data and the methodologies used to assess their therapeutic potential.
Part 1: The Foundation of Discovery - In Vitro Evaluation
In vitro studies represent the critical first step in the drug discovery pipeline. They are indispensable for high-throughput screening of compound libraries to identify initial "hits," characterizing their mechanism of action, and establishing a preliminary structure-activity relationship (SAR). These cell-free or cell-based assays provide a controlled environment to quantify a compound's direct effect on a specific biological target or cellular process, free from the complexities of a whole organism. For imidazo[1,2-a]pyridine derivatives, in vitro evaluations have successfully identified several key molecular targets.
Key Molecular Targets and Mechanisms of Action
Research has shown that the anticancer effects of imidazo[1,2-a]pyridines often stem from their inhibitory action on various molecular pathways.[1] Prominent targets include:
-
Tubulin Polymerization: Many derivatives function as tubulin polymerization inhibitors, binding to the colchicine site.[4][5][6] This disrupts the dynamic equilibrium of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7]
-
PI3K/Akt/mTOR Pathway: This signaling cascade is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[8] Several imidazo[1,2-a]pyridine compounds have been developed as potent inhibitors of key kinases in this pathway, such as PI3Kα and Akt.[9][10][11]
-
Other Protein Kinases: The scaffold has proven effective for targeting other kinases critical for cell cycle progression and tumorigenesis, such as Nek2, Cyclin-Dependent Kinases (CDKs), DYRK1A, and CLK1.[12][13]
Comparative In Vitro Cytotoxicity
The initial assessment of anticancer potential is typically a cytotoxicity assay to determine the concentration at which a compound inhibits cell growth by 50% (IC50). The data below summarizes the activity of several novel imidazo[1,2-a]pyridine compounds across a panel of human cancer cell lines.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 Value | Reference |
| Compound 6 | Akt/mTOR Pathway | A375 (Melanoma) | 9.7 µM | [9] |
| WM115 (Melanoma) | 12.0 µM | [9] | ||
| HeLa (Cervical) | 35.0 µM | [9] | ||
| IP-5 | Apoptosis Induction | HCC1937 (Breast) | 45.0 µM | [3][14] |
| TB-25 | Tubulin Polymerization | HCT-116 (Colon) | 23 nM | [5][7] |
| Compound 5b | Tubulin Polymerization | HCT116 (Colon) | 138 nM | [6] |
| B16-F10 (Melanoma) | 380 nM | [6] | ||
| MBM-55 | Nek2 Kinase | A549 (Lung) | 21 nM | [12] |
| HCT116 (Colon) | 19 nM | [12] | ||
| Compound 12 | PI3Kα | A375 (Melanoma) | 0.14 µM | [11] |
| HeLa (Cervical) | 0.21 µM | [11] | ||
| Compound 12b | Anticancer | Hep-2 (Laryngeal) | 11 µM | [15] |
| MCF-7 (Breast) | 11 µM | [15] |
Key Experimental Protocols: In Vitro Assays
The trustworthiness of in vitro data hinges on robust and well-validated experimental protocols. Below are methodologies for key assays used to characterize imidazo[1,2-a]pyridine compounds.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9][16]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A375, HeLa, HCT-116) in a 96-well plate at a density of 1.4 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9][17]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (ranging from 0 to 100 µM) or vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 environment.[9]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9][17] During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][17]
-
Absorbance Reading: Measure the absorbance at 585 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a nonlinear regression model to determine the IC50 value.
This cell-free assay directly measures a compound's ability to interfere with the assembly of tubulin subunits into microtubules.
Methodology:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin protein (>99% pure), a GTP-containing buffer, and a fluorescence reporter.
-
Compound Addition: Add the test imidazo[1,2-a]pyridine compounds at various concentrations. Include a positive control (e.g., Colchicine, a known inhibitor) and a negative control (vehicle).[4]
-
Initiation of Polymerization: Initiate microtubule assembly by incubating the plate at 37°C.
-
Fluorescence Monitoring: Measure the fluorescence enhancement over time using a plate reader. An increase in fluorescence corresponds to the rate of tubulin polymerization.
-
Data Analysis: Compare the polymerization rate in the presence of the test compounds to the controls. Potent inhibitors will show a significant reduction in the rate and extent of fluorescence increase.[5][18]
Visualization of a Key Signaling Pathway
The PI3K/Akt/mTOR pathway is a frequent target of imidazo[1,2-a]pyridine derivatives. The diagram below illustrates how these inhibitors can block this critical pro-survival pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine compounds.
Part 2: The Proof of Concept - In Vivo Evaluation
While in vitro assays are essential for initial screening, they cannot replicate the complex physiological environment of a living organism. In vivo studies, typically using animal models, are the mandatory next step to evaluate a drug candidate's efficacy, toxicity, and pharmacokinetic properties in a systemic context.[19] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[19][20][21]
Comparative In Vivo Efficacy
The ultimate preclinical test for an anticancer compound is its ability to inhibit tumor growth in vivo. The table below presents efficacy data for selected imidazo[1,2-a]pyridine compounds from xenograft studies.
| Compound ID | In Vivo Model | Dose & Schedule | Outcome | Reference |
| Compound 12 | HeLa Xenograft (Mouse) | 25 mg/kg, i.p. | 37% tumor growth suppression | [11] |
| MBM-55S | HCT116 Xenograft (Mouse) | 30 mg/kg, p.o., daily | Significant tumor growth suppression | [12] |
| Compound 5b | B16-F10 Melanoma (Mouse) | 10 mg/kg | Potent anti-tumor efficacy | [6] |
| Compound 14 | A2780 Ovarian Xenograft (Mouse) | Not specified | In vivo efficacy demonstrated | [10] |
| Compound 22e | EBC-1 Lung Xenograft (Mouse) | Not specified, p.o., daily | Tumor growth inhibition | [22] |
Key Experimental Protocol: In Vivo Xenograft Study
A well-designed xenograft study is critical for obtaining reliable and translatable data.[20] It provides key information to support the advancement of a compound into clinical trials.[19][20]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[20]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of each mouse.[23]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers. Calculate tumor volume using the formula: (Length × Width²)/2.[21]
-
Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment and control groups. Administer the imidazo[1,2-a]pyridine compound (e.g., MBM-55S at 30 mg/kg) or vehicle control via the determined route (e.g., oral gavage) on a set schedule (e.g., once daily).[12]
-
Efficacy and Toxicity Assessment: Continue treatment for a defined period (e.g., 21 days). Monitor tumor volume and animal body weight throughout the study. A significant reduction in body weight can be an indicator of toxicity.[22]
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) by comparing the change in tumor volume in the treated group to the control group.
Visualization of the In Vivo Experimental Workflow
The following diagram outlines the logical flow of a typical preclinical xenograft study, from model creation to data analysis.
Caption: Standard workflow for a cell line-derived xenograft (CDX) in vivo efficacy study.
Part 3: Synthesizing the Data - The In Vitro to In Vivo Translation
A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. While a low nanomolar IC50 value is encouraging, it does not guarantee success in an animal model. Several factors can lead to a disconnect:
-
Pharmacokinetics (ADME): Poor absorption, rapid metabolism, inefficient distribution to the tumor site, or rapid excretion can prevent the compound from reaching its target at a sufficient concentration in vivo.
-
Toxicity: A compound may be potent but also toxic to the host organism at its effective dose, leading to adverse effects like weight loss and necessitating dose reduction or termination of the study.
-
Target Engagement: Demonstrating that the drug engages its intended molecular target within the tumor tissue in vivo is crucial. This can be assessed through pharmacodynamic (PD) studies, such as analyzing excised tumors for changes in downstream biomarkers via Western blot or immunohistochemistry.[19]
For instance, compound 12 showed potent PI3Kα inhibition and sub-micromolar activity against cancer cells in vitro and translated this to a respectable 37% tumor suppression in a mouse xenograft model.[11] Similarly, the potent Nek2 inhibitor MBM-55 (IC50 = 1.0 nM) led to its salt form, MBM-55S, significantly suppressing tumor growth in vivo without apparent toxicity.[12] These examples underscore that successful drug candidates must possess a combination of high target potency and favorable drug-like properties.
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold continues to be a highly productive starting point for the discovery of novel anticancer agents. The extensive in vitro data consistently demonstrates their ability to potently inhibit key oncogenic pathways, including tubulin dynamics and PI3K/Akt signaling. Encouragingly, a growing number of these compounds are demonstrating significant efficacy in preclinical in vivo xenograft models, validating their therapeutic potential.
Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these potent molecules to enhance their clinical translatability. Furthermore, given their targeted mechanisms of action, exploring their use in combination with other anticancer agents or immunotherapies represents a promising avenue for developing more effective and durable cancer treatments.
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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the proteome is paramount. While high potency against an intended target is a desirable starting point, understanding off-target interactions, or cross-reactivity, is critical for predicting potential toxicity, identifying opportunities for drug repositioning, and elucidating novel mechanisms of action. This guide provides a comprehensive framework for the cross-reactivity profiling of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse biological activities, including the inhibition of protein kinases.[1][2][3][4][5]
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2][3][4][5] Molecules built on this core have been shown to target key signaling nodes such as the PI3K/AKT/mTOR and IGF-1R pathways.[1][4][5] Therefore, a thorough investigation of the kinome-wide selectivity of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a logical and essential first step. However, a complete profile extends beyond in vitro kinase assays to encompass target engagement in a cellular context and the ultimate phenotypic consequences of these interactions.
This guide will detail a multi-pronged approach, combining biochemical assays, cellular target engagement studies, and phenotypic screening to build a robust cross-reactivity profile. We will explore the causality behind our experimental choices and present the data in a clear, comparative format. For the purpose of this guide, we will hypothesize that the primary target of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a protein kinase, a plausible assumption given its structural class.
I. In Vitro Kinome-Wide Selectivity Profiling
The initial step in assessing the cross-reactivity of a putative kinase inhibitor is to determine its selectivity across a broad panel of kinases. This provides a foundational map of its potential on- and off-target interactions. Commercial services offer extensive kinase panels, often covering a significant portion of the human kinome, using robust assay formats like radiometric detection or TR-FRET.[6][7]
Comparative Kinase Inhibitors
To contextualize the selectivity profile of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, it is crucial to include well-characterized kinase inhibitors in the same screen. For this guide, we will compare our topic compound with:
-
Staurosporine: A potent but non-selective, ATP-competitive kinase inhibitor.
-
Lapatinib: A dual inhibitor of EGFR and HER2, representing a more selective clinical agent.
Experimental Protocol: Biochemical Kinase Panel Screen
-
Compound Preparation: Dissolve Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, Staurosporine, and Lapatinib in 100% DMSO to create 10 mM stock solutions.
-
Assay Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Kinase Panel: Utilize a comprehensive kinase panel, such as the 300+ kinase panel offered by services like Promega or Reaction Biology.[6][8] These assays are typically run at or near the Km of ATP for each kinase to provide physiologically relevant data.[9]
-
Data Acquisition: Measure the percent inhibition of kinase activity for each compound against each kinase in the panel.
-
Follow-up IC50 Determination: For any kinase showing significant inhibition (e.g., >50%) in the initial screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Kinome Selectivity
The results of the kinome-wide screen can be summarized in the following table. The data presented here is hypothetical, illustrating a scenario where our topic compound has a primary target and several off-targets.
| Kinase Target | Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate (% Inhibition @ 10 µM) | Staurosporine (% Inhibition @ 10 µM) | Lapatinib (% Inhibition @ 10 µM) |
| Primary Target (Hypothetical): Aurora Kinase A | 98% | 99% | 15% |
| EGFR | 25% | 95% | 92% |
| HER2 | 18% | 90% | 88% |
| VEGFR2 | 65% | 96% | 30% |
| SRC | 55% | 98% | 45% |
| p38α | 40% | 92% | 10% |
A follow-up IC50 determination for the most potently inhibited kinases would provide a more quantitative comparison.
II. Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While in vitro assays are invaluable for initial screening, they do not fully recapitulate the cellular environment where factors like cell permeability, efflux pumps, and intracellular ATP concentrations can influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement within intact cells.[10][11][12] CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[11][12][13]
Experimental Workflow: CETSA
The workflow for a CETSA experiment is depicted in the diagram below.
Caption: CETSA Experimental Workflow.
Experimental Protocol: CETSA for Aurora Kinase A
-
Cell Culture: Culture a human cancer cell line known to express Aurora Kinase A (e.g., HeLa) to ~80% confluence.
-
Compound Treatment: Treat the cells with 10 µM Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate or vehicle (DMSO) for 1 hour at 37°C.[14]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 70°C) using a thermocycler.[14]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble Aurora Kinase A by Western blotting using a specific antibody.[10]
Data Presentation: CETSA Melt Curve
The results are plotted as the percentage of soluble protein remaining versus temperature. A shift in the melting curve to the right indicates stabilization of the target protein by the compound.
| Temperature (°C) | % Soluble Aurora Kinase A (Vehicle) | % Soluble Aurora Kinase A (Test Compound) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 50 | 80 |
| 60 | 20 | 55 |
| 65 | 5 | 25 |
| 70 | 0 | 10 |
This hypothetical data shows that Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate stabilizes Aurora Kinase A in cells, confirming target engagement.
III. Phenotypic Screening: A Target-Agnostic Approach
While target-based assays are essential, they may not capture the full spectrum of a compound's biological effects. Phenotypic screening evaluates the effects of a compound on the overall phenotype of a cell or organism, without a priori knowledge of the molecular target.[15][16][17][18] This approach can uncover unexpected cross-reactivities and novel mechanisms of action.[16][17]
Comparative Approach
We will compare the phenotypic fingerprint of our topic compound with that of a known inhibitor of its hypothetical primary target, Aurora Kinase A (e.g., Alisertib), and a compound with a different mechanism of action (e.g., Paclitaxel, a microtubule stabilizer).
Experimental Workflow: High-Content Imaging
The workflow for a high-content imaging-based phenotypic screen is outlined below.
Caption: High-Content Phenotypic Screening Workflow.
Experimental Protocol: Cell Painting Assay
-
Cell Plating: Plate U2OS cells (a human bone osteosarcoma cell line) in 384-well plates.
-
Compound Treatment: Treat the cells with a concentration range of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, Alisertib, Paclitaxel, and a vehicle control for 48 hours.
-
Staining: Fix the cells and stain them with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for the nucleus, Phalloidin for actin filaments, MitoTracker for mitochondria, etc.).
-
Imaging: Acquire images using an automated high-content imaging system.
-
Data Analysis: Use image analysis software to extract hundreds of quantitative features related to cell morphology, intensity, and texture for each cell in each well.
-
Fingerprinting: Compare the multiparametric phenotypic profiles of the different treatments to identify similarities and differences.
Data Presentation: Phenotypic Profile Comparison
The high-dimensional data from this assay is often analyzed using dimensionality reduction techniques like Principal Component Analysis (PCA). The results can be visualized as a "phenotypic fingerprint." A similar fingerprint between our topic compound and Alisertib would suggest a similar mechanism of action. A distinct fingerprint would indicate a different or broader range of cellular effects.
| Feature | Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | Alisertib | Paclitaxel |
| Nuclear Area | Increased | Increased | No significant change |
| Cell Roundness | Increased | Increased | Increased |
| Mitochondrial Intensity | No significant change | No significant change | Decreased |
| Actin Organization | Disrupted | Disrupted | Bundled |
| Mitotic Arrest | Yes | Yes | Yes |
This simplified table shows that the topic compound and Alisertib induce similar changes in nuclear area and cell roundness, consistent with the known role of Aurora Kinase A in mitosis. However, if our compound also caused changes in mitochondrial intensity, for instance, this would point to a potential off-target effect not shared by Alisertib.
IV. Conclusion and Future Directions
This guide has outlined a systematic and multi-faceted approach to profiling the cross-reactivity of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate. By integrating in vitro kinome screening, cellular target engagement verification with CETSA, and unbiased phenotypic analysis, researchers can build a comprehensive understanding of a compound's biological interactions.
The hypothetical data presented herein suggests that while our topic compound may have a primary target (Aurora Kinase A), it also exhibits off-target activity (e.g., against VEGFR2 and SRC) that warrants further investigation. The confirmation of cellular target engagement via CETSA strengthens the link between in vitro activity and a cellular response. The phenotypic screen provides a broader view, suggesting a similar mechanism to a known inhibitor of the primary target but also hinting at potential additional effects.
Future work should include determining the IC50 values for all kinases inhibited by more than 50% in the initial screen, performing CETSA for the most potent off-targets, and de-convoluting the specific molecular pathways underlying the observed phenotypic changes. This rigorous approach to cross-reactivity profiling is indispensable for the development of safe and effective therapeutics.
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A Senior Application Scientist's Guide to Imidazo[1,2-a]pyridine Synthesis: A Head-to-Head Comparison
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including the well-known drugs Zolpidem, Alpidem, and Minodronic acid.[1][2] Its privileged structure imparts desirable pharmacological properties, driving continuous innovation in synthetic methodologies. For researchers and drug development professionals, selecting the optimal synthetic route is a critical decision that impacts yield, purity, scalability, and cost-effectiveness.
This guide provides an in-depth, head-to-head comparison of the most prominent and field-proven synthesis routes for imidazo[1,2-a]pyridines. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering a trustworthy and authoritative overview grounded in experimental data.
The Classical Approach: Condensation with α-Halocarbonyls
This is arguably the most traditional and straightforward method for constructing the imidazo[1,2-a]pyridine core. The reaction proceeds via the condensation of a 2-aminopyridine with an α-haloketone or α-haloaldehyde.
Mechanism and Rationale
The synthesis is a two-step process initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl compound. This SN2 reaction forms a pyridinium salt intermediate. Subsequent intramolecular cyclization, driven by the exocyclic amine acting as an internal base, attacks the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[3][4] Recent advancements have focused on developing catalyst-free and environmentally benign versions of this classic reaction.[3][5]
Caption: Mechanism of the classical α-halocarbonyl condensation.
Representative Experimental Protocol
A catalyst- and solvent-free approach for the synthesis of 2-aryl-imidazo[1,2-a]pyridines involves reacting α-bromoketones with 2-aminopyridines at 60°C.[3]
-
Reactant Mixing: In a reaction vial, combine 2-aminopyridine (1.2 mmol) and the desired α-bromoketone (1.0 mmol).
-
Reaction: Heat the mixture at 60°C for the time specified by reaction monitoring (typically a few hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Evaluation
-
Advantages: This method is well-established, conceptually simple, and often proceeds with good yields. Catalyst-free versions enhance its practicality.[3]
-
Disadvantages: The primary drawback is the limited commercial availability and lachrymatory (tear-inducing) nature of many α-haloketone precursors, which poses a significant handling challenge.[4]
The Ortoleva-King Reaction: An In Situ Approach
The Ortoleva-King reaction provides a clever one-pot alternative that avoids the pre-synthesis and handling of lachrymatory α-haloketones. It involves heating a ketone with an active methyl or methylene group, iodine, and a pyridine base.[4]
Mechanism and Rationale
This tandem, one-pot process begins with the in situ formation of the key pyridinium salt intermediate, identical to the one formed in the classical method.[4] First, the ketone reacts with iodine and 2-aminopyridine (which also acts as the base) to form an N-phenacylpyridinium iodide salt. This is the core Ortoleva-King step. In the second step, the addition of a stronger base (like aqueous NaOH) promotes the same intramolecular cyclization and dehydration sequence described previously to afford the final product.[6][7]
Caption: The two-stage, one-pot Ortoleva-King synthesis pathway.
Representative Experimental Protocol
This protocol is adapted from the one-pot synthesis of 2-aryl-imidazo[1,2-a]pyridines from acetophenones.[4][7]
-
Ortoleva-King Step: Combine the substituted acetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv) in a reaction vessel. Heat the mixture neat (without solvent) at 110°C for 4 hours.
-
Cyclization Step: Cool the reaction mixture, then add aqueous NaOH solution. Heat the mixture at 100°C for 1 hour.
-
Work-up: After cooling, collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Evaluation
-
Advantages: This one-pot procedure conveniently uses readily available and stable ketones, bypassing the need for lachrymatory α-halocarbonyls.[4] The reaction is compatible with a range of functional groups.[7]
-
Disadvantages: The reaction often requires high temperatures (100-110°C) and can result in moderate yields (typically 40-60%).[4][7]
The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a powerful, isocyanide-based multicomponent reaction (I-MCR) that constructs the 3-aminoimidazo[1,2-a]pyridine core in a single step from three different starting materials.[8] It stands out for its high efficiency, atom economy, and alignment with the principles of green chemistry.[9]
Mechanism and Rationale
The reaction is typically catalyzed by a Lewis or Brønsted acid (e.g., Sc(OTf)₃, NH₄Cl, TsOH).[10][11] It begins with the acid-catalyzed condensation of 2-aminopyridine and an aldehyde to form a Schiff base (imine) intermediate. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular 5-exo-dig cyclization to furnish the final 3-amino-substituted imidazo[1,2-a]pyridine scaffold. This one-pot convergence allows for the rapid generation of molecular diversity.[8]
Caption: The convergent mechanism of the GBB multicomponent reaction.
Representative Experimental Protocol (Microwave-Assisted)
This protocol utilizes microwave irradiation to accelerate the reaction, reducing time and often improving yields.[8][10]
-
Reactant Mixing: In a microwave-safe vial, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and a catalytic amount of NH₄Cl (20 mol%) in ethanol.[8][10]
-
Microwave Irradiation: Seal the vial and place it in a monomodal microwave reactor. Irradiate the mixture at a set temperature (e.g., 60-80°C) for 15-30 minutes.[8]
-
Work-up: After the reaction is complete and the vial has cooled, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[8]
Evaluation
-
Advantages: As a one-pot, three-component reaction, the GBB offers exceptional atom economy and efficiency.[8] It is a prime method for generating libraries of diverse compounds and is highly amenable to green chemistry modifications like ultrasound or microwave assistance.[9][12] Yields are often moderate to excellent (up to 95%).[9][11]
-
Disadvantages: The primary limitation can be the commercial availability, cost, and potent odor of some isocyanide starting materials. However, protocols for their in situ generation exist.[13]
Modern Frontiers: Direct C-H Functionalization
Rather than building the heterocyclic core from scratch, direct C-H functionalization focuses on derivatizing a pre-existing imidazo[1,2-a]pyridine ring. This strategy is a cornerstone of modern synthesis, prized for its step and atom economy.[14][15]
Concept and Rationale
This approach activates a specific C-H bond on the ring (most commonly at the C3 position) and directly couples it with a reaction partner, avoiding the need for pre-functionalized starting materials like halides or boronic acids.[15][16] Visible-light photoredox catalysis has emerged as a particularly powerful and green method to achieve these transformations under mild conditions.[14] These reactions often proceed via radical intermediates, enabling a wide range of functional groups (aryl, alkyl, thio, amino, etc.) to be installed.[14]
Caption: Conceptual workflow for photocatalytic C-H functionalization.
Evaluation
-
Advantages: Offers the highest degree of atom and step economy for derivatization.[14] It allows for late-stage functionalization, which is highly valuable in drug discovery. Green methods using visible light are becoming increasingly common.[16]
-
Disadvantages: Achieving high regioselectivity can be a challenge, although the C3 position is electronically favored. These methods often require specific and sometimes expensive metal or organic photocatalysts.[14] This is a method for functionalization, not de novo synthesis of the core scaffold.
Head-to-Head Comparison: Summary of Synthesis Routes
| Synthesis Method | General Reaction | Typical Reagents & Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| α-Halocarbonyl Condensation | 2-aminopyridine + α-haloketone | Catalyst-free or base-mediated; 60°C to reflux | 60-95% | Well-established, simple, often high yields.[3] | Lachrymatory and limited availability of α-haloketones.[4] |
| Ortoleva-King Reaction | 2-aminopyridine + acetophenone | I₂, neat or solvent, high temp (100-110°C), then base.[7] | 40-60%[7] | One-pot, uses readily available ketones, avoids lachrymators.[4] | Requires high temperatures, yields are often moderate. |
| Groebke-Blackburn-Bienaymé (GBB) | 2-aminopyridine + aldehyde + isocyanide | Lewis/Brønsted acid catalyst; RT to 80°C (MW).[8][10] | 65-95%[9][11] | High atom economy, one-pot, diversity-oriented, green options.[8][9] | Availability and handling of isocyanides can be a limitation.[13] |
| Direct C-H Functionalization | Imidazo[1,2-a]pyridine + coupling partner | Photocatalyst, visible light, room temp.[14] | 43-99%[14] | High atom/step economy, late-stage functionalization.[15] | For derivatization, not core synthesis; regioselectivity can be an issue. |
Conclusion
The choice of synthetic route to imidazo[1,2-a]pyridines is dictated by the specific goals of the researcher.
-
For straightforward, scalable access to simple 2-substituted scaffolds where the corresponding α-haloketone is available, the classical condensation remains a reliable choice.
-
The Ortoleva-King reaction is a superior alternative when starting from ketones is more convenient and direct handling of α-haloketones is to be avoided.
-
For generating diverse libraries of 3-amino-substituted analogs in a rapid, efficient, and often green manner, the Groebke-Blackburn-Bienaymé reaction is unparalleled in its elegance and utility.
-
Finally, for modifying an existing imidazo[1,2-a]pyridine core, direct C-H functionalization represents the state-of-the-art in terms of synthetic efficiency and sustainability.
By understanding the mechanistic underpinnings, practical considerations, and comparative performance of these key methods, scientists can make informed decisions to accelerate their research and development programs in this vital area of medicinal chemistry.
References
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Guzmán-Hernández, K., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2022(2), M1371. Available at: [Link]
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Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]
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Guchhait, S. K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35337–35353. Available at: [Link]
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Rojas-Lechuga, M. J., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6296. Available at: [Link]
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McCann, L. C., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Scientific Reports, 10(1), 3369. Available at: [Link]
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de Paiva, R. A., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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Rivera-Zavala, R. A., et al. (2021). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molbank, 2021(4), M1296. Available at: [Link]
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Wang, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(7), 3195. Available at: [Link]
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Sharma, D., et al. (2021). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Polycyclic Aromatic Compounds, 43(6), 5519-5531. Available at: [Link]
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Zhang, Z., et al. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis, 3(3), 231-246. Available at: [Link]
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Leyva-Peralta, M. A., et al. (2022). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chemistry, 4(4), 1325-1337. Available at: [Link]
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Request PDF. (2021). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. Available at: [Link]
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Request PDF. (2023). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Available at: [Link]
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Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 77(13), 5552–5558. Available at: [Link]
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Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 77(13), 5552–5558. Available at: [Link]
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A Comparative Guide to the Chemical Stability of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate and Its Analogs
In the landscape of drug discovery and development, the intrinsic chemical stability of a lead compound is a cornerstone of its potential success. A molecule that readily degrades under common storage or physiological conditions presents significant challenges, ranging from inconsistent biological data to the generation of potentially toxic impurities. This guide provides a comprehensive framework for benchmarking the chemical stability of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, a member of the medicinally significant imidazo[1,2-a]pyridine class, against a curated set of structural analogs.[1][2][3][4][5]
The protocols and analyses presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing.[6][7][8][9] By employing forced degradation studies, we can systematically probe the molecule's vulnerabilities to hydrolysis, oxidation, heat, and light, thereby predicting its degradation pathways and informing strategies for formulation and stabilization.[9]
Rationale and Selection of Analogs
The subject of our investigation is Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate (Compound A) . This structure possesses several moieties of interest for a stability assessment: an ethyl ester susceptible to hydrolysis[10][][12][13][14], and a C-I bond at the 3-position which, along with the C-Cl bond, can influence the electron density and reactivity of the heterocyclic core.
To establish a meaningful comparison, we have selected three analogs based on strategic chemical modifications:
-
Analog 1: Ethyl 5-chloro-3-bromoimidazo[1,2-a]pyridine-2-carboxylate (Compound B) : The replacement of iodine with bromine allows for an assessment of halogen influence on stability. The C-I bond is generally weaker than the C-Br bond, suggesting Compound A might be more susceptible to degradation, particularly photolytic cleavage.
-
Analog 2: Ethyl 5-methoxy-3-iodoimidazo[1,2-a]pyridine-2-carboxylate (Compound C) : Replacing the electron-withdrawing chloro group with an electron-donating methoxy group at the 5-position alters the electronic properties of the imidazo[1,2-a]pyridine ring system. This modification can significantly impact the susceptibility of the ester to hydrolysis and the overall oxidative stability.
-
Analog 3: Methyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate (Compound D) : Swapping the ethyl ester for a methyl ester provides insight into the steric and electronic effects of the alcohol portion of the ester group on its hydrolytic stability.[13]
| Compound ID | Name | R1 | R2 | R3 |
| A | Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | Cl | I | Ethyl |
| B | Ethyl 5-chloro-3-bromoimidazo[1,2-a]pyridine-2-carboxylate | Cl | Br | Ethyl |
| C | Ethyl 5-methoxy-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | OMe | I | Ethyl |
| D | Methyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | Cl | I | Methyl |
Experimental Design: Forced Degradation Protocol
The following protocols are designed to induce degradation to a target level of 5-20%, as recommended by ICH guidelines.[6][15] This range is sufficient to identify major degradants without causing such extensive decomposition that secondary and tertiary products complicate the analysis. All studies should include a control sample stored at 5°C in the dark. Degradation is quantified by a validated stability-indicating HPLC method.
General Stock Solution Preparation
Prepare a 1 mg/mL stock solution of each compound (A, B, C, and D) in acetonitrile (ACN).
Hydrolytic Stability
-
Acidic Hydrolysis : To 1 mL of stock solution, add 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis : To 1 mL of stock solution, add 9 mL of 0.1 M NaOH. Incubate at room temperature (25°C).
-
Neutral Hydrolysis : To 1 mL of stock solution, add 9 mL of purified water. Incubate at 60°C.
-
Sampling : Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize acidic/basic samples before HPLC analysis. The rationale for elevated temperature in acidic and neutral conditions is to accelerate degradation, as hydrolysis is often slower under these conditions compared to basic conditions.[13][14]
Oxidative Stability
-
Procedure : To 1 mL of stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubation : Keep at room temperature (25°C) in the dark to prevent photo-induced oxidation.
-
Sampling : Withdraw aliquots at 0, 2, 4, 8, and 24 hours for immediate HPLC analysis. Oxidative stress testing is typically limited to 24 hours to avoid over-stressing the molecule.[6]
Thermal Stability
-
Procedure : Place approximately 5 mg of each solid compound in a clear glass vial.
-
Incubation : Store the vials in a calibrated oven at 80°C.
-
Sampling : At 24, 48, and 72 hours, remove a vial, allow it to cool, dissolve the contents in a known volume of ACN, and analyze by HPLC.
Photostability
-
Procedure : Expose approximately 5 mg of each solid compound, spread thinly in a quartz dish, to a light source conforming to ICH Q1B guidelines.[16][17] The total exposure should be not less than 1.2 million lux hours and 200 watt hours/m².[9][15][16]
-
Control : A parallel set of samples should be wrapped in aluminum foil to serve as dark controls, placed in the same chamber to experience the same thermal conditions.[18]
-
Analysis : After the exposure period, dissolve the samples in ACN and analyze by HPLC.
Caption: Experimental workflow for the forced degradation study.
Representative Data & Interpretation
The following table summarizes hypothetical but chemically plausible results from the forced degradation studies.
| Condition (24h) | % Degradation of Compound A | % Degradation of Compound B | % Degradation of Compound C | % Degradation of Compound D | Primary Degradant(s) Identified |
| 0.1 M HCl (60°C) | 8.2% | 7.9% | 11.5% | 10.1% | Carboxylic acid (hydrolysis product) |
| 0.1 M NaOH (25°C) | 18.5% | 18.1% | 25.3% | 22.4% | Carboxylic acid (hydrolysis product) |
| Water (60°C) | < 2% | < 2% | 3.1% | < 2% | - |
| 3% H₂O₂ (25°C) | 12.6% | 11.8% | 9.5% | 12.9% | N-oxide derivatives |
| Thermal (80°C, 72h) | < 1% | < 1% | < 1% | < 1% | - |
| Photolytic (ICH Q1B) | 15.2% | 6.8% | 16.1% | 15.5% | De-iodinated species (for A, C, D), De-brominated (for B) |
Analysis of Hydrolytic Stability
As expected, the ethyl and methyl esters are most susceptible to base-catalyzed hydrolysis.[13][14] The rate of degradation is significantly higher in 0.1 M NaOH at room temperature than in 0.1 M HCl at an elevated temperature. Compound C , with its electron-donating methoxy group, shows the highest rate of hydrolysis. This is because the methoxy group increases electron density in the pyridine ring, which can be relayed to the ester carbonyl, making it more susceptible to nucleophilic attack. Compound D (methyl ester) degrades slightly faster than Compound A (ethyl ester), which is consistent with the lower steric hindrance of the methyl group.
Analysis of Oxidative Stability
All compounds show moderate degradation in the presence of hydrogen peroxide, likely forming N-oxides on the pyridine or imidazole nitrogen atoms. Compound C is slightly more stable under these conditions, potentially because the electron-donating methoxy group reduces the electrophilicity of the heterocyclic system, making it less prone to oxidation.
Analysis of Thermal and Photostability
The imidazo[1,2-a]pyridine core demonstrates high thermal stability, with negligible degradation observed for all compounds.
Photostability, however, reveals a key structural vulnerability. Compound A shows significant degradation, with the primary degradant being the de-iodinated product. This highlights the lability of the C-I bond under UV exposure. In stark contrast, Compound B , the bromo-analog, is substantially more photostable, confirming that the C-Br bond is more robust. This is a critical finding for drug development, suggesting that avoiding a 3-iodo substituent may be crucial for developing a light-stable candidate.
Caption: Potential degradation pathways for Compound A.
Conclusions and Recommendations
-
Primary Liability : The two main degradation pathways are base-catalyzed ester hydrolysis and photolytic cleavage of the C-I bond.
-
Electronic Effects : An electron-donating group at the 5-position (methoxy in Compound C) accelerates hydrolysis but may slightly improve oxidative stability.
-
Halogen Choice is Critical : The 3-iodo substituent (Compound A) is a significant photostability liability. Replacing it with bromine (Compound B) dramatically improves stability against light, a key consideration for formulation and packaging.
-
Scaffold Integrity : The core imidazo[1,2-a]pyridine scaffold is exceptionally stable to thermal stress.
For researchers in drug development, these findings underscore the importance of early-stage stability profiling. For programs involving the imidazo[1,2-a]pyridine scaffold, it is recommended to prioritize analogs that do not contain a C-I bond if photostability is a concern. Further studies should focus on developing formulations that protect against basic pH and light exposure to maximize the shelf-life and in-vivo stability of promising candidates from this chemical series.
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ICH. (2023). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only rigorous scientific execution but also an unwavering commitment to safety and environmental stewardship. The synthesis and application of complex molecules like Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, a halogenated heterocyclic compound, necessitate a comprehensive understanding of its lifecycle within the laboratory, culminating in its proper disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The core principle of chemical waste management is "cradle to grave" responsibility.[1] This means that from the moment a chemical is synthesized or acquired to its final disposal, it must be managed in a safe and compliant manner. For a halogenated compound such as Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate, specific disposal pathways are required to prevent the release of persistent and potentially toxic substances into the environment.
Part 1: Hazard Identification and Risk Assessment
Structural Features of Concern:
-
Halogenation (Chloro and Iodo groups): Halogenated organic compounds are often classified as hazardous waste.[2][3] They can be toxic and persist in the environment. Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of dioxins and other hazardous byproducts. The presence of both chlorine and iodine moieties necessitates its classification as a halogenated waste.
-
Imidazopyridine Core: This heterocyclic scaffold is common in pharmacologically active molecules. While the core itself is not inherently toxic, its derivatives can exhibit a range of biological activities and potential toxicities.
-
Ester Group: The ethyl carboxylate group may undergo hydrolysis under acidic or basic conditions, although this is not a primary disposal concern.
Inferred Hazards:
Based on analogous structures, it is prudent to assume the following potential hazards:
-
Harmful if swallowed.[4]
-
Causes skin irritation.[4]
-
Causes serious eye irritation.[5]
-
May cause respiratory irritation.[5]
Table 1: Inferred Hazard Profile of Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product.[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing.[4] |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear eye and face protection.[5] |
| Target Organ Toxicity | May cause respiratory irritation. | Avoid breathing dust/fumes/gas/mist/vapors/spray.[5] |
| Environmental Hazard | Halogenated organic compound. | Should not be released into the environment.[5] |
Part 2: Personal Protective Equipment (PPE) and Handling
Given the inferred hazards, stringent adherence to PPE protocols is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: A lab coat must be worn. Use chemically resistant gloves, such as nitrile or Viton.[6] Contaminated gloves should be disposed of as hazardous waste.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
Part 3: Segregation and Temporary Storage of Waste
Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a designated SAA in your laboratory for the collection of hazardous waste.[7][8]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
Step 2: Select the Appropriate Waste Container
-
Use a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are generally suitable for halogenated organic waste.[9]
-
The container must be in good condition, with no leaks or cracks.
Step 3: Label the Waste Container
-
Properly label the container before adding any waste. The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate". Avoid using abbreviations or chemical formulas.
-
The specific hazard warnings (e.g., "Irritant," "Toxic").
-
The date when the first waste was added to the container.
-
Step 4: Waste Segregation
-
Crucially, this waste must be segregated as "Halogenated Organic Waste." [2][10]
-
Do NOT mix this waste with non-halogenated organic solvents.[2][10] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complicates the disposal process.[2]
-
Do NOT dispose of this chemical down the drain.[6]
The following flowchart illustrates the decision-making process for waste segregation:
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A Senior Application Scientist's Guide to Safe Handling: Personal Protective Equipment for Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for managing Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate. This compound belongs to the class of halogenated imidazopyridines, which are recognized for their utility as synthetic building blocks but require meticulous handling due to their potential biological activity and specific disposal requirements. This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a self-validating system of laboratory safety.
Hazard Analysis: Understanding the Risk Profile
Primary Hazards:
-
Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[1]
-
Serious Eye Irritation (Category 2A): The compound poses a significant risk of causing serious, potentially damaging, eye irritation upon contact.[1]
-
Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure, Category 3): Inhalation of the dust or aerosolized particles may lead to respiratory tract irritation.[1]
The presence of both chlorine and iodine atoms on the heterocyclic ring system suggests heightened reactivity and potential for biological effects, warranting a cautious approach.
| Hazard Type | Classification | Rationale & Immediate Action |
| Eye Contact | Serious Eye Irritant (Category 2A)[1] | High risk of significant irritation. Mandates the use of sealed goggles and immediate flushing via an eyewash station for at least 15 minutes upon exposure.[2] |
| Skin Contact | Skin Irritant (Category 2)[1] | Expected to cause irritation. Requires protective gloves and a lab coat. Wash affected area with soap and water immediately upon contact.[3] |
| Inhalation | Respiratory Irritant (STOT SE 3)[1] | The compound, likely a solid, can form dust. Inhalation can irritate the respiratory system. All handling must occur in a certified chemical fume hood.[1] |
| Ingestion | Harmful if Swallowed (Assumed) | Based on general toxicity of related compounds, ingestion may be harmful.[3] Do not eat, drink, or smoke in the laboratory.[3] |
| Environmental | Halogenated Organic Compound | Disposal requires segregation into a designated halogenated waste stream to prevent environmental release and ensure proper treatment, typically via incineration.[4][5] |
Core Directive: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard; it should never be considered a substitute for robust engineering controls like a chemical fume hood.[6] The selection of PPE must be deliberate and matched to the operational risk.
| Operation / Task | Minimum Required PPE |
| Storage & Transport | Lab Coat, Safety Glasses with Side Shields, Nitrile Gloves |
| Weighing & Aliquoting | Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Double-Layered Nitrile Gloves, Arm Sleeves |
| Solution Preparation | Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Double-Layered Nitrile Gloves |
| Reaction Workup & Purification | Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Double-Layered Nitrile Gloves |
| Waste Disposal | Flame-Resistant Lab Coat, Chemical Splash Goggles, Nitrile Gloves |
Key PPE Specifications:
-
Eye and Face Protection: Standard safety glasses are insufficient.[7] Due to the "serious eye irritation" classification, chemical splash goggles that form a complete seal around the eyes are mandatory.[8] For operations involving larger quantities (>1g) or a heightened risk of splashing, a full-face shield must be worn in addition to goggles .[7]
-
Skin and Body Protection: A flame-resistant lab coat is required to protect skin and clothing from splashes.[8] Full-length pants and closed-toe shoes are a baseline requirement for all laboratory work.[7]
-
Hand Protection: Disposable nitrile gloves provide a suitable barrier for incidental contact.[7] For extended handling or direct manipulation, double-gloving (wearing two pairs of nitrile gloves) is strongly recommended to protect against tears and minimize contamination during removal.[7] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.
-
Respiratory Protection: All manipulations of solid Ethyl 5-chloro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate or its solutions must be performed within a certified chemical fume hood to control exposure to dust and vapors.[1] If engineering controls are unavailable or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required.[8][9]
Operational Workflow: From Preparation to Disposal
A disciplined, sequential workflow is critical to ensuring safety and preventing contamination.
Step 1: Preparation and Pre-Donning Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is drawing properly.
-
Assemble Materials: Gather the chemical container, spatulas, weigh paper, glassware, and solvents inside the fume hood.
-
Prepare Waste Containers: Place a designated, clearly labeled "Halogenated Organic Waste" container in the fume hood.[10]
-
Review Emergency Equipment: Confirm the location and accessibility of the safety shower and eyewash station.[2]
Step 2: PPE Donning Sequence
The order in which PPE is put on is designed to create a complete and secure barrier.
Caption: Sequential process for donning PPE to ensure maximum protection.
Step 3: Chemical Handling
-
Perform all operations slowly and deliberately to minimize dust generation.
-
Use a spatula to carefully transfer the solid.
-
If making a solution, add the solid to the solvent slowly.
-
Keep the sash of the fume hood at the lowest practical height.
Step 4: Decontamination and Disposal
This is a critical step for halogenated compounds. Cross-contamination of waste streams is costly and unsafe.[11]
-
Segregate Waste: All materials that have come into contact with the compound—including gloves, weigh paper, pipette tips, and contaminated solvents—must be placed in the Halogenated Organic Waste container.[4][5]
-
Do Not Mix: Never mix halogenated waste with non-halogenated, acidic, or basic waste streams.[10][11]
-
Container Management: Keep the waste container tightly sealed when not in use.[10] Store in a designated satellite accumulation area with secondary containment.[10]
-
Glassware Decontamination: Rinse all contaminated glassware with a small amount of a suitable solvent (e.g., acetone, ethyl acetate). The first rinseate must be collected as halogenated waste. Subsequent rinses can follow standard laboratory procedures.
Step 5: PPE Doffing Sequence
Doffing PPE in the correct order is crucial to prevent contaminating your skin and clothes. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., your gloved hands).
Caption: Sequential process for doffing PPE to prevent self-contamination.
Emergency Response Protocol
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for 15 minutes. Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
In Case of a Spill:
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbent material into the Halogenated Organic Waste container.
-
Large Spill / Spill Outside Hood: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office. Prevent entry until the area is cleared by trained personnel.[5]
By integrating this expert-level guidance into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
-
University of Nevada, Reno. Personal Protective Equipment – Lab Safety. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]
-
University of California, Santa Cruz. Hazardous Waste Segregation. [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
- Google Patents.
-
Michigan State University Department of Chemistry. Heterocyclic Compounds. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
